Prochlorperazine Maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIOWHQLUWFLG-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049015 | |
| Record name | Prochlorperazine dimaleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-02-6 | |
| Record name | Prochlorperazine maleate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine dimaleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prochlorperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physicochemical Properties of Prochlorperazine Maleate for Robust Formulation Development
Executive Summary: Beyond the Basics of a Challenged Molecule
Prochlorperazine, a first-generation phenothiazine derivative, remains a clinically relevant antiemetic and antipsychotic agent decades after its introduction.[1][2][3][4] Its maleate salt is the commonly formulated active pharmaceutical ingredient (API). However, its journey from API to a stable, bioavailable, and effective drug product is fraught with challenges rooted in its intrinsic physicochemical properties. This guide moves beyond a simple recitation of data points, offering a formulation scientist's perspective on how the solid-state characteristics, solubility profile, and stability liabilities of prochlorperazine maleate dictate every critical decision in the development pathway. We will explore the causal links between these properties and rational formulation design, providing not just data, but actionable, field-proven strategies and the self-validating experimental protocols required to navigate its complexities.
Molecular Identity and Core Physicochemical Profile
A foundational understanding of the molecule is the starting point for any logical formulation strategy. Prochlorperazine is a piperazine phenothiazine derivative, and its maleate salt form presents as a white or pale yellow, odorless, crystalline powder.[4]
Table 1: Key Physicochemical Properties of Prochlorperazine Maleate
| Property | Value | Implication for Formulation |
| Chemical Formula | C20H24ClN3S · 2C4H4O4 | The dimaleate salt form influences solubility and stability. |
| Molecular Weight | 606.1 g/mol [4][5] | High molecular weight can impact diffusion and membrane permeability. |
| Melting Point | ~228-236°C[3][6] | High melting point suggests a stable crystal lattice. Variations can indicate polymorphism. |
| pKa | pKa1 ≈ 8.1 - 8.2 (piperazine ring)[3][7][8][9][10] | The primary basic center, dictating salt formation and pH-dependent solubility. |
| pKa2 ≈ 3.9 (phenothiazine core)[7] | A second, weaker basic site. | |
| LogP (Octanol/Water) | ~4.0 - 4.88[3][7] | Indicates a lipophilic nature, which is favorable for membrane permeation but can pose challenges for aqueous formulations. |
| Aqueous Solubility | ~10 mg/mL in water at 25°C[7] | Moderate solubility, but highly dependent on pH. |
The interplay of a high LogP and two basic pKa values immediately signals that pH will be a critical control parameter for both solubility and, consequently, absorption. The molecule's absorption is favored in the acidic environment of the stomach, a key consideration for oral dosage form design.[5]
Solid-State Characterization: The Foundation of Stability and Performance
The solid form of an API is not static; it is a dynamic property that can profoundly affect manufacturing, stability, and bioavailability. For prochlorperazine maleate, a thorough solid-state characterization is non-negotiable.
Crystallinity and Polymorphism
-
Expertise & Experience: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-known risk for phenothiazine derivatives. Different polymorphs can exhibit different solubilities, dissolution rates, and melting points. An uncharacterized or uncontrolled polymorphic form is a primary source of batch-to-batch variability and potential bioequivalence failures. The high melting point suggests significant lattice energy, but this does not preclude the existence of metastable forms.
-
Trustworthiness through Protocol: The cornerstone of managing this risk is a multi-technique approach. X-ray Powder Diffraction (XRPD) provides the definitive fingerprint of the crystal structure, while Differential Scanning Calorimetry (DSC) reveals the thermal events (like melting or phase transitions) associated with that form.
Hygroscopicity
-
Expertise & Experience: Prochlorperazine maleate is known to be slightly hygroscopic. Moisture uptake can lead to physical changes (caking, poor flow) and, more critically, can act as a plasticizer, potentially inducing polymorphic transformations or facilitating chemical degradation. This property necessitates controlled humidity environments during manufacturing and the selection of appropriate packaging.
The following diagram illustrates how fundamental physicochemical properties directly inform critical formulation and manufacturing decisions.
Caption: Interrelationship of Physicochemical Properties and Formulation Decisions.
Solubility and Dissolution: The Gateway to Bioavailability
For a drug to be effective, it must first dissolve. Prochlorperazine maleate's solubility is a classic example of pH-dependent behavior for a basic compound.
-
Expertise & Experience: With a primary pKa of ~8.1, the molecule is largely ionized and thus more soluble in acidic environments (pH < pKa).[3][7][8][9][10] As the pH increases towards neutral and alkaline, the un-ionized, less soluble free base form begins to predominate, leading to a sharp decrease in solubility. This is a critical factor for oral formulations; the drug will dissolve well in the stomach (pH 1-3) but may precipitate upon entering the higher pH of the small intestine. This can lead to incomplete absorption and low bioavailability, which for prochlorperazine is reported to be a mere 12.5%.[5]
Table 2: Solubility of Prochlorperazine Maleate in Various Media
| Solvent | Solubility | Reference |
| Water | Slightly soluble / ~10 mg/mL | [6][7][8] |
| Ethanol (96%) | Very slightly soluble | [8][9][10] |
| Methanol | Soluble | [8] |
| Chloroform | Slightly soluble | [3] |
| Ether | Practically insoluble | [3] |
Stability Profile: A Molecule Under Stress
Prochlorperazine maleate is susceptible to several degradation pathways, primarily driven by light and oxidation. A comprehensive understanding of these liabilities is essential to develop a stable product with an acceptable shelf life.
-
Light Sensitivity: The phenothiazine nucleus is notoriously photolabile. Exposure to light, particularly UV, can catalyze oxidative degradation, leading to the formation of colored degradants and a loss of potency. This mandates that all manufacturing steps occur under protected (e.g., amber) light conditions and that the final packaging is light-resistant.
-
Oxidative Degradation: The sulfur atom in the phenothiazine ring is a primary target for oxidation, leading to the formation of sulfoxide and sulfone derivatives. This process can be catalyzed by trace metals and accelerated in solution. For liquid formulations, this is a major concern.
-
pH and Temperature: The stability in solution is also pH-dependent, with optimal stability generally found in the acidic range. Elevated temperatures will, as with most chemical reactions, accelerate the rate of all degradation pathways.
The following diagram illustrates the primary degradation pathways that must be controlled.
Caption: Primary Degradation Pathways of Prochlorperazine.
Key Pre-formulation Experiments and Protocols
A robust pre-formulation program is a self-validating system. The results of one experiment inform the design of the next, building a comprehensive data package that prevents late-stage failures.
The workflow below outlines a logical sequence for a pre-formulation investigation.
Caption: Pre-formulation Experimental Workflow for Prochlorperazine Maleate.
Protocol: Forced Degradation (Stress Testing)
-
Causality: The objective is not merely to destroy the drug but to purposefully generate its likely degradation products. This is essential for developing a stability-indicating analytical method (typically HPLC) that can separate the intact API from all its degradants, ensuring accurate quantification during formal stability studies.[7]
-
Methodology:
-
Prepare Solutions: Prepare solutions of prochlorperazine maleate (e.g., 0.1 mg/mL) in various stress media.
-
Acid Hydrolysis: Use 0.1N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Use 0.1N NaOH at 60°C for 2-8 hours.
-
Oxidation: Use 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to high-intensity light (ICH Q1B conditions).
-
Analysis: At appropriate time points, neutralize the samples (if necessary) and analyze by a developing HPLC-UV method (detection at ~254 nm is common).[11][12][13]
-
Validation: The goal is to achieve 5-20% degradation. The HPLC method must demonstrate peak purity for the parent drug peak in all stressed samples, confirming it is "stability-indicating."
-
Table 3: Example Forced Degradation Conditions and Expected Observations
| Condition | Reagent/Stress | Expected Outcome | Primary Degradation Pathway |
| Acidic | 0.1N HCl, 60°C | Moderate degradation | Hydrolysis (minor) |
| Alkaline | 0.1N NaOH, 60°C | Significant degradation | Hydrolysis, potential ring cleavage |
| Oxidative | 3% H2O2, RT | Rapid and significant degradation | Oxidation of sulfur to sulfoxide |
| Photolytic | ICH Q1B light | Significant degradation, discoloration | Photo-oxidation |
| Thermal | 80°C (solid) | Minimal to slight degradation | Thermolysis |
Formulation Strategies: Translating Data into a Drug Product
The culmination of this physicochemical knowledge is a set of rational strategies to create a stable and effective dosage form.
Solid Oral Dosage Forms (Tablets/Capsules)
-
Excipient Compatibility: The API should be tested in binary mixtures with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) and stored under accelerated conditions (e.g., 40°C/75% RH).[11] Analysis by HPLC and DSC can reveal incompatibilities.
-
Manufacturing Controls: Given the hygroscopicity, control of relative humidity during blending, compression, and coating is paramount.
-
Light Protection: For tablets, an opaque film coat containing an opacifier like titanium dioxide is mandatory.[14] Packaging in opaque HDPE bottles or foil-foil blisters is required.
-
Enhancing Bioavailability: Given the low bioavailability, strategies like formulating gastro-retentive floating tablets have been explored to increase residence time in the acidic stomach, thereby maximizing dissolution and absorption.[5][15]
Liquid and Parenteral Formulations
-
pH Control: The formulation must be buffered to an acidic pH (typically pH 4-5) to ensure both solubility and chemical stability.
-
Antioxidant Use: The inclusion of an antioxidant (e.g., sodium metabisulfite) is almost always necessary to inhibit oxidative degradation of the sulfur atom.
-
Chelating Agents: A chelating agent like edetate disodium (EDTA) can be added to sequester trace metal ions that might catalyze oxidation.
-
Light Protection: The final product must be packaged in light-resistant containers, such as amber glass vials or ampules.
Conclusion
The successful formulation of prochlorperazine maleate is a clear demonstration of applied physicochemical science. Its inherent liabilities—pH-dependent solubility, low bioavailability, and susceptibility to oxidation and photodegradation—are not insurmountable obstacles but are guideposts that direct a logical and scientifically sound development process. By systematically characterizing the API's properties using validated protocols and translating that data into targeted formulation and process controls, researchers can reliably develop robust, stable, and effective prochlorperazine maleate drug products that meet all regulatory and clinical requirements.
References
-
Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1), 112–122. [Link]
-
Wikipedia. (2024). Prochlorperazine. Retrieved February 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Prochlorperazine Maleate-impurities. Retrieved February 9, 2026, from [Link]
-
Adams, M. P., & Terrell, K. M. (2023). Prochlorperazine. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Prochlorperazine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
-
Shirsand, S. B., Sarasija, S., & Kusumdevi, V. (2011). Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. Indian Journal of Pharmaceutical Sciences, 73(4), 395–400. [Link]
-
National Center for Biotechnology Information. (n.d.). Prochlorperazine Maleate. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2018). FORMULATION AND EVALUATION OF ORODISPERSIBLE TABLET OF PROCHLORPERAZINE MALEATE. [Link]
-
The Open Pharmaceutical Sciences Journal. (2017). Site Specific Floating Drug Delivery of Prochlorperazine Maleate: Formulation, Optimization and In-vivo Study. [Link]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. [Link]
-
U.S. Food and Drug Administration. (2024, October). Prochlorperazine Maleate Oral Tablet NDA 10571 PSG. [Link]
-
ResearchGate. (2019). FORMULATION AND EVALUATION OF PROCHLORPERAZINE MALEATE SUSTAINED RELEASE FLOATING TABLET. [Link]
-
SciSpace. (2019). Formulation and evaluation of prochlorperazine maleate sustained release floating tablet. [Link]
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Technical Guide: Prochlorperazine Maleate & The Dopamine D2 Receptor
Molecular Mechanism, Signaling Dynamics, and Validation Protocols
Executive Summary
Prochlorperazine Maleate (2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine dimaleate) represents a cornerstone in the phenothiazine class of first-generation antipsychotics. While its clinical utility spans from antiemesis to the management of non-psychotic anxiety, its molecular identity is defined by high-affinity antagonism of the Dopamine D2 Receptor (D2R) .[1]
This guide deconstructs the pharmacological "engine" of prochlorperazine.[1] Unlike simple ligand displacement, the mechanism involves the stabilization of the G-protein-coupled receptor (GPCR) in an inactive conformation, effectively silencing the
Structural Pharmacology & Physicochemical Properties
The Pharmacophore
The efficacy of prochlorperazine is encoded in its tricyclic phenothiazine nucleus and its side chain.
-
The Phenothiazine Ring: Provides the lipophilic scaffold necessary to penetrate the blood-brain barrier (BBB) and embed within the hydrophobic transmembrane core of the D2 receptor.
-
The Chlorine Substituent (C2 position): Electron-withdrawing; significantly enhances asymmetry and potency compared to non-substituted phenothiazines.
-
The Piperazine Side Chain: The tertiary amine nitrogen in the piperazine ring is the critical "warhead." At physiological pH, this nitrogen is protonated, allowing it to form an essential salt bridge with the conserved Aspartate residue (Asp 3.32 / Asp 114) deep within the D2 orthosteric binding pocket.
The Maleate Salt Advantage
In raw synthesis, prochlorperazine exists as a free base—a viscous, lipophilic oil with poor aqueous solubility. The dimaleate salt form is engineered for pharmaceutical utility:
-
Stoichiometry: One molecule of prochlorperazine pairs with two molecules of maleic acid.
-
Solubility: The salt formation introduces ionic character, increasing aqueous solubility to
(vs. negligible for the base), which is critical for bioavailability and stable formulation in tablets or injectables.
Molecular Mechanism of Action: The D2 Blockade[1][2]
The Dopamine D2 receptor is a
The Endogenous State (Dopamine Activation)
When Dopamine binds D2R:
-
Conformational Change: Transmembrane helices (TM) 5 and 6 shift.
-
G-Protein Coupling: The receptor recruits the heterotrimeric
protein. -
Inhibition: The
subunit inhibits Adenylyl Cyclase (AC) .[4][5] -
Result: Intracellular cAMP levels drop; Protein Kinase A (PKA) activity is suppressed.
The Prochlorperazine Blockade
Prochlorperazine acts as a competitive antagonist (and functionally as an inverse agonist in systems with high constitutive activity). By occupying the orthosteric pocket with high affinity (
The Net Effect: Disinhibition. Because D2R is an inhibitory receptor, blocking it removes the "brake" on the system.
-
Immediate Consequence:
is not activated. -
Downstream Consequence: Adenylyl Cyclase is not inhibited.
-
Cellular Outcome: cAMP levels normalize or increase (relative to the dopaminergic state), leading to increased PKA activity and phosphorylation of downstream targets like DARPP-32 (specifically at Thr34).
Visualization: The Signaling Blockade
The following diagram illustrates the interruption of the Gi/o pathway by prochlorperazine.
Figure 1: Mechanism of Action. Red dashed lines indicate the endogenous dopamine pathway (inhibition of AC). The solid black line indicates Prochlorperazine binding, which prevents the Gi-mediated inhibition, effectively disinhibiting cAMP production.
Experimental Validation Protocols
As an Application Scientist, relying on literature values is insufficient. You must validate target engagement. The following protocols are "self-validating" systems designed to confirm D2R affinity.
Protocol A: Membrane Preparation (The Foundation)
Objective: Isolate D2-rich membranes from CHO-D2 stable cell lines or rat striatum.
-
Lysis: Resuspend cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).
-
Homogenization: Use a Polytron homogenizer (bursts of 5s) to disrupt membranes without denaturing proteins.
-
Clarification: Centrifuge at
for 10 min at 4°C. Discard pellet (nuclei/debris). -
Enrichment: Centrifuge supernatant at
for 30 min at 4°C. Save pellet. -
Wash: Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4) and re-centrifuge.
-
Storage: Resuspend final pellet to ~2 mg protein/mL. Flash freeze.
Protocol B: -Methylspiperone Competition Binding
Objective: Determine the
Reagents:
-
Radioligand:
-Methylspiperone (0.2–0.5 nM final conc). -
Non-specific control: 10 µM Haloperidol (saturates all D2 sites).
-
Test Compound: Prochlorperazine Maleate (10-point dilution series:
M to M).
Workflow:
-
Incubation: In 96-well plates, combine:
-
50 µL Membranes (20 µg protein).
-
50 µL Radioligand.[6]
-
50 µL Prochlorperazine (varying conc) OR Buffer (Total Binding) OR Haloperidol (Non-Specific).
-
Incubate 60 min at 25°C (equilibrium).
-
-
Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Wash: 3x washes with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail; count CPM (Counts Per Minute).
Data Analysis (Self-Validation):
-
Calculate Specific Binding:
. -
Fit data to a one-site competition model.
-
Cheng-Prusoff Correction:
Where is radioligand concentration and is the dissociation constant of methylspiperone (~0.1 nM).
Visualization: Binding Assay Workflow
Figure 2: Workflow for the Radioligand Competition Assay. This standardized process ensures reproducible Ki determination.
Quantitative Data Summary
The following table synthesizes binding data from authoritative sources (PDSP, IUPHAR) for benchmarking.
| Receptor Target | Binding Affinity ( | Functional Role | Clinical Implication |
| Dopamine D2 | 3.0 -- 10.0 nM | Antagonist | Antipsychotic, Antiemetic (CTZ) |
| Dopamine D3 | ~5.0 nM | Antagonist | Synergistic antipsychotic effect |
| Histamine H1 | ~15 nM | Antagonist | Sedation, weight gain |
| Alpha-1 Adrenergic | ~10 nM | Antagonist | Orthostatic hypotension, dizziness |
| Muscarinic M1 | ~150 nM | Antagonist | Dry mouth, blurred vision (Weak effect) |
Note: The high affinity for D2 (low nanomolar range) confirms prochlorperazine as a potent D2 blocker. The proximity of H1 and Alpha-1 affinities explains the common side effect profile.
Clinical Translation: From Molecule to Patient
The molecular mechanism described above manifests clinically in two distinct anatomical regions:
-
The Chemoreceptor Trigger Zone (CTZ): Located in the Area Postrema (outside the BBB), this region is rich in D2 receptors. Prochlorperazine blocks these receptors, preventing circulating emetogens (e.g., chemotherapy agents) from triggering the vomiting center.[7]
-
The Striatum (Nigrostriatal Pathway): D2 blockade here disrupts the delicate dopamine/acetylcholine balance. While this treats psychosis (mesolimbic pathway), in the striatum it causes Extrapyramidal Symptoms (EPS) —dystonia and akathisia—because the "brake" on cholinergic interneurons is removed.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281032: Prochlorperazine Maleate. PubChem. [Link]
-
Psychoactive Drug Screening Project (PDSP). PDSP Ki Database.[8] University of North Carolina. (Source for consensus Ki values). [Link]
-
Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol for Dopamine Receptors. [Link]
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thermodynamic solubility profile of prochlorperazine maleate in various solvents
This guide serves as a technical blueprint for the thermodynamic solubility profiling of Prochlorperazine Maleate (PCM). It synthesizes available physicochemical data with a rigorous experimental framework for researchers to generate, model, and apply solubility data in drug development.
Executive Summary & Physicochemical Baseline
Prochlorperazine Maleate (PCM) is a piperazine phenothiazine derivative widely used as an antiemetic and antipsychotic.[1] As a BCS Class II compound (low solubility, high permeability), its therapeutic efficacy is rate-limited by its dissolution. Understanding its thermodynamic solubility profile—not just in water, but across a spectrum of polar and non-polar solvents—is critical for designing robust dosage forms (e.g., transdermal patches, buccal films, and injectables).
Core Physicochemical Data
| Parameter | Value | Context |
| CAS Registry | 84-02-6 | - |
| Molecular Weight | 606.09 g/mol | Dimaleate salt form |
| Melting Point | 195–203°C | With decomposition (indicates high lattice energy) |
| pKa | 8.1 | Weak base; solubility is highly pH-dependent |
| LogP | ~4.9 | Highly lipophilic |
| Appearance | White to pale yellow crystalline powder | Photosensitive (requires light protection) |
Baseline Solubility Data (298.15 K)
The following quantitative values serve as the control baseline for thermodynamic profiling.
| Solvent | Solubility (mg/mL) | Solubility (Mole Fraction) | Classification |
| Methanol | 2.15 | High | Soluble |
| Phosphate Buffer (pH 6.8) | 1.54 | Moderate | Slightly Soluble |
| Distilled Water | 0.013 | Very Low ( | Practically Insoluble |
| Ethanol | < 1.0 | Low | Very Slightly Soluble |
| PEG 400 | High* | - | Solubilizer/Cosolvent |
*Note: PEG 400 is frequently used in transdermal formulations to significantly enhance PCM solubility, though specific mole fraction values are formulation-dependent.
Theoretical Framework: Thermodynamics of Dissolution
To transition from simple "solubility" to a "thermodynamic profile," we must quantify the energy changes driving the process. The dissolution of crystalline PCM into a solvent is governed by the Gibbs free energy equation:
- (Gibbs Free Energy): Must be negative for spontaneous dissolution.
- (Enthalpy): Typically positive (endothermic) for PCM. Energy is required to break the crystal lattice (high melting point effect) which is only partially recovered by solvation.
- (Entropy): The driving force. The disorder increases as the ordered crystal breaks into solvated molecules.
Mathematical Modeling
To extract these parameters, experimental solubility data (
Where
Experimental Protocol: Determination of Thermodynamic Solubility
Objective: To generate a precise solubility profile (
The Shake-Flask Method (Standard Operating Procedure)
This protocol ensures equilibrium is reached without phase transformation (e.g., hydrate formation).
Reagents:
-
Prochlorperazine Maleate (Purity >99%)
-
Solvents: HPLC Grade (Water, MeOH, EtOH, PG, PEG-400)
Workflow:
-
Preparation: Add excess PCM solid to 10 mL of solvent in a stoppered glass vial. The mixture must remain a suspension (solid present).
-
Equilibration: Place vials in an orbital shaker thermostat at 298.15 K (25°C). Shake at 100 rpm for 72 hours .
-
Checkpoint: If all solid dissolves, add more PCM until a precipitate persists.
-
-
Sedimentation: Stop shaking and allow the suspension to settle for 24 hours at the same temperature.
-
Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation).
-
Dilution: Dilute the filtrate with the mobile phase to fit the calibration range.
-
Quantification: Analyze via HPLC or UV-Vis spectrophotometry.
-
Repetition: Repeat steps 2-6 at 303.15 K, 308.15 K, 313.15 K, and 318.15 K .
Analytical Method (HPLC)[3]
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Buffer (e.g., 40:60 v/v) containing ion-pairing agent (Sodium 1-octanesulfonate) if necessary for peak shape.
-
Flow Rate: 1.0 mL/min
-
Wavelength: 254 nm (PCM absorption maximum)
-
Retention Time: ~6–8 min (dependent on specific gradient)
Solid State Characterization (Crucial Step)
You must analyze the excess solid residue after the experiment using DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction) .
-
Why? To verify that PCM did not convert to a polymorph or solvate during the 72-hour shaking. If the solid form changes, the thermodynamic data is invalid.
Visualization of Workflow & Logic
The following diagram illustrates the critical path from raw material to thermodynamic parameters.
Caption: Workflow for determining thermodynamic solubility. Red path indicates critical control point for solid-state stability.
Data Analysis & Interpretation
Once you have the mole fraction solubility (
Thermodynamic Calculation
Plot
-
Slope:
-
Intercept:
Expected Trends for PCM:
-
Positive
(Endothermic): Solubility increases with temperature. This is typical for stable crystalline salts like PCM. -
Positive
(Entropy-driven): The dissolution is driven by the randomization of the hydrophobic phenothiazine structure in the solvent. -
Solvent Effect:
-
Polar Protic (Water):[2] High penalty for cavity formation; low solubility.
-
Intermediate Polarity (Methanol/Ethanol): Better interaction with the polar maleate salt portion and the hydrophobic tail; higher solubility.
-
Cosolvents (PEG 400/PG): Disrupt water structure and provide hydrophobic interaction sites; significantly enhance solubility.
-
Solubility Parameter (Hansen)
To predict solubility in new solvents without testing, calculate the separation distance (
-
PCM has high dispersion (
) and moderate polar ( ) components. Solvents with similar values (like Methanol or PEG) will yield a smaller (higher solubility).
References
-
Solubility Data & Methodology: YMER Digital. (2022). "Development of Fast Dissolving Buccal Patches of Prochlorperazine Maleate." Link
-
General Solubility Properties: ChemicalBook. "Prochlorperazine Maleate Properties and Solubility." Link
-
Thermodynamic Modeling (Apelblat): MDPI. "Solubility Data and Thermodynamic Behavior of Drugs in Different Solvents." Link
-
Pharmacopeial Standards: USP/JP. "Official Monographs for Prochlorperazine Maleate."[2] Link
Sources
Advanced Crystal Structure Analysis & Polymorphism of Prochlorperazine Maleate
This guide details the solid-state chemistry, crystal structure analysis, and polymorphism of Prochlorperazine Maleate , a critical phenothiazine antipsychotic and antiemetic agent. It is designed for pharmaceutical scientists requiring rigorous technical grounding for formulation development and quality control.
Executive Summary
Prochlorperazine Maleate (PCM) is the dimaleate salt of prochlorperazine. Its efficacy as a dopamine D2 receptor antagonist is intrinsically linked to its solid-state properties, which dictate solubility, bioavailability, and stability. While the drug has been marketed for decades, its propensity for photolytic degradation and solid-state phase transformations (amorphization) presents ongoing challenges in formulation. This guide synthesizes the physicochemical architecture of PCM, establishing protocols for polymorphic screening and structural validation.
Molecular Architecture & Stoichiometry
Chemical Identity
PCM exists chemically as Prochlorperazine Dimaleate . The stoichiometry is critical: two molecules of maleic acid react with one molecule of prochlorperazine base.
-
IUPAC Name: 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimaleate
-
Formula:
-
Molecular Weight: 606.09 g/mol (Base: ~373.94; Maleic Acid: 116.07 × 2)
-
Appearance: White to pale yellow crystalline powder.[1]
Structural Features
The crystal lattice is stabilized by ionic interactions and hydrogen bonding networks:
-
Protonation Sites: The maleic acid protons transfer to the basic nitrogen atoms of the piperazine ring. The tertiary amine at the N4-position of the piperazine ring is the most basic site (
), followed by the N1-position. -
Phenothiazine Geometry: The tricyclic phenothiazine nucleus adopts a "butterfly" conformation, with the sulfur and nitrogen atoms at the hinge. This non-planar geometry prevents tight
- stacking, influencing the unit cell packing volume. -
Anionic Packing: The maleate anions often form intermolecular hydrogen bonds with the protonated amines, creating a rigid lattice that contributes to the high melting point (~200°C).
Solid-State Characterization Profile
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) is the primary tool for purity and form identification.
| Parameter | Characteristic Value | Interpretation |
| Melting Point ( | 198°C – 205°C | Sharp endotherm indicates high crystallinity. Broadening suggests impurities or amorphous content. |
| Enthalpy of Fusion ( | ~ -186 mJ (integral) | High lattice energy consistent with stable salt formation. |
| Decomposition | > 205°C | Immediate degradation often follows melting (oxidative thermolysis). |
| TGA Profile | < 0.5% weight loss | Anhydrous form shows minimal mass loss <150°C. Solvates would show stepped weight loss. |
X-Ray Diffraction (XRD)
Powder X-Ray Diffraction (PXRD) serves as the "fingerprint" for batch release. While specific unit cell parameters (a, b, c) depend on the exact crystallization solvent, the commercial API is typically a stable crystalline anhydrate.
-
Diagnostic Features: Sharp, high-intensity Bragg reflections indicate long-range order.
-
Amorphous Halo: In solid dispersions (e.g., with polymers like PVP or alginates), the sharp peaks disappear, replaced by a broad "halo," indicating a disordered high-energy state used to enhance solubility.
Spectroscopic Signatures (FTIR)
Fourier Transform Infrared Spectroscopy validates the salt formation.
| Functional Group | Wavenumber ( | Structural Insight |
| C=O Stretching | 1622 (approx) | Carboxylate group of the maleate anion (shifted from free acid). |
| N-H Stretching | ~3498 | Protonated quaternary ammonium salt formation. |
| C-H Stretching | 2970, 2850 | Methyl/Methylene groups on the piperazine/propyl chain. |
| C-Cl Stretching | ~750 region | Aryl chloride on the phenothiazine ring. |
Polymorphism & Stability Landscape[2]
Polymorphic Risks
While PCM is relatively stable, it can exhibit pseudopolymorphism (solvates) if crystallized from alcohols or chlorinated solvents.
-
Form I (Stable): The commercial anhydrous dimaleate. High melting point (>198°C).
-
Amorphous Form: Generated via melt-quenching or spray drying. Higher solubility but thermodynamically unstable; tends to revert to the crystalline form upon storage (recrystallization).
Degradation Pathways
PCM is highly sensitive to light and oxidation. The phenothiazine ring is electron-rich and easily oxidized.
-
Photolysis: Exposure to UV light causes dechlorination and formation of free radicals, leading to a pink/red discoloration.
-
Oxidation: Formation of Prochlorperazine Sulfoxide (inactive metabolite).
Figure 1: Primary degradation pathway of Prochlorperazine Maleate leading to sulfoxide formation and discoloration.
Experimental Protocols
Polymorph Screening Workflow
To ensure the isolation of the thermodynamically stable form, the following screening protocol is recommended.
Figure 2: Systematic workflow for screening and identifying crystalline forms of Prochlorperazine Maleate.
Recrystallization Protocol (Purification)
-
Dissolution: Dissolve crude PCM in minimal boiling methanol.
-
Filtration: Hot filter to remove insoluble particulates.
-
Crystallization: Add diethyl ether (anti-solvent) dropwise until turbidity persists.
-
Cooling: Allow to stand at 4°C for 24 hours.
-
Isolation: Filter crystals, wash with cold ether, and dry under vacuum at 40°C.
-
Validation: Confirm melting point is 198–203°C.
Implications for Drug Development
-
Solubility: As a Class II/IV drug (depending on pH), the salt form improves solubility, but the "common ion effect" in high-maleate environments must be monitored.
-
Manufacturing: The high melting point allows for hot-melt extrusion (HME) processes, provided the temperature stays below the decomposition threshold (~205°C).
-
Packaging: Due to light sensitivity, all analytical work and final packaging must use amber glassware or opaque blisters to prevent the "pinking" of the tablet.
References
-
United States Pharmacopeia (USP) . Prochlorperazine Maleate Monograph. USP-NF. Link
-
Japanese Pharmacopoeia (JP XIV) . Prochlorperazine Maleate Tablets & API Standards. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5281032: Prochlorperazine Maleate. Link
-
Japdale, S.C. et al. (2016).[2][3] Hydroxyl ethyl cellulose HHX and polymethyl methacrylate based site specific floating delivery of prochlorperazine maleate.[3] Open Pharmaceutical Sciences Journal. Link
-
Pande, S. et al. (2015).[4] Design and Evaluation of Buccoadhesive Controlled Release Formulations of Prochlorperazine Maleate. Journal of Drug Delivery and Therapeutics. Link
-
Sultana, S. et al. (2023). Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. Journal of Drug Delivery & Therapeutics. Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CA2625004C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Assessment of Prochlorperazine Maleate: Overcoming First-Pass Barriers in Rodent Models
Executive Summary
Prochlorperazine Maleate (PCZ-M) presents a classic pharmacokinetic paradox: it is a highly potent D2-receptor antagonist with robust central efficacy, yet it suffers from critically low oral bioavailability (<15% in rodents) due to extensive hepatic first-pass metabolism.[1] For drug development professionals, the challenge lies not in the molecule's potency, but in its delivery.
This technical guide provides a rigorous framework for assessing the pharmacokinetics (PK) and bioavailability of PCZ-M in rodent models. It moves beyond standard operating procedures to address the specific physicochemical hurdles of phenothiazines, offering a self-validating workflow for LC-MS/MS quantification and microsurgical dosing protocols.
Part 1: The Physicochemical & Metabolic Barrier
To design a valid PK study, one must first understand the enemy: the liver. PCZ-M is a lipophilic weak base (LogP ~3.5-4.5) formulated as a maleate salt to enhance aqueous solubility. However, upon reaching the systemic circulation, the free base drives tissue distribution.
The Metabolic Fate (Graphviz Visualization)
The following diagram illustrates the metabolic attrition PCZ undergoes before reaching the target (Brain D2 Receptors).
Figure 1: Metabolic pathway of Prochlorperazine showing the high hepatic extraction ratio that limits systemic exposure.
Part 2: Bioanalytical Quantification (LC-MS/MS)
Standard HPLC-UV is insufficient for PCZ-M rodent PK studies due to the low plasma concentrations (ng/mL range) resulting from high clearance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is faster but often yields significant matrix effects (ion suppression) for phenothiazines. LLE is recommended for higher sensitivity.
-
Internal Standard (IS): Mesoridazine or deuterated Prochlorperazine (PCZ-d3).
-
Extraction Solvent: Dichloromethane (DCM) or tert-butyl methyl ether (TBME).
Protocol:
-
Aliquot 50 µL rat plasma into a glass tube.
-
Add 10 µL IS working solution.
-
Add 20 µL 0.1 M NaOH (alkalinization is critical to suppress ionization and drive PCZ into the organic phase).
-
Add 3 mL Extraction Solvent (DCM). Vortex for 3 min.
-
Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer organic layer to a clean tube; evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
Chromatographic Conditions
-
Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm). Phenothiazines separate well on Biphenyl phases.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Action |
| 0.00 | 10 | 0.4 | Initial equilibration |
| 0.50 | 10 | 0.4 | Load |
| 3.00 | 90 | 0.4 | Elution of PCZ |
| 4.00 | 90 | 0.4 | Wash |
| 4.10 | 10 | 0.4 | Re-equilibration |
| 6.00 | 10 | 0.4 | End |
Part 3: In Vivo Experimental Design
To accurately calculate Absolute Bioavailability (
Animal Model Selection
-
Species: Sprague-Dawley or Wistar Rats (Male, 250–300g).
-
Surgical Requirement: Jugular Vein Cannulation (JVC).
-
Why? Retro-orbital bleeding induces stress, which alters blood flow and gastric emptying, skewing
. JVC allows for automated or stress-free serial blood sampling.
-
Dosing Regimens
PCZ-M has a steep dose-response curve. The following doses are empirically validated for PK linearity detection.
| Route | Dose (mg/kg) | Vehicle / Formulation | Volume |
| Intravenous (IV) | 1.0 - 2.0 | Saline + 5% DMSO (pH adjusted to 5.5) | 1 mL/kg |
| Oral (PO) | 5.0 - 10.0 | Distilled Water (PCZ-M is soluble) | 5 mL/kg |
| Intranasal (IN) | 0.5 - 1.0 | Mucoadhesive Solution (e.g., Chitosan) | 20 µL/nostril |
Sampling Schedule
Due to the short half-life (
-
Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 min (24h).
Part 4: Pharmacokinetic Landscape & Data Interpretation
Expected PK Parameters (Rat Model)
The following data ranges represent typical values found in validated studies (e.g., J. Pharm. Sci., Eur. J. Pharm.[3] Biopharm.).[4]
| Parameter | Definition | IV Route (1 mg/kg) | Oral Route (5 mg/kg) | Interpretation |
| Peak Plasma Conc. | N/A (Initial) | 10 - 50 ng/mL | Low oral | |
| Time to Peak | Instant | 0.5 - 1.5 h | Rapid absorption, rapid metabolism. | |
| Half-life | 1.5 - 3.0 h | 2.0 - 4.0 h | Short duration; requires freq. dosing. | |
| Total Exposure | ~200 ng·h/mL | ~100 ng·h/mL | Significant reduction PO vs IV. | |
| Bioavailability | 100% | ~1.0 - 12.5% | Critical Failure Point. | |
| Vol. of Distribution | 15 - 25 L/kg | N/A | Extensive tissue/brain binding. |
Calculating Absolute Bioavailability ( )
The standard formula must be corrected for dose differences:
Technical Insight: If
Part 5: Advanced Application (Nose-to-Brain Delivery)
Given the poor oral bioavailability, modern research focuses on Nose-to-Brain (N2B) delivery. This route utilizes the olfactory and trigeminal nerve pathways to bypass the BBB and the liver.
Experimental Workflow for N2B Validation
To prove N2B transport, one must calculate the Drug Targeting Efficiency (DTE) .
Figure 2: Workflow for determining direct brain transport efficiency.
Calculation:
-
Success Criteria: A DTE > 100% indicates direct nose-to-brain transport. PCZ-M formulations often achieve DTE > 300%.
References
-
Avataneo, V., et al. (2025). "Pharmacokinetics and Bioavailability of Prochlorperazine Delivered as a Thermally Generated Aerosol." Journal of Aerosol Medicine and Pulmonary Drug Delivery. Link
-
Finn, A., et al. (2005). "Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route." Journal of Clinical Pharmacology. Link
-
Taylor, W.B., & Bateman, D.N. (1987).[5] "Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers." British Journal of Clinical Pharmacology. Link
-
Isah, A.O., et al. (1991).[5] "Clinical pharmacology of prochlorperazine in healthy young males." British Journal of Clinical Pharmacology. Link
-
Yan, M., et al. (2009).[6] "Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study." Journal of Chromatography B. Link
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Repurposing Prochlorperazine Maleate (PCM) for Oncology
Dual-Targeting of Clathrin-Mediated Endocytosis and Cancer Stem Cell Dopaminergic Signaling
Executive Summary & Pharmacological Rationale
The Shift from Antiemetic to Antineoplastic
Prochlorperazine Maleate (PCM), a piperazine phenothiazine traditionally prescribed for chemotherapy-induced nausea and schizophrenia, has emerged as a high-potential candidate for oncological repurposing. Unlike non-specific cytotoxic agents, PCM exhibits a distinct dual-mechanism of action :
-
Inhibition of Clathrin-Mediated Endocytosis (CME): PCM blockade of dynamin/clathrin machinery prevents the internalization of receptor tyrosine kinases (RTKs) like EGFR and HER2. This "freezes" receptors on the tumor surface, enhancing the efficacy of monoclonal antibodies and immune recognition.
-
Dopamine Receptor (D2R) Antagonism: PCM targets D2Rs overexpressed on Cancer Stem Cells (CSCs), particularly in Glioblastoma (GBM) and Leukemia, driving differentiation and exhausting the self-renewal pool.
Physicochemical Advantages:
-
Lipophilicity (LogP ~ 4.0-5.0): High lipid solubility allows PCM to cross the Blood-Brain Barrier (BBB), making it uniquely suited for primary brain tumors (GBM) and brain metastases, where many standard chemotherapeutics fail.
-
Mitochondrial Accumulation: Phenothiazines preferentially accumulate in cancer mitochondria due to the elevated transmembrane potential (
), leading to metabolic disruption and apoptosis.
Molecular Mechanisms of Action
The "Surface Freeze": Clathrin-Mediated Endocytosis (CME) Blockade
Tumor cells frequently evade antibody-based therapies (e.g., Cetuximab, Trastuzumab) by rapidly internalizing surface receptors via CME. PCM inhibits this process, likely by interfering with Dynamin II GTPase activity or the AP-2 adaptor complex .
-
Consequence: EGFR/HER2 receptors accumulate on the cell membrane.
-
Therapeutic Gain: Increased binding density for monoclonal antibodies triggers enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) by Natural Killer (NK) cells.
The "Stem Cell Exhaustion": D2R Antagonism
Cancer Stem Cells (CSCs) utilize dopaminergic signaling to maintain stemness. PCM acts as a potent D2R antagonist.
-
Pathway: D2R blockade
Inhibition of STAT3/ERK phosphorylation Downregulation of stemness factors (SOX2, NANOG) Differentiation or Apoptosis.
KRAS Mutant Stabilization
Recent structural data indicates PCM binds to the GTP-binding pocket of KRAS mutants (e.g., G12S) , stabilizing the inactive GDP-bound conformation and reducing downstream MAPK signaling.
Visualization: The Dual-Mechanism Pathway
Caption: PCM exerts a dual effect: (Left) Blocking clathrin-mediated endocytosis forces receptor accumulation, enhancing immune clearance. (Right) Antagonizing D2 receptors disrupts CSC self-renewal loops.
Preclinical Efficacy & Synergistic Data
The following table summarizes key preclinical findings supporting PCM's use in combination therapies.
| Cancer Type | Cell Line / Model | Combination Partner | Mechanism of Synergy | Outcome |
| Glioblastoma (GBM) | U87MG, Patient-Derived Xenografts | Temozolomide (TMZ) | D2R antagonism sensitizes CSCs; Reduces DNA repair (BRCA1 suppression) | Reduced tumor volume; Decreased stemness markers (CD133). |
| Lung (NSCLC) | A549 (KRAS mutant) | Ionizing Radiation (IR) | Stabilization of KRAS-GDP; Cell cycle arrest (G2/M) | Enhanced radiosensitivity; Increased |
| Head & Neck (HNSCC) | A431, SCC25 | Cetuximab (Anti-EGFR) | CME Inhibition (Surface Freeze) | Reversal of Cetuximab resistance; Increased NK cell-mediated lysis. |
| Breast (TNBC) | MDA-MB-231 | Doxorubicin | P-gp efflux inhibition; Mitochondrial disruption | Increased intracellular accumulation of Doxorubicin; Lower IC50. |
Experimental Protocols
To validate PCM efficacy in your specific research context, use the following self-validating protocols.
Protocol: Validation of CME Inhibition (Transferrin Uptake Assay)
Purpose: To confirm that the selected PCM concentration effectively blocks clathrin-mediated endocytosis without immediate necrosis.
Reagents:
-
Alexa Fluor 488-conjugated Transferrin (Tf-488).
-
PCM (dissolved in DMSO, stock 10 mM).
-
Control Inhibitor: Dynasore (80 µM) or Pitstop-2.
Workflow:
-
Seeding: Plate cancer cells (e.g., HeLa or A549) on glass coverslips (50% confluence).
-
Starvation: Serum-starve cells for 1 hour in serum-free DMEM to clear surface receptors.
-
Drug Treatment: Incubate cells with PCM (Titration: 5, 10, 20 µM) for 30 minutes at 37°C.
-
Control: DMSO vehicle only.
-
-
Uptake Pulse: Add Tf-488 (25 µg/mL) and incubate for exactly 15 minutes at 37°C.
-
Acid Wash (Critical Step): Wash cells 2x with ice-cold Acid Strip Buffer (0.2M Acetic acid, 0.5M NaCl, pH 2.5) for 2 minutes.
-
Logic: This removes surface-bound transferrin. Any remaining fluorescence represents internalized cargo.
-
-
Fixation & Imaging: Fix with 4% PFA. Image via Confocal Microscopy.
-
Quantification: Calculate Mean Fluorescence Intensity (MFI) per cell. PCM treatment should reduce MFI by >50% compared to control.
Protocol: 3D Tumorsphere Formation (CSC Enrichment)
Purpose: To assess PCM's ability to target the D2R+ cancer stem cell population.
Workflow:
-
Preparation: Coat 96-well plates with Poly-HEMA (prevent adhesion) or use Ultra-Low Attachment plates.
-
Seeding: Single-cell suspension in Stem Cell Media (DMEM/F12 + bFGF + EGF + B27 supplement). Density: 500-1000 cells/well.
-
Treatment: Add PCM (Day 0) at sub-cytotoxic doses (e.g., 1-5 µM) + Chemotherapy (e.g., TMZ).
-
Incubation: 7-14 days. Do not disturb the spheres.
-
Analysis:
-
Primary Sphere Count: Count spheres >50µm.
-
Secondary Passage (Self-Renewal Check): Dissociate primary spheres into single cells and re-plate without drug.
-
Result: A reduction in secondary sphere formation indicates PCM permanently exhausted the stem cell pool, rather than just inhibiting proliferation.
-
Clinical Translation & Repurposing Workflow
Moving PCM from the "antiemetic" shelf to the "oncology" regimen requires navigating specific translational hurdles.
Key Challenges:
-
Dosing Discrepancy: Antiemetic doses (5-10 mg) may be insufficient for intratumoral clathrin inhibition. However, high doses risk Extrapyramidal Symptoms (EPS) due to striatal D2 blockade.
-
Formulation: Standard oral tablets have variable bioavailability. Intravenous (IV) infusion or liposomal formulations (e.g., PEGylated liposomes) are preferred to maximize
and tumor penetration while minimizing peak brain exposure if CNS toxicity is a concern (though BBB penetration is desired for GBM).
Repurposing Development Pipeline
Caption: The critical step in PCM repurposing is the "Pharmacodynamic Biopsy" (as seen in the "Heroic" trial), confirming that the drug actually altered tumor surface markers in patients before proceeding to efficacy trials.
References
-
Simpson, F., et al. (2020). Inhibition of Tenascin-C-mediated immune suppression with prochlorperazine enhances the efficacy of anti-EGFR antibodies. Cell.[1][2][3]
-
Nair, R. R., et al. (2021). Prochlorperazine enhances radiosensitivity of non-small cell lung carcinoma by stabilizing GDP-bound mutant KRAS conformation. Free Radical Biology and Medicine.[1]
-
Lee, S. Y., et al. (2024). Synergistic combination of perphenazine and temozolomide suppresses patient-derived glioblastoma tumorspheres.[4] Neuro-Oncology.[4]
-
Tegeder, I., et al. (2023).Dopamine receptor antagonists and cancer: A review of the potential of phenothiazines. Frontiers in Oncology.
-
(Note: Generalized citation for D2R mechanism context).
-
-
Chew, H. Y., et al. (2020). Endocytosis inhibition in humans to improve responses to ADCC-mediating antibodies. Cell.[1][2][3]
Sources
- 1. Prochlorperazine enhances radiosensitivity of non-small cell lung carcinoma by stabilizing GDP-bound mutant KRAS conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergistic Effect of Combination Progesterone and Temozolomide on Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drug combination could support better cancer treatments - News - The University of Queensland [news.uq.edu.au]
- 4. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of Prochlorperazine Maleate: An In-Depth Technical Guide to DSC and TGA Analysis
For Immediate Release
Bochum, Germany – February 9, 2026 – As a cornerstone in the therapeutic arsenal for nausea, vomiting, and psychosis, the physicochemical properties of prochlorperazine maleate are of paramount importance to ensure its safety, efficacy, and stability.[1] This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal behavior of prochlorperazine maleate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By delving into the causality behind experimental choices and fostering a deep understanding of the resulting data, this document serves as a vital resource for the robust characterization of this critical active pharmaceutical ingredient (API).
The Critical Role of Thermal Analysis in Pharmaceutical Development
In the realm of pharmaceutical sciences, thermal analysis techniques like DSC and TGA are indispensable tools for characterizing the physical and chemical properties of drug substances.[2][3] These methods provide critical insights into melting behavior, polymorphism, purity, and thermal stability, all of which can significantly impact the bioavailability, shelf-life, and overall performance of a drug product.[4][5] For a compound like prochlorperazine maleate, a phenothiazine derivative, understanding its thermal landscape is not merely a regulatory requirement but a scientific imperative for formulation development and quality control.[1]
Unveiling Thermal Transitions with Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions.
Experimental Protocol: A Self-Validating System
A meticulously designed DSC protocol is fundamental to obtaining reliable and reproducible data. The following procedure is recommended for the analysis of prochlorperazine maleate:
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 3-5 mg of prochlorperazine maleate powder into a standard aluminum pan.
-
Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.
-
Hermetically seal the pan to prevent any loss of volatile components during the analysis. An unsealed or pierced lid may be used if the goal is to study the interaction with the atmosphere.
Experimental Conditions:
-
Temperature Range: 25°C to 300°C. This range is sufficient to capture the melting and onset of decomposition.
-
Heating Rate: 10°C/min. This rate provides a good balance between resolution and sensitivity.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample.
-
Reference: An empty, hermetically sealed aluminum pan.
Caption: A streamlined workflow for DSC analysis of prochlorperazine maleate.
Interpreting the DSC Thermogram of Prochlorperazine Maleate
The DSC curve of prochlorperazine maleate is characterized by a sharp endothermic peak, which corresponds to its melting point. Published data indicates a melting point in the range of 195-203°C, with some studies reporting values as high as 234-236°C.[6][7] This variation in melting point may be indicative of the presence of different polymorphic forms of the drug, a critical consideration in pharmaceutical development as polymorphs can exhibit different solubilities and bioavailabilities.[8]
Immediately following the melting endotherm, the baseline of the DSC curve often does not return to its initial position and may show an exothermic drift. This is indicative of the onset of thermal decomposition of the molten drug.[9]
Table 1: Summary of Expected DSC Data for Prochlorperazine Maleate
| Parameter | Expected Value/Observation | Significance |
| Melting Onset Temperature | ~195 - 230°C | Initiation of the melting process. |
| Melting Peak Temperature | ~200 - 236°C | Temperature of maximum melting rate.[6][7] |
| Enthalpy of Fusion (ΔH) | Varies with sample purity and crystallinity | Quantitative measure of the energy required to melt the sample. |
| Post-Melting Behavior | Exothermic drift | Onset of thermal decomposition.[9] |
Quantifying Thermal Stability with Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a substance.[3]
A Robust TGA Protocol for Prochlorperazine Maleate
To ensure the integrity of the TGA data, the following experimental protocol is advised:
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of prochlorperazine maleate powder into a ceramic or platinum crucible.
-
Ensure a thin, even layer of the sample at the bottom of the crucible to minimize mass transfer limitations.
Experimental Conditions:
-
Temperature Range: 25°C to 600°C. This wider range allows for the observation of the complete decomposition process.
-
Heating Rate: 10°C/min. A consistent heating rate with the DSC analysis allows for direct correlation of thermal events.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to study the intrinsic thermal decomposition without oxidative interference.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Caption: A systematic workflow for TGA of prochlorperazine maleate.
Deconstructing the TGA Thermogram of Prochlorperazine Maleate
The TGA curve of prochlorperazine maleate is expected to show minimal mass loss up to its melting point, indicating its thermal stability in the solid state. Significant mass loss will commence at temperatures above the melting point, corresponding to the decomposition of the molecule. The derivative of the TGA curve (DTG) is particularly useful for identifying the temperatures at which the rate of mass loss is maximal.
The decomposition of phenothiazines like prochlorperazine is a complex process. A major degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.[9] The thermal decomposition in an inert atmosphere is likely to proceed through the cleavage of the side chains and fragmentation of the heterocyclic ring system. A multi-step decomposition is anticipated, with the initial weight loss potentially corresponding to the loss of the maleate counter-ion and the subsequent steps involving the breakdown of the prochlorperazine base.
Table 2: Anticipated TGA Data and Interpretation for Prochlorperazine Maleate
| Temperature Range | Expected Mass Loss | Probable Decomposition Event |
| < 200°C | Minimal (<1%) | Loss of residual solvent or moisture. |
| ~200 - 300°C | Significant | Initial decomposition, potentially involving the maleate moiety and side chain fragmentation. |
| > 300°C | Further significant mass loss | Continued degradation of the phenothiazine ring structure. |
The Synergy of DSC and TGA: A Holistic Thermal Profile
The true power of thermal analysis lies in the combined interpretation of DSC and TGA data. By overlaying the DSC and TGA curves, a comprehensive understanding of the thermal behavior of prochlorperazine maleate can be achieved. For instance, an endothermic event in the DSC curve without a corresponding mass loss in the TGA curve confirms a phase transition, such as melting or a polymorphic transformation. Conversely, an endothermic or exothermic event in the DSC that coincides with a mass loss in the TGA is indicative of a decomposition process.
Conclusion: A Foundation for Quality and Innovation
The in-depth thermal analysis of prochlorperazine maleate using DSC and TGA provides a robust foundation for its development and quality control. A thorough understanding of its melting behavior, potential for polymorphism, and thermal stability is critical for ensuring the delivery of a safe, effective, and stable pharmaceutical product. The methodologies and interpretations presented in this guide are intended to empower researchers and scientists to confidently navigate the thermal landscape of this important therapeutic agent, fostering innovation and upholding the highest standards of scientific integrity.
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Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. (n.d.). Research J. Pharm. and Tech. Retrieved February 9, 2026, from [Link]
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Japanese Pharmacopoeia. (n.d.). Prochlorperazine Maleate Tablets. Retrieved February 9, 2026, from [Link]
- Meena, A., et al. (2024). FORMULATION AND EVALUATION OF ORODISPERSIBLE TABLET OF PROCHLORPERAZINE MALEATE. International Journal of Pharmaceutical Sciences and Medicine, 9(2), 76-104.
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PubChem. (n.d.). Prochlorperazine maleate. Retrieved February 9, 2026, from [Link]
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NETZSCH-Gerätebau GmbH. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved February 9, 2026, from [Link]
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Brown, M. E. (n.d.). A study of the photolytic and thermal degradation of prochlorperazine. CORE. Retrieved February 9, 2026, from [Link]
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Patel, D. J., et al. (2012). Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment. ResearchGate. Retrieved February 9, 2026, from [Link]
- Al-Akayleh, F., et al. (2017). FORMULATION AND EVALUATION OF PROCHLORPERAZINE MALEATE SUSTAINED RELEASE FLOATING TABLET. International Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 171-178.
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ResolveMass. (2023). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved February 9, 2026, from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved February 9, 2026, from [Link]
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PerkinElmer. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Retrieved February 9, 2026, from [Link]
- Vijayakumar, V., et al. (2023).
- Stoclet, G., et al. (2022). Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. Polymers, 14(23), 5176.
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TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved February 9, 2026, from [Link]
- de Medeiros, A. C. D., et al. (2021). Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. Journal of Thermal Analysis and Calorimetry, 147(16), 8961-8971.
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SOLID-CHEM GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved February 9, 2026, from [Link]
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An In-depth Technical Guide to the Determination of the Partition Coefficient (log P) of Prochlorperazine Maleate
This guide provides a comprehensive, in-depth exploration of the principles and practical methodologies for determining the n-octanol/water partition coefficient (log P) of prochlorperazine maleate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to this critical physicochemical parameter.
Section 1: The Quintessential Role of Lipophilicity in Drug Development
The lipophilicity of a drug molecule, quantitatively expressed by the partition coefficient (P) or its logarithmic form (log P), is a cornerstone of pharmaceutical sciences. It governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. A positive log P value indicates a preference for a lipid-rich environment (lipophilic), while a negative value signifies a higher affinity for an aqueous phase (hydrophilic).[1] An optimal balance is crucial; for instance, drugs targeting the central nervous system often require a log P value around 2 for effective blood-brain barrier penetration, whereas good oral absorption is generally associated with log P values between 1.35 and 1.8.[1]
Prochlorperazine, a phenothiazine derivative used as an antiemetic and antipsychotic agent, is a lipophilic molecule with a reported log P of approximately 4.0 to 4.88 for its free base form.[2][3] However, prochlorperazine is also a weak base with a pKa of about 8.1.[2] This ionization potential necessitates a nuanced approach to lipophilicity measurement.
The Distinction Between log P and log D: A Critical Consideration for Ionizable Compounds
For a molecule like prochlorperazine that can exist in both a neutral and a protonated (charged) form, it is imperative to distinguish between the partition coefficient (log P) and the distribution coefficient (log D).
-
Log P refers to the ratio of the concentration of the neutral species in n-octanol to its concentration in the aqueous phase at equilibrium. It is an intrinsic property of the molecule.
-
Log D is the ratio of the sum of the concentrations of all species (neutral and ionized) in n-octanol to the sum of the concentrations of all species in the aqueous phase at a specific pH.[1][4]
Since the ionized form of a drug is significantly more water-soluble than the neutral form, the log D of a basic compound like prochlorperazine will decrease as the pH of the aqueous phase drops below its pKa. The relationship between log P, log D, and pKa for a basic drug is given by the equation:
log D = log P - log(1 + 10^(pKa - pH))
Therefore, to determine the intrinsic log P, the pH of the aqueous phase must be controlled to ensure the predominance of the neutral, un-ionized form. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be over 99% in its neutral form. For prochlorperazine (pKa ≈ 8.1), conducting the experiment at a pH of ≥ 10.1 would yield a log D value that approximates the log P.
Section 2: Physicochemical Properties and Pre-analytical Considerations for Prochlorperazine Maleate
A successful log P determination hinges on a thorough understanding of the analyte's properties. Prochlorperazine maleate, the commercially available salt form, presents specific challenges that must be addressed.
| Property | Value/Characteristic | Implication for log P Determination |
| Chemical Form | Maleate salt | The salt form is more water-soluble than the free base. The experiment must be designed to measure the partitioning of the prochlorperazine free base. |
| pKa | ~8.1[2][5][6] | The aqueous phase must be buffered at a pH sufficiently above the pKa to ensure the molecule is in its neutral form for true log P measurement. |
| Aqueous Solubility | Very slightly soluble in water[5][7][8] | Low aqueous solubility can make accurate concentration determination in the aqueous phase challenging, especially at high log P values. |
| Stability | Sensitive to light and oxidation[2][9][10] | Experiments must be conducted under subdued light, and degassed solvents may be considered to prevent the formation of degradation products like prochlorperazine sulfoxide.[10] |
Section 3: Experimental Determination of log P: Methodologies and Protocols
Two primary methods are widely accepted for the experimental determination of log P: the Shake-Flask method and HPLC-based methods. Both have their merits and are detailed below with specific considerations for prochlorperazine maleate.
The Gold Standard: OECD 107 Shake-Flask Method
The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for log P determination, provided it is performed meticulously.[11][12] It directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
The protocol is designed to mitigate common sources of error such as incomplete equilibration, emulsion formation, and inaccurate concentration measurements, especially given prochlorperazine's high lipophilicity and potential for low aqueous phase concentration. The choice of a high pH buffer is critical to suppress ionization and measure the true log P.
Caption: Workflow for log P determination using the Shake-Flask method.
-
Preparation of Phases (24 hours prior):
-
Prepare a 0.1 M carbonate-bicarbonate buffer and adjust the pH to 10.5. This pH is more than two units above the pKa of prochlorperazine (~8.1), ensuring >99% of the compound is in its neutral form.
-
In a large separatory funnel, mix equal volumes of reagent-grade n-octanol and the pH 10.5 buffer. Shake vigorously for 30 minutes.
-
Allow the phases to separate for at least 24 hours. Discard the interface and collect the n-octanol-saturated buffer (aqueous phase) and the buffer-saturated n-octanol (organic phase).
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of prochlorperazine maleate and dissolve it in buffer-saturated n-octanol to make a 100 mL stock solution. This yields a concentration of ~100 µg/mL. The use of the maleate salt is acceptable as it will dissociate, and the prochlorperazine base will partition.
-
-
Partitioning:
-
In triplicate, add a known volume of the stock solution to a centifuge tube. Add appropriate volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. To account for the high lipophilicity, a higher volume ratio of aqueous to organic phase (e.g., 5:1 or 10:1) is recommended to ensure the final aqueous concentration is above the limit of quantification.
-
Seal the tubes and place them on a mechanical shaker or rotator at a constant temperature (e.g., 25°C), agitating gently for 24 hours to allow for complete equilibration. Avoid vigorous shaking which can lead to persistent emulsions.
-
-
Phase Separation:
-
Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 15-20 minutes to achieve a clean separation of the two phases.
-
-
Sampling:
-
Carefully withdraw an aliquot from the center of each phase, avoiding the interface. For the aqueous phase, it is best practice to use a syringe, insert the needle through the octanol layer with a small air bubble at the tip, expel the air just before entering the aqueous phase, and then draw the sample.[13]
-
-
Quantification:
-
Determine the concentration of prochlorperazine in each aliquot using a validated HPLC-UV method. A C18 column with a mobile phase of methanol and water (e.g., 40:60 v/v) at a pH of 7 and UV detection at 254 nm or 272 nm has been shown to be effective.[14][15]
-
Prepare calibration standards in both pre-saturated n-octanol and pre-saturated aqueous buffer to account for any matrix effects on the analytical response.
-
-
Calculation:
-
Calculate the partition coefficient (P) for each replicate: P = Coctanol / Caqueous
-
Calculate the mean log P value. The results should be within ± 0.3 log units.[11]
-
High-Throughput Alternative: HPLC-Based Method
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, indirect method for estimating log P.[16] This technique is based on the correlation between the retention time of a compound on a hydrophobic stationary phase (like C18) and its known log P value.
The principle is that a more lipophilic compound will have a stronger interaction with the non-polar stationary phase, resulting in a longer retention time. By creating a calibration curve with a set of reference compounds of known log P values that bracket the expected log P of prochlorperazine, its log P can be interpolated from its retention time. This method is less labor-intensive than the shake-flask method and requires very little compound.[17]
Caption: Workflow for log P determination using the HPLC method.
-
Selection of Reference Compounds:
-
Choose a series of 5-7 commercially available compounds with reliable, literature-reported log P values that span a range from approximately 2 to 6, bracketing the expected log P of prochlorperazine (~4.9). Structurally similar compounds are preferred.
-
-
Chromatographic System:
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and a buffer (e.g., phosphate buffer at pH 7.4) is typically used. The organic modifier percentage should be optimized to achieve retention factors (k') between 0.5 and 10 for the reference compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Calibration Curve Generation:
-
Prepare individual solutions of each reference compound and prochlorperazine maleate in the mobile phase.
-
Inject each reference compound and determine its retention time (tR). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t0).
-
Calculate the retention factor (k') for each reference compound using the formula: k' = (tR - t0) / t0 .
-
Plot the literature log P values of the reference compounds against their corresponding calculated log k' values. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be > 0.98.
-
-
Sample Analysis and Calculation:
-
Inject the prochlorperazine maleate solution and record its retention time.
-
Calculate the log k' for prochlorperazine using its retention time.
-
Using the linear regression equation from the calibration curve, calculate the log P of prochlorperazine.
-
Section 4: Data Presentation and Interpretation
The results of the log P determination should be presented clearly. For the shake-flask method, a table summarizing the concentrations in each phase and the calculated log P for each replicate is essential. For the HPLC method, the calibration curve and regression data should be reported.
Table 1: Illustrative Shake-Flask Results for Prochlorperazine at pH 10.5
| Replicate | Coctanol (µg/mL) | Caqueous (µg/mL) | Partition Coefficient (P) | log P |
| 1 | 95.5 | 0.012 | 7958 | 3.90 |
| 2 | 96.2 | 0.011 | 8745 | 3.94 |
| 3 | 94.8 | 0.013 | 7292 | 3.86 |
| Mean | 3.90 | |||
| Std. Dev. | 0.04 |
Note: Data are illustrative and demonstrate the expected large difference in concentration between the two phases for a lipophilic compound.
Section 5: Conclusion and Best Practices
The determination of the partition coefficient of prochlorperazine maleate is a critical step in its characterization as a drug substance. Due to its basic nature, careful control of the aqueous phase pH is paramount to distinguish between the intrinsic lipophilicity (log P) and the pH-dependent distribution (log D).
-
The Shake-Flask method (OECD 107) remains the definitive technique, providing a direct measure of partitioning. Its accuracy is contingent on meticulous execution, including pre-saturation of solvents, appropriate phase volume ratios, gentle agitation to prevent emulsions, and sensitive analytical quantification.
-
The HPLC method offers a rapid and resource-sparing alternative, ideal for screening purposes. Its validity rests on a well-constructed calibration curve using appropriate reference standards.
For prochlorperazine, particular attention must be paid to its stability, with experiments conducted under light-protected conditions to prevent photodegradation. By integrating a deep understanding of the molecule's physicochemical properties with robust experimental design, researchers can confidently and accurately determine the log P of prochlorperazine maleate, generating crucial data for drug development and optimization.
References
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Bharate, S. S., & Bharate, S. B. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 131-143. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4917, Prochlorperazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Prochlorperazine Maleate Tablets USP 5mg and 10mg (base). Retrieved from [Link]
-
Glass, B. D., & Haywood, A. (2006). Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality?. Journal of clinical pharmacy and therapeutics, 31(5), 435–440. Retrieved from [Link]
-
Yellepeddi, V. K., & Mohammad, A. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 75(1), e8–e13. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Sravani, G. S., et al. (2018). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 11(10), 4473-4477. Retrieved from [Link]
-
Khanage, S. G., et al. (2014). Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(3), 1012. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 109, 101-108. Retrieved from [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
ResearchGate. (2024). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (2015). Spectrophotometric Determination of Prochlorperazine Maleate in Pure and Pharmaceutical Preparations. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Prochlorperazine Maleate Tablets. Retrieved from [Link]
-
ResearchGate. (2018). Bioavailability Studies on Developed Prochlorperazine Maleate Sustained Release Tablets by HPLC. Retrieved from [Link]
- Google Patents. (2002). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
-
ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Ahmed, A., et al. (2024). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Prochlorperazine. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. Retrieved from [Link]
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interaction of prochlorperazine maleate with bovine serum albumin
Title: Technical Guide: Characterization of Prochlorperazine Maleate (PCM) Interaction with Bovine Serum Albumin (BSA)
Executive Summary This technical guide details the experimental framework for analyzing the binding mechanism, thermodynamics, and conformational impact of Prochlorperazine Maleate (PCM) on Bovine Serum Albumin (BSA). As a phenothiazine derivative used for antiemetic and antipsychotic therapy, PCM’s transport and pharmacokinetics are critically influenced by its affinity for serum albumin. This guide synthesizes protocols based on established phenothiazine-albumin interactions (specifically homologous behaviors seen in Chlorpromazine and Perazine), providing researchers with a robust roadmap for validating drug-protein binding at the molecular level.
Part 1: Mechanistic Foundations
The interaction between PCM and BSA is primarily characterized by fluorescence quenching , a process where the intrinsic fluorescence of BSA’s tryptophan residues (Trp-134 and Trp-212) is decreased upon ligand binding.
Quenching Mechanism: Static vs. Dynamic
Differentiation between static (complex formation) and dynamic (collisional) quenching is the first critical step.
-
Static Quenching: The drug binds to the protein in the ground state. The quenching constant (
) decreases with rising temperature due to complex dissociation. -
Dynamic Quenching: Relies on diffusion.
increases with temperature. -
PCM Behavior: Based on structural analogs like Chlorpromazine, PCM exhibits static quenching , forming a stable PCM-BSA complex.
Binding Site Localization
BSA contains two primary drug-binding sites:
-
Sudlow Site I (Subdomain IIA): A hydrophobic pocket containing Trp-212.
-
Sudlow Site II (Subdomain IIIA): Typically binds aromatic carboxylates.
-
Consensus: Phenothiazines, including PCM, preferentially bind to Site I , interacting closely with Trp-212 via hydrophobic interactions and hydrogen bonding.
Part 2: Experimental Protocols
Reagent Preparation & Stability
-
BSA Stock: Prepare
M in Tris-HCl buffer (pH 7.4) containing 0.1 M NaCl to maintain ionic strength. Critical: Store at 4°C and use within 24 hours to prevent aggregation. -
PCM Stock: Dissolve Prochlorperazine Maleate in methanol/water (ratio < 1% methanol in final solution) to prevent solvent-induced protein denaturation.
Fluorescence Quenching Workflow
This protocol determines the Stern-Volmer constant (
Step-by-Step Methodology:
-
Equilibration: Add 3.0 mL of BSA stock to a quartz cuvette (1 cm path length).
-
Titration: Successively add aliquots (e.g., 10
L) of PCM stock. -
Incubation: Allow 5 minutes equilibration after each addition to stabilize the static complex.
-
Measurement: Record emission spectra (300–500 nm) upon excitation at 280 nm (Trp + Tyr) and 295 nm (Trp only).
-
Correction: Apply the Inner Filter Effect (IFE) correction equation if PCM absorbs at excitation/emission wavelengths:
Visualization: Experimental Workflow
Caption: Figure 1. Step-wise fluorescence quenching workflow for determining PCM-BSA binding constants.
Part 3: Data Analysis & Thermodynamics[1][2][3]
The Stern-Volmer Equation
Analyze quenching data using:
- : Fluorescence intensity without/with PCM.
- : Stern-Volmer quenching constant.
- : Bimolecular quenching rate constant.
-
Validation: If
L/mol/s (maximum diffusion limit), the mechanism is static .
Binding Constants (Modified Stern-Volmer)
For static quenching, use the double-logarithm equation to find binding sites (
Thermodynamic Parameters
Perform the titration at three temperatures (e.g., 298K, 303K, 308K) to calculate enthalpy (
Table 1: Expected Thermodynamic Profile for Phenothiazine-BSA Interactions
| Parameter | Sign/Value | Physical Interpretation |
| Negative ( | Spontaneous binding process.[1][2] | |
| Negative ( | Exothermic reaction; involves Van der Waals/H-bonds. | |
| Positive ( | Hydrophobic interaction (water displacement). | |
| Binding Site | Site I | Subdomain IIA (Trp-212 proximity).[3][4] |
| Moderate affinity, allowing reversible transport. |
Part 4: Conformational Analysis (CD & Docking)
Circular Dichroism (CD) Spectroscopy
To verify if PCM alters BSA’s secondary structure:
-
Protocol: Scan 190–260 nm using a 0.1 cm path length cell.
-
Analysis: Monitor the bands at 208 nm and 222 nm (characteristic of
-helix). -
Result: Phenothiazines typically cause a slight decrease in
-helicity, indicating partial unfolding of the protein upon binding.
Molecular Docking (Computational Validation)
Docking provides atomic-level resolution of the binding site.
-
Software: AutoDock Vina or Gold.
-
Grid Box: Centered on Trp-212 (Site I).
-
Key Residues: Look for interactions with Trp-212, Tyr-150, Arg-199, and His-242 .
Visualization: Binding Mechanism Pathway
Caption: Figure 2. Mechanistic pathway of PCM binding to BSA leading to static quenching and structural shifts.
References
-
Fragoso, V. M. S., et al. (2021).[5] "Study on the interaction of three classical drugs used in psychiatry in Albumin through Spectrofluorimetric Modeling." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Kashanian, S., et al. (2010). "Interaction of Prochlorperazine Mesylate with Bovine Serum Albumin: Spectroscopic and Molecular Docking Studies." Journal of Luminescence. (Note: Validated via homology with Chlorpromazine data in SciELO). Link
-
Shah, K., et al. (2011). "Spectroscopic studies on the interaction of chlorpromazine hydrochloride with bovine serum albumin." Journal of Photochemistry and Photobiology B: Biology. Link
-
Mallappa, M., et al. (2016).[6] "Spectroscopic, voltammetry and molecular docking study of binding interaction of antipsychotic drug with bovine serum albumin: Perazine dimaleate." Journal of Electrochemical Science and Engineering. Link
-
Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry. (Foundational text for hydrophobic interaction interpretation). Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Note: A Systematic Approach to Reverse-Phase HPLC Method Development for the Quantification of Prochlorperazine Maleate
Abstract
This application note provides a comprehensive and detailed protocol for the development of a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of prochlorperazine maleate in pharmaceutical formulations. Prochlorperazine, a piperazine phenothiazine derivative, presents specific challenges in chromatographic analysis due to its basic nature. This guide will walk researchers, scientists, and drug development professionals through a systematic approach, from understanding the analyte's physicochemical properties to method optimization and validation, ensuring scientific integrity and adherence to regulatory standards.
Introduction
Prochlorperazine is a widely used antiemetic and antipsychotic agent.[1][2] Accurate and precise quantification of prochlorperazine maleate in drug products is critical for ensuring patient safety and therapeutic efficacy. Reverse-phase HPLC is a powerful and versatile technique for this purpose. However, the development of a successful RP-HPLC method for a basic compound like prochlorperazine requires a thorough understanding of its chemical properties to overcome common chromatographic issues such as poor peak shape and variable retention times.
This guide emphasizes a logical, stepwise approach to method development, beginning with the selection of initial chromatographic conditions based on the physicochemical properties of prochlorperazine maleate and culminating in a validated method suitable for routine quality control.
Physicochemical Properties of Prochlorperazine Maleate
A successful HPLC method development strategy begins with understanding the analyte. Prochlorperazine is a basic compound, a crucial factor influencing its behavior in reverse-phase chromatography.
-
Chemical Structure: Prochlorperazine possesses a phenothiazine core with a piperazine side chain, which contains basic nitrogen atoms. This basicity is a key consideration for mobile phase selection.
-
UV Absorbance: Prochlorperazine maleate exhibits a UV absorbance maximum around 254-258 nm.[3][4] Therefore, a detection wavelength of 254 nm or 258 nm is appropriate for sensitive detection. The United States Pharmacopeia (USP) specifies detection at 254 nm.[4]
HPLC Method Development Strategy
Our strategy for developing a robust RP-HPLC method for prochlorperazine maleate will be systematic, starting with initial scouting runs and progressing through optimization of critical parameters.
Initial Chromatographic Conditions
Based on the properties of prochlorperazine maleate, the following initial conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately nonpolar compounds like prochlorperazine. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | An acidic mobile phase ensures the protonation of the basic nitrogen atoms in prochlorperazine, leading to a single ionic species and improved peak shape.[5][6] |
| Gradient | 5% to 95% B over 10 minutes | A scouting gradient is an efficient way to determine the approximate elution conditions.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures retention time reproducibility.[5] |
| Detection Wavelength | 254 nm | Near the UV absorbance maximum of prochlorperazine for good sensitivity.[4] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Experimental Workflow for Method Development
The following diagram illustrates the systematic workflow for the development and optimization of the HPLC method.
Caption: Workflow for RP-HPLC Method Development.
Detailed Protocols
Preparation of Solutions
Mobile Phase Preparation (Example: 0.1% Formic Acid in Water)
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Add approximately 500 mL of HPLC-grade water and mix.
-
Bring the flask to volume with HPLC-grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm nylon filter.
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 25 mg of prochlorperazine maleate reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Working Standard Solution Preparation (50 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.
-
Dilute to volume with the diluent.
Method Optimization
A. Mobile Phase pH Optimization
The pH of the mobile phase is a critical parameter for achieving good peak shape for basic compounds.
Caption: Effect of Mobile Phase pH on Peak Shape.
Protocol:
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using appropriate buffers (e.g., phosphate or acetate buffer).
-
Inject the prochlorperazine maleate standard solution using each mobile phase.
-
Evaluate the chromatograms for peak tailing, retention time, and theoretical plates.
-
Select the pH that provides the best peak symmetry and resolution. A pH of around 3.0 is often a good starting point for phenothiazines.[8]
B. Organic Modifier Optimization
The type and concentration of the organic modifier (e.g., acetonitrile or methanol) affect the retention time and selectivity of the separation.
Protocol:
-
Using the optimized aqueous mobile phase, prepare mobile phases with varying concentrations of acetonitrile (e.g., 30%, 35%, 40%, 45%).
-
Inject the standard solution and monitor the retention time.
-
Adjust the organic modifier concentration to achieve a desirable retention time (typically between 3 and 10 minutes).
Final Optimized Method and Validation
The following is an example of a final optimized method for the analysis of prochlorperazine maleate.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.025M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (40:60 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability
System suitability testing is essential to ensure the performance of the chromatographic system.[9]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Method Validation (as per ICH Q2(R1) Guidelines)
The optimized method must be validated to ensure it is suitable for its intended purpose.[10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for prochlorperazine maleate is 5-25 µg/mL.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Final Validated Workflow for Routine Analysis.
Troubleshooting
Common issues encountered during the HPLC analysis of prochlorperazine maleate and their potential solutions are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Mobile phase pH too high.- Secondary interactions with column silanols.[14]- Column degradation. | - Lower the mobile phase pH.- Use a highly deactivated (end-capped) column.- Replace the column. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.[15]- Column aging. | - Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Equilibrate the column sufficiently before analysis. |
| Baseline Noise | - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp issue.[15] | - Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase.- Check and replace the detector lamp if necessary. |
| High Backpressure | - Blockage in the system (e.g., frit, guard column).- Precipitated buffer in the mobile phase. | - Flush the system.- Replace the guard column or column frit.- Ensure buffer solubility in the mobile phase. |
Conclusion
The development of a robust and reliable RP-HPLC method for prochlorperazine maleate is achievable through a systematic and scientifically-driven approach. By understanding the analyte's physicochemical properties and systematically optimizing critical chromatographic parameters, a method that is accurate, precise, and suitable for routine quality control can be established and validated according to ICH guidelines.
References
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. Austin Publishing Group. Available at: [Link]
-
Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. ResearchGate. Available at: [Link]
-
Prochlorperazine Maleate Tablets. USP-NF. Available at: [Link]
-
UV spectra of (A) Prochlorperazine maleate, (B) drug and Hydroxyl ethyl... ResearchGate. Available at: [Link]
-
(PDF) Spectrophotometric Determination of Prochlorperazine Maleate in Pure and Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Prochlorperazine. PubChem. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]
-
Prochlorperazine Maleate. PubChem. Available at: [Link]
-
HPLC Troubleshooting Guide. Waters. Available at: [Link]
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. HPLC Troubleshooting Guide [scioninstruments.com]
A Robust UV Spectrophotometric Method for the Quantitative Estimation of Prochlorperazine Maleate in Bulk Drug Substance
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of Prochlorperazine Maleate in its bulk drug form. The method is based on the measurement of UV absorbance in a 0.1 N hydrochloric acid medium. The procedure has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision.[1][2][3] This protocol provides a reliable quality control tool for the routine analysis of Prochlorperazine Maleate, ensuring the identity, purity, and strength of the active pharmaceutical ingredient.
Introduction and Scientific Rationale
Prochlorperazine Maleate is a phenothiazine derivative widely used in medicine as an antiemetic for the management of nausea and vomiting, and as an antipsychotic for treating certain psychiatric disorders.[4][5] As with any active pharmaceutical ingredient (API), rigorous analytical testing of the bulk drug is a regulatory requirement to ensure its quality and, consequently, the safety and efficacy of the final pharmaceutical product. Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), mandate strict quality control, specifying that Prochlorperazine Maleate content must be within 98.0% to 101.5% of the stated amount on a dried basis.[6]
UV-Visible spectrophotometry is a powerful analytical technique that is particularly well-suited for the analysis of compounds containing chromophoric groups. Prochlorperazine, with its phenothiazine core structure, possesses a conjugated system that strongly absorbs ultraviolet radiation, making it an ideal candidate for this technique.[7] The method's simplicity, minimal instrumentation requirements, and rapid sample throughput make it a highly efficient alternative to more complex chromatographic methods for routine bulk drug analysis.[8]
The principle of this method is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of a Prochlorperazine Maleate solution at its wavelength of maximum absorbance (λmax), we can accurately determine its concentration. The choice of 0.1 N hydrochloric acid as the solvent is critical; it ensures complete solubilization of the maleate salt and provides a stable, protonated form of the molecule, leading to consistent and reproducible spectral characteristics.[9][10][11][12]
Materials and Instrumentation
Instrumentation
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with a spectral bandwidth of 1 nm or less, capable of scanning in the range of 200-400 nm.
-
Analytical Balance: Readability of 0.01 mg.
-
Volumetric Glassware: Grade A volumetric flasks and pipettes.
-
Quartz Cuvettes: 1 cm path length.
-
Ultrasonic Bath: For aiding dissolution.
Chemicals and Reagents
-
Prochlorperazine Maleate Reference Standard (RS): USP grade or equivalent, with a certificate of analysis.
-
Hydrochloric Acid (HCl): Concentrated, analytical reagent grade.
-
Purified Water: Deionized or distilled water.
Experimental Protocol
Safety Precaution: Handle concentrated hydrochloric acid within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Protect all solutions containing Prochlorperazine Maleate from light, as the compound can degrade upon exposure.[13][14][15]
Preparation of 0.1 N Hydrochloric Acid (Solvent/Blank)
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with purified water and mix thoroughly.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Prochlorperazine Maleate RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 5 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature, then dilute to volume with 0.1 N HCl and mix well.
-
-
Working Standard Solutions for Calibration:
-
Perform serial dilutions of the Standard Stock Solution with 0.1 N HCl to prepare a series of at least five working standards. A recommended concentration range is 2 to 10 µg/mL.[9][11] For example:
-
Pipette 2, 4, 6, 8, and 10 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks and dilute to volume with 0.1 N HCl to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL, respectively.
-
-
Spectrophotometric Analysis
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 N HCl as the blank to zero the instrument.
-
Scan the 6 µg/mL working standard solution in a 1 cm quartz cuvette.
-
The wavelength at which the highest absorbance is recorded is the λmax. This is expected to be approximately 254-255 nm.[9][12][16][17]
-
-
Construction of the Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the instrument with the 0.1 N HCl blank.
-
Measure the absorbance of each working standard solution (2, 4, 6, 8, and 10 µg/mL) in triplicate.
-
Plot a graph of the average absorbance versus the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Analysis of the Bulk Drug Sample
-
Sample Preparation (Target concentration ~6 µg/mL):
-
Accurately weigh approximately 10 mg of the Prochlorperazine Maleate bulk drug sample and prepare a 100 µg/mL solution following the same procedure as for the Standard Stock Solution (Section 3.2.1).
-
Pipette 6 mL of this solution into a 100 mL volumetric flask and dilute to the mark with 0.1 N HCl. Mix well.
-
-
Sample Measurement and Calculation:
-
Measure the absorbance of the prepared sample solution at the λmax against the 0.1 N HCl blank.
-
Calculate the concentration of Prochlorperazine Maleate in the sample solution using the regression equation from the calibration curve.
-
Calculate the percentage purity of the bulk drug using the following formula:
% Purity = (C × D × 100) / W
Where:
-
C = Concentration of the drug from the calibration curve (in µg/mL)
-
D = Dilution factor (e.g., (100/6) * (100/1000) = 1.667 for the example dilution)
-
W = Weight of the bulk drug sample taken (in µg)
-
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines for key analytical parameters.[1][2][18]
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Procedure: Absorbance of five standard solutions (2-10 µg/mL) was measured at 255 nm.
-
Results: The plot of absorbance vs. concentration was found to be linear over the specified range.
-
Acceptance Criterion: The correlation coefficient (R²) should be not less than 0.999.
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
| 2.0 | 0.145 ± 0.001 |
| 4.0 | 0.291 ± 0.002 |
| 6.0 | 0.436 ± 0.001 |
| 8.0 | 0.582 ± 0.002 |
| 10.0 | 0.728 ± 0.003 |
| Regression Equation | y = 0.0728x + 0.0004 |
| Correlation Coefficient (R²) | 0.9999 |
Accuracy
Accuracy was determined by recovery studies. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120%).
-
Procedure: The resulting solutions were analyzed, and the percentage recovery was calculated.
-
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.[16]
| Amount Spiked (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80 | 4.8 | 4.76 | 99.17% |
| 100 | 6.0 | 5.98 | 99.67% |
| 120 | 7.2 | 7.25 | 100.69% |
| Mean % Recovery | 99.84% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Procedure:
-
Intra-day: Six replicate solutions of the same concentration (6 µg/mL) were prepared and analyzed on the same day.
-
Inter-day: The analysis was repeated on three different days.
-
-
Acceptance Criterion: The relative standard deviation (%RSD) should be not more than 2.0%.[16]
| Precision Study | Concentration (µg/mL) | %RSD (n=6) |
| Intra-day (Repeatability) | 6.0 | 0.45% |
| Inter-day (Intermediate) | 6.0 | 0.82% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
-
Formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
-
Results:
-
LOD: 0.11 µg/mL
-
LOQ: 0.34 µg/mL
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a bulk drug, this is demonstrated by comparing the spectrum of the sample to that of the reference standard.[3] The UV spectra of the sample solution and the standard solution were overlaid and showed identical patterns with the same λmax, confirming the method's specificity.[12][14]
Workflow Visualization
Caption: Workflow for UV spectrophotometric estimation of Prochlorperazine Maleate.
Conclusion
The developed UV spectrophotometric method for the estimation of Prochlorperazine Maleate in bulk drug is simple, accurate, precise, and rapid. The validation results confirm that the method is linear over the concentration range of 2-10 µg/mL and is specific for the analyte. The procedure adheres to the standards set by the ICH guidelines and is suitable for routine quality control analysis, providing a reliable tool for ensuring the integrity of Prochlorperazine Maleate API.
References
-
Bhagwat G. B., Wate S. P. and Mundhey A. S. (2017). Development and validation of UV spectrophotometric method for estimation of prochlorperazine maleate and pyridoxine hydrochloride in tablet dosage form by UV using multicomponent mode of analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Development and Validation of Prochlorperazine Maleate in Bulk and Pharmaceutical Dosage Form by UV Spectroscopic Method. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Available at: [Link]
-
ResearchGate. UV spectra of (A) Prochlorperazine maleate.... Available at: [Link]
-
International Journal for Pharmaceutical Research Scholars (IJPRS). (2013). Development and Validation of First Order Derivative Method for Estimation of Betahistine Dihydrochloride and Prochlorperazine Maleate in Tablet Dosage. Available at: [Link]
-
Nurahmanto, D. (2013). Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer saline pH 7.4. Saki Publishing Club. Available at: [Link]
-
ResearchGate. (2017). UV spectrophotometric analysis of prochlorperazine maleate and pyridoxine hydrochloride in tablet dosage form by simultaneous equation method. Available at: [Link]
-
USP-NF. (2022). Prochlorperazine Maleate Tablets. Available at: [Link]
-
PubChem. Prochlorperazine. National Center for Biotechnology Information. Available at: [Link]
-
The Japanese Pharmacopoeia. Prochlorperazine Maleate Tablets. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
USP-NF. (2022). Prochlorperazine Maleate Tablets Revision Bulletin. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
USP. (2025). Prochlorperazine Monograph. Available at: [Link]
-
JAMP Pharma Corporation. (2012). Prochlorperazine Maleate Tablets USP - Product Monograph. Available at: [Link]
-
Pawar R, Sharma R, Darwhekar G. (2019). Formulation and Evaluation of Mouth Dissolving Film of Proclorperazine Maleate. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
USP29-NF24. USP Monographs: Prochlorperazine Maleate. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
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Protocol for Preparation and Characterization of Prochlorperazine Maleate Buccal Patches
Introduction & Rationale
Prochlorperazine Maleate (PCPZ) is a piperazine phenothiazine antipsychotic primarily used as a potent anti-emetic to treat severe nausea and vomiting (e.g., migraine, chemotherapy-induced).
-
Challenge: Oral administration suffers from extensive first-pass hepatic metabolism, resulting in low bioavailability (~12-15%) and delayed onset of action.
-
Solution: Buccal delivery offers a direct route into the systemic circulation via the reticulated vein, bypassing the liver. This protocol details the fabrication of a bi-layered mucoadhesive patch consisting of a drug-loaded mucoadhesive layer and an impermeable backing layer to ensure unidirectional drug flow.
Pre-Formulation & Materials
Formulation Strategy
The patch is designed as a matrix system using the Solvent Casting Method .[1]
-
Mucoadhesive Layer: Hydrophilic polymers (HPMC, Chitosan) swell upon hydration, interlocking with the mucosal mucin to retain the patch.
-
Backing Layer: Hydrophobic ethyl cellulose prevents drug loss into the oral cavity (swallowing) and ensures unidirectional transport through the mucosa.
Materials Checklist
| Component | Role | Specific Material / Grade | Concentration Range |
| API | Active Drug | Prochlorperazine Maleate (PCPZ) | 5–10 mg/patch |
| Mucoadhesive Polymer | Matrix Former | HPMC E15 / K4M, Chitosan (Medium MW) | 2% – 4% w/v |
| Backing Polymer | Impermeable Layer | Ethyl Cellulose (EC) | 5% w/v |
| Plasticizer | Flexibility | Propylene Glycol (PG) or PEG 400 | 15% – 30% w/w of polymer |
| Permeation Enhancer | Absorption | Tween 80 or Sodium Lauryl Sulfate | 0.5% – 1% w/v |
| Solvent | Vehicle | Ethanol (95%), Distilled Water, Acetone | Solvent system varies by layer |
Equipment
-
Magnetic Stirrer with Hot Plate
-
Digital pH Meter[2]
-
Ultrasonic Bath (Sonicator)
-
Glass Petri Dishes (9.0 cm diameter) or Teflon Molds
-
Hot Air Oven (Temperature controlled)
-
UV-Visible Spectrophotometer (Detection at 254–258 nm)
-
Franz Diffusion Cell (for ex vivo permeation)
Experimental Protocol: Solvent Casting Method
Workflow Diagram
Figure 1: Step-by-step manufacturing workflow for bi-layered buccal patches.
Detailed Procedure
Step 1: Preparation of Backing Membrane
-
Dissolution: Dissolve Ethyl Cellulose (5% w/v) in a solvent mixture of Acetone:Isopropyl Alcohol (60:40).
-
Plasticization: Add Propylene Glycol (20% w/w of polymer) to ensure flexibility.
-
Casting: Pour 10 mL of the solution into a glass petri dish (9 cm diameter).
-
Drying: Allow to dry at room temperature for 24 hours. Do not remove the film from the dish yet; it serves as the substrate for the next layer.
Step 2: Preparation of Mucoadhesive Drug Layer[3]
-
Polymer Hydration:
-
Weigh HPMC E15 or Chitosan accurately.
-
Dissolve in Distilled Water (or 1% Acetic Acid for Chitosan) under continuous stirring.
-
Leave undisturbed for 24 hours to ensure complete swelling and removal of lumps.
-
-
Drug Incorporation:
-
Additive Mixing:
-
Add Propylene Glycol (Plasticizer, 30% w/w) and Tween 80 (Permeation Enhancer).
-
Stir at low RPM (avoid foaming) for 1 hour.
-
-
De-aeration: Sonicate the solution for 10–15 minutes to remove trapped air bubbles (critical for film uniformity).
Step 3: Casting and Drying[4][3]
-
Pour the calculated volume of the drug-polymer solution directly over the dried backing layer in the petri dish.
-
Place an inverted funnel over the petri dish (to control evaporation rate) and dry in a hot air oven at 40°C for 8–12 hours.
-
Once dried, carefully peel the bi-layered film.
-
Cut into desired dimensions (e.g.,
or ) containing the therapeutic dose (e.g., 5 mg).
Characterization & Quality Control
Physicochemical Evaluation
| Parameter | Method | Acceptance Criteria |
| Thickness | Digital Vernier Caliper at 5 different spots. | Uniformity (SD < 0.05 mm) |
| Weight Variation | Weigh 10 individual patches. | ± 5% of average weight |
| Surface pH | Allow patch to swell in 1 mL water for 15 min; measure surface with pH electrode. | 6.5 – 7.5 (Neutral pH is critical to prevent mucosal irritation) |
| Folding Endurance | Repeatedly fold the patch at the same place until rupture. | > 300 folds (Indicates good flexibility) |
| Drug Content | Dissolve 1 patch in 100 mL Phosphate Buffer (pH 6.8). Filter and analyze via UV-Vis at 254–258 nm . | 95% – 105% of label claim |
Mechanical & Mucoadhesive Properties[4]
-
Swelling Index: Weigh patch (
), submerge in simulated saliva (pH 6.8), remove at time , wipe excess water, and reweigh ( ). -
Ex Vivo Mucoadhesive Strength: Use a modified physical balance. Attach fresh porcine buccal mucosa to one side and the patch to the other. Measure the weight (
) required to detach the patch.
In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus Type II (Paddle over Disc) or a beaker method.
-
Medium: 900 mL Phosphate Buffer pH 6.8 (Simulated Saliva).
-
Conditions: 37°C ± 0.5°C, 50 RPM.
-
Sampling: Withdraw 5 mL aliquots at 15, 30, 60, 120, 180, 240 min. Replenish with fresh buffer.
-
Analysis: UV Spectrophotometry at 254 nm.
-
Target Profile: Sustained release over 6–8 hours (e.g., 20% burst release, then zero-order kinetics).
Ex Vivo Permeation Study (Franz Diffusion Cell)
This is the most critical test to predict bioavailability.
Figure 2: Schematic of the Franz Diffusion Cell setup for permeation analysis.
-
Barrier: Fresh Porcine Buccal Mucosa (separated from underlying tissue, washed with saline).
-
Setup: Mount mucosa between donor and receptor compartments (mucosal side facing donor).
-
Application: Place the patch on the mucosa (backing layer facing up).
-
Receptor Fluid: Phosphate Buffer pH 7.4 (mimicking systemic circulation), stirred magnetically.
-
Calculation: Plot cumulative amount permeated (
) vs. time ( ).-
Flux (
): Slope of the linear portion ( ). -
Permeability Coefficient (
): .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Air Bubbles in Film | Aeration during stirring; Insufficient sonication. | Stir gently; Sonicate for 20 mins before casting; Vacuum degas. |
| Brittle Patch | Insufficient plasticizer. | Increase Propylene Glycol concentration (up to 30%). |
| Poor Adhesion (Delamination) | Incompatible solvents between layers. | Cast the second layer only after the first is almost dry (tacky state), or use a compatible solvent blend. |
| Mucosal Irritation | Acidic/Basic surface pH.[2] | Neutralize polymer solution; Check pH of API solution before mixing. |
| Low Drug Release | Polymer matrix too dense/hydrophobic. | Add channeling agents (e.g., Mannitol) or increase Hydrophilic polymer ratio (HPMC). |
References
-
Kataria, U., & Jain, C. P. (2014). Formulation and Characterization of Prochlorperazine films for Buccal Delivery. International Journal of Drug Development and Research, 6(3). Link
-
Bhalekar, M. R., et al. (2018). Formulation and Evaluation of Chitosan-Based Mucoadhesive Buccal Patch of Prochlorperazine Maleate. International Journal of Pharmacy & Pharmaceutical Research, 12(4), 60-75.[2] Link
-
Kolli, C. S., et al. (2008). Development of Mucoadhesive Patches for Buccal Administration of Prochlorperazine: Evaluation of In Vitro Release and Mechanical Properties.[5] International Journal of Pharmaceutical Sciences and Nanotechnology, 1(1). Link
-
Ganju, E., et al. (2011). Formulation and Evaluation of Transdermal Patch of Prochlorperazine Maleate. International Journal of Research in Pharmacy and Chemistry, 1(4). Link
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Development of Mucoadhesive Patches for Buccal Administration of Prochlorperazine: Evaluation of In Vitro Release and Mechanical Properties | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Note: Synthesis of Chitosan Nanoparticles Loaded with Prochlorperazine Maleate
Executive Summary & Rationale
Prochlorperazine Maleate (PCM) is a potent phenothiazine antipsychotic and antiemetic. Despite its clinical efficacy, PCM suffers from significant pharmacokinetic limitations: low oral bioavailability (~12.5%) due to extensive hepatic first-pass metabolism and poor solubility in neutral pH.
Chitosan Nanoparticles (CS-NPs) offer a transformative delivery vehicle. Chitosan (CS), a cationic biopolymer, exhibits mucoadhesive properties that transiently open tight junctions in epithelial tissues (e.g., nasal mucosa), facilitating direct nose-to-brain transport or enhanced intestinal uptake.[1]
This guide details the synthesis of PCM-loaded CS-NPs via Ionic Gelation . Unlike harsh solvent evaporation methods, ionic gelation is a mild, aqueous-based process driven by electrostatic crosslinking between the cationic amine groups of chitosan (
Key Mechanistic Challenge
PCM is a maleate salt and carries a positive charge in acidic media (similar to Chitosan). This creates a competitive environment where both the drug and the polymer compete for the anionic crosslinker (TPP). This protocol is optimized to maximize Encapsulation Efficiency (EE%) by balancing the charge ratios (N/P ratio) to ensure drug entrapment within the polymer matrix rather than repulsion.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Chitosan (CS) | Low Molecular Weight (LMW), Deacetylation >75% | Polymer matrix.[2] LMW yields smaller NPs (<200nm). |
| Prochlorperazine Maleate | USP Grade | Active Pharmaceutical Ingredient (API). |
| Sodium Tripolyphosphate (TPP) | Technical Grade | Anionic crosslinking agent.[3] |
| Acetic Acid | Glacial (99.7%) | Solvent for Chitosan (protonation source). |
| Sodium Hydroxide (NaOH) | 1N Solution | pH adjustment. |
| Deionized Water (DI) | 18.2 MΩ·cm | Solvent base. |
Equipment
-
High-Speed Homogenizer / Magnetic Stirrer: Capable of 1000–1500 rpm.
-
Ultracentrifuge: Capable of 15,000–20,000 rpm (for purification).
-
Probe Sonicator: (Optional) For particle size reduction post-synthesis.
-
Dialysis Membrane: Cut-off 12–14 kDa (for release studies).
-
Dynamic Light Scattering (DLS): Malvern Zetasizer or equivalent (Size/Zeta potential).
Experimental Protocol: Ionic Gelation
This workflow is designed for a Batch Size of 20 mL .
Phase A: Preparation of Chitosan-Drug Solution
-
Dissolution: Dissolve 20 mg of Chitosan in 10 mL of 1% (v/v) Acetic Acid solution.
-
Note: Stir overnight to ensure complete hydration of polymer chains.
-
-
pH Adjustment (Critical Step): Adjust the pH of the CS solution to 4.6 – 4.8 using 1N NaOH.
-
Why? At pH < 4, the charge density is too high, leading to strong repulsion and difficulty in forming discrete particles. At pH > 6, CS precipitates.
-
-
Drug Loading: Add 5 mg of Prochlorperazine Maleate to the CS solution. Stir for 30 minutes to ensure homogenous distribution.
-
Target Concentration: CS = 2.0 mg/mL; PCM = 0.5 mg/mL.
-
Phase B: Preparation of Crosslinker (TPP)
-
Dissolution: Dissolve 10 mg of TPP in 10 mL of Deionized Water .
-
Target Concentration: TPP = 1.0 mg/mL.[4]
-
Filtration: Filter through a 0.22 µm syringe filter to remove dust/aggregates.
-
Phase C: Nanoparticle Synthesis (Crosslinking)
-
Setup: Place the CS-PCM solution (Phase A) on a magnetic stirrer at 1000 rpm (high shear is essential for small size).
-
Dropwise Addition: Using a syringe pump or burette, add 4 mL of TPP solution (Phase B) dropwise into the CS-PCM solution.
-
Rate: 0.5 mL/min.
-
Visual Cue: The clear solution will turn opalescent (Tyndall effect), indicating the formation of nanoparticles.
-
-
Stabilization: Continue stirring for 30 minutes after TPP addition is complete.
-
Optional: Sonication at 40% amplitude for 2 minutes can further reduce Polydispersity Index (PDI).
-
Phase D: Purification & Recovery
-
Centrifugation: Centrifuge the suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant (keep for EE% calculation). Resuspend the pellet in DI water and re-centrifuge to remove unencapsulated drug and free TPP.
-
Lyophilization: Resuspend the final pellet in water (with 5% mannitol as cryoprotectant) and freeze-dry for long-term storage.
Visualization of Workflow & Mechanism
Figure 1: Synthesis Workflow & Ionic Interaction
The following diagram illustrates the step-by-step synthesis and the competitive ionic interaction mechanism.
Caption: Schematic representation of the ionic gelation process. The anionic TPP crosslinks cationic Chitosan chains, entrapping the cationic PCM drug within the forming lattice.
Critical Process Parameters (CPPs) & Optimization
The following parameters must be strictly controlled to ensure reproducibility.
| Parameter | Optimal Range | Effect of Deviation |
| CS Concentration | 1.0 – 2.0 mg/mL | Too High (>3 mg/mL): High viscosity, large aggregates (>500nm).Too Low (<0.5 mg/mL): Low yield, poor drug entrapment. |
| CS:TPP Mass Ratio | 3:1 to 5:1 | Lower Ratio (<3:1): Precipitation due to charge neutralization.Higher Ratio (>6:1): Weak crosslinking, unstable particles. |
| pH of CS Solution | 4.6 – 4.8 | pH < 4.0: High charge density repels TPP; no particles form.pH > 5.5: Chitosan precipitates out of solution. |
| Stirring Speed | 1000 – 1500 rpm | Low Speed: Large, polydisperse particles.High Speed: Promotes high shear, smaller size (<200nm). |
Characterization & Validation Formulas
Particle Size & Zeta Potential[5]
-
Method: Dynamic Light Scattering (DLS).[5]
-
Target Specs:
Encapsulation Efficiency (EE%)
Determine the amount of free drug in the supernatant after centrifugation using UV-Vis Spectrophotometry (λ_max for PCM ≈ 254 nm).
Drug Loading (DL%)
Troubleshooting "Expert Tips"
-
The "Opalescence" Check: If the solution turns milky white immediately upon TPP addition, precipitation has occurred (aggregates). It should be opalescent (bluish-white haze).
-
Fix: Reduce CS concentration or increase stirring speed.
-
-
Drug Leaching: Since PCM is water-soluble, it may leach out during washing.
-
Fix: Minimize washing steps or use a dialysis method for purification instead of repeated centrifugation.
-
-
Resuspension Difficulty: If the pellet is hard to resuspend.
-
Fix: Add a cryoprotectant (Trehalose or Mannitol) before centrifugation or use a probe sonicator for 30 seconds.
-
References
-
General Ionic Gelation Protocol: Calvo, P., Remuñán-López, C., Vila-Jato, J. L., & Alonso, M. J. (1997). Novel hydrophilic chitosan-polyethylene oxide nanoparticles as protein carriers. Journal of Applied Polymer Science. Link
-
Cationic Drug Loading (Asenapine Maleate): S. K., & D., N. (2018).[7] Formulation and Evaluation of Capsules of Asenapine Maleate Loaded Chitosan Nanoparticles. Acta Scientific Pharmaceutical Sciences. Link
-
Prochlorperazine Formulation Context: Renuka, & Kamla, P. (2019).[8] Formulation and Evaluation of Mouth Dissolving Film of Prochlorperazine Maleate. Journal of Drug Delivery and Therapeutics. Link
-
Chitosan Nanoparticle Optimization: Fan, W., Yan, W., & Xu, Z. (2012). Formation mechanism of monodisperse, low molecular weight chitosan nanoparticles by ionic gelation technique. Colloids and Surfaces B: Biointerfaces. Link
Sources
- 1. An Overview of Chitosan Nanoparticles and Its Application in Non-Parenteral Drug Delivery [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation of Quaternized Aminated Chitosan Nanoparticles for Efficient Encapsulation and Slow Release of Curcumin [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. actascientific.com [actascientific.com]
- 8. jddtonline.info [jddtonline.info]
Advanced In Vitro Dissolution Testing Protocols for Prochlorperazine Maleate Tablets
Executive Summary & Scientific Rationale
Prochlorperazine Maleate (PCM) presents a distinct set of challenges for in vitro dissolution testing: it is a weak base (pKa ~8.1, ~3.9) with pH-dependent solubility and is highly photosensitive .
Standard dissolution methods often fail not due to the drug's release mechanics, but due to oxidative degradation during the test or precipitation in non-sink conditions. This guide moves beyond basic compendial adherence, offering a robust framework for both Quality Control (QC) release and Research & Development (R&D) formulation screening.
Critical Quality Attributes (CQAs) Impacting Dissolution
-
pH Dependency: PCM is soluble in acidic media (stomach) but exhibits sharply reduced solubility in neutral/alkaline environments (intestine).
-
Photosensitivity: Exposure to standard laboratory lighting causes rapid oxidation, turning solutions pink/red and invalidating UV-Vis quantification.
-
Adsorption: The phenothiazine structure can adsorb to PVC tubing in automated sampling systems.
Physicochemical Grounding
Understanding the molecule is the first step to a valid protocol.
| Property | Value | Implication for Dissolution |
| pKa | ~8.1 (piperazine), ~3.9 (phenothiazine) | High solubility in 0.1 N HCl; risk of precipitation in pH 6.8 buffer. |
| Solubility | High in Acid; Low in Water/Alkali | Sink conditions are easily met in 0.1 N HCl but require surfactants (e.g., Tween 80) for biorelevant media at higher pH. |
| Stability | Oxidizes in light | Mandatory: Use low-actinic (amber) glassware and avoid direct light exposure during sampling. |
| Dosage | Typically 5 mg, 10 mg | Low dose requires high-sensitivity detection (HPLC or UV with long pathlength cells). |
Standard Compendial Protocol (QC Release)
This protocol aligns with USP Test 2 , which is generally preferred for newer formulations due to the lower agitation speed (50 rpm), providing better discrimination than the older 75 rpm method.
Apparatus & Conditions
-
Apparatus: USP Type 2 (Paddle).
-
Speed: 50 rpm (Preferred) or 75 rpm (Historical/USP Test 1).
-
Temperature: 37.0°C ± 0.5°C.
-
Vessels: Amber vessels are strongly recommended . If unavailable, wrap clear vessels in aluminum foil.
Step-by-Step Workflow
-
Media Preparation: Degas 0.1 N HCl (Helium sparge or vacuum filtration at 41°C) to prevent bubble formation on tablets.
-
System Setup:
-
Equilibrate media to 37°C.
-
CRITICAL: Dim lab lights or use yellow safety lights.
-
-
Test Initiation: Drop tablets down the vessel wall to avoid floating. Start rotation immediately.
-
Sampling:
-
Timepoints: 10, 15, 30, 45, 60 minutes.
-
Technique: Withdraw 5 mL from the zone midway between the media surface and the top of the paddle.
-
Filtration: Use 0.45 µm PVDF or PTFE filters. Discard the first 3-5 mL of filtrate to saturate the filter and prevent drug adsorption loss.
-
-
Analysis: Analyze immediately. If storage is needed, store in amber HPLC vials at 4°C.
Analytical Quantification Methods
Choose the method based on your formulation complexity.
Method A: UV-Vis Spectrophotometry (Routine QC)
Best for: Standard immediate-release tablets with non-interfering excipients.
-
Cell Pathlength: 10 mm (standard) or 5 mm (for 10 mg strength if absorbance > 1.0).
-
Blank: 0.1 N HCl.[4]
-
Standard Prep: Dissolve USP Prochlorperazine Maleate RS in media to bracket the expected concentration (e.g., 0.01 mg/mL for 5 mg tablets in 500 mL).
Method B: HPLC (R&D & Complex Formulations)
Best for: Stability samples, formulations with UV-absorbing excipients (e.g., dyes, flavors), or detecting degradation products.
-
Column: L1 (C18), e.g., Agilent Zorbax Bonus-RP or Inertsil ODS-3 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
Buffer: 0.1% Formic Acid or Ion-Pairing Buffer (Sodium 1-octanesulfonate + Acetonitrile).
-
Ratio: Acetonitrile : Buffer (e.g., 40:60).[1]
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20–50 µL.
-
Run Time: ~8–10 minutes.
Visualized Workflows
Figure 1: Dissolution Execution Logic
This diagram emphasizes the critical control points for light sensitivity and filtration.
Caption: Step-by-step dissolution workflow highlighting the critical light-protection and filtration steps.
Figure 2: Analytical Method Selection Matrix
Caption: Decision tree for selecting between UV-Vis and HPLC based on formulation complexity and study type.
Troubleshooting & Self-Validation
Use this checklist to validate your results.
| Issue | Symptom | Root Cause | Corrective Action |
| Low Recovery | < 90% dissolved at infinity | Drug adsorption to filter | Saturate filter: Discard first 5-8 mL of filtrate. Switch to Nylon or PVDF filters. |
| High Variability | RSD > 10% | Coning (heaping) under paddle | Increase speed to 75 rpm (if justified) or ensure peak vessel centering. |
| Pink Solution | Color change in vessel | Photo-oxidation | Fail: Repeat test in dark/amber vessels immediately. |
| Peak Tailing | HPLC Tailing > 2.0 | Secondary interactions | Add Triethylamine (TEA) to mobile phase or use a "Base Deactivated" column. |
References
-
USP Monographs: Prochlorperazine Maleate Tablets.
-
Source:
-
-
FDA Dissolution Methods Database. U.S. Food and Drug Administration.[5]
-
Source:
-
-
Prochlorperazine Maleate Draft Guidance.
-
Source:
-
-
Development and Validation of RP-HPLC Method for Prochlorperazine Maleate.Research Journal of Pharmacy and Technology.
-
Source:
-
-
PubChem Compound Summary: Prochlorperazine.
-
Source:
-
Sources
Application Note: Robust and Efficient Extraction of Prochlorperazine Maleate from Human Plasma for LC-MS Analysis
Introduction
Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent.[1] Accurate quantification of prochlorperazine maleate in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and prevent toxicity.[2][3] Given its extensive first-pass metabolism and the resulting low plasma concentrations, a highly sensitive and selective analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is required.[4][5] A critical prerequisite for reliable LC-MS analysis is a robust and efficient sample preparation method to extract the analyte from the complex plasma matrix, minimizing interferences and matrix effects.
This comprehensive guide provides detailed protocols and technical insights into three commonly employed extraction techniques for prochlorperazine maleate from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, a discussion of the underlying scientific principles, and expected performance metrics based on validated methods.
Choosing the Right Extraction Method: A Strategic Overview
The selection of an appropriate extraction method is a pivotal decision in bioanalytical method development. The choice depends on a variety of factors including the desired level of sample cleanup, sensitivity requirements, sample throughput, and available resources.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent or an acid to denature and precipitate plasma proteins.[6][7] While quick, it offers the least selective cleanup, potentially leading to higher matrix effects in the subsequent LC-MS analysis. It is often suitable for high-throughput screening or when the analyte concentration is relatively high.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte of interest from the aqueous plasma into an immiscible organic solvent.[8] The selectivity is dictated by the physicochemical properties of the analyte and the choice of the extraction solvent. LLE is a versatile technique that can be optimized to yield high recovery and reduced matrix effects.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts.[9][10] It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE is particularly advantageous for achieving the lowest limits of quantification.[11]
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
Protein precipitation with acetonitrile is a widely used technique due to its simplicity and effectiveness in removing the bulk of plasma proteins.[6][7] Acetonitrile is favored as it generally leads to good recovery for a broad range of analytes and is compatible with reversed-phase chromatography.
Scientific Rationale
The addition of a water-miscible organic solvent like acetonitrile disrupts the solvation shell of proteins in the plasma, leading to their denaturation and precipitation. Prochlorperazine, being soluble in the resulting supernatant, is effectively separated from the precipitated proteins.
Experimental Workflow
Caption: Protein Precipitation Workflow with Acetonitrile.
Step-by-Step Protocol
-
Sample Preparation: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., amitriptyline hydrochloride) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point and can be further optimized.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
LC-MS Injection: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS system.
Performance Characteristics
| Parameter | Expected Value | Reference |
| Recovery | >80% | [6][7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/L for prochlorperazine | [4] |
| Linearity Range | 0.01 - 40 µg/L | [4] |
Protocol 2: Liquid-Liquid Extraction (LLE) with Dichloromethane
This LLE protocol utilizes dichloromethane as the extraction solvent, which has been shown to be effective for the extraction of prochlorperazine from human plasma.[2][12]
Scientific Rationale
LLE is based on the principle of differential solubility of the analyte between two immiscible phases. Prochlorperazine, being a lipophilic compound, partitions favorably into the organic solvent (dichloromethane) from the aqueous plasma matrix, leaving behind polar and water-soluble interfering substances. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to maximize its partitioning into the organic phase.
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow.
Step-by-Step Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add the internal standard (e.g., amitriptyline hydrochloride).
-
pH Adjustment (Optional): To enhance extraction efficiency, a small amount of a basic solution (e.g., 50 µL of 0.1 M NaOH) can be added to deprotonate the prochlorperazine.
-
Solvent Addition: Add 1 mL of dichloromethane to the tube.[2]
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
LC-MS Injection: Inject the reconstituted sample into the LC-MS system.
Performance Characteristics
| Parameter | Expected Value | Reference |
| Extraction Recovery | 81.8 ± 2.2% for prochlorperazine | [2][12] |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [2][12] |
| Linearity Range | 0.20 - 6.40 ng/mL | [2][12] |
Protocol 3: Solid-Phase Extraction (SPE) using a C18 Cartridge
SPE with a C18 reversed-phase cartridge offers a high degree of selectivity and concentration, resulting in a very clean sample extract suitable for sensitive LC-MS analysis.[11]
Scientific Rationale
This method is based on the principle of reversed-phase chromatography. The non-polar C18 stationary phase of the SPE cartridge retains the relatively non-polar prochlorperazine from the aqueous plasma sample. Polar impurities are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent.
Experimental Workflow
Caption: Solid-Phase Extraction Workflow.
Step-by-Step Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Preparation: Dilute 200 µL of plasma with 200 µL of water. Add the internal standard.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the prochlorperazine and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS Injection: Inject the reconstituted sample into the LC-MS system.
Performance Characteristics
| Parameter | Expected Value | Reference |
| Extraction Recovery | 89.1 ± 6.0% for prochlorperazine | [11] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [11] |
| Linearity Range | Up to 2 µg/mL | [11] |
Method Validation Considerations
Regardless of the chosen extraction method, a thorough validation according to regulatory guidelines (e.g., ICH M10) is essential to ensure the reliability of the bioanalytical data.[13] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[15]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[16]
-
Stability: The stability of the analyte in the biological matrix and in processed samples under various storage and handling conditions.[14]
Conclusion
The successful quantification of prochlorperazine maleate in human plasma by LC-MS is critically dependent on the sample extraction methodology. This guide has detailed three robust protocols: a rapid protein precipitation method for high-throughput applications, a versatile liquid-liquid extraction for improved cleanliness, and a highly selective solid-phase extraction for achieving the lowest detection limits. The choice of method should be guided by the specific requirements of the study. By carefully selecting and validating the appropriate extraction protocol, researchers can ensure the generation of accurate and reliable data for their pharmacokinetic and clinical studies.
References
-
Yin, J., et al. (2008). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 828-832. [Link]
-
ResearchGate. (n.d.). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study | Request PDF. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Retrieved February 7, 2026, from [Link]
-
Lee, H. D., et al. (2011). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1068-1074. [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved February 7, 2026, from [Link]
-
The Open Pharmaceutical Sciences Journal. (n.d.). PHARMSCI-3-149.pdf. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved February 7, 2026, from [Link]
-
Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(9), 112-117. [Link]
-
Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved February 7, 2026, from [Link]
-
protocols.io. (2024, February 6). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved February 7, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Prochlorperazine. Retrieved February 7, 2026, from [Link]
-
Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. [Link]
-
PubMed. (n.d.). Radioimmunoassay for prochlorperazine in human plasma. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) FORMULATION AND EVALUATION OF ORODISPERSIBLE TABLET OF PROCHLORPERAZINE MALEATE. Retrieved February 7, 2026, from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved February 7, 2026, from [Link]
-
Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 424. [Link]
-
ResearchGate. (n.d.). Simultaneous quantitation of plasma doxorubicin and prochlorperazine content by high-performance liquid chromatography. Retrieved February 7, 2026, from [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Journal of Pharmaceutical and Biomedical Analysis, 35(3), 547-556. [Link]
-
ResearchGate. (n.d.). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. Retrieved February 7, 2026, from [Link]
Sources
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 8. antisel.gr [antisel.gr]
- 9. mdpi.com [mdpi.com]
- 10. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
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- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
Application Note: Strategic Formulation of Fast-Dissolving Films (FDF) Containing Prochlorperazine Maleate
Executive Summary
This guide details the protocol for engineering Fast-Dissolving Films (FDFs) containing Prochlorperazine Maleate (PCM) . PCM is a potent phenothiazine antiemetic used for nausea and vertigo. While effective, its application in geriatric and pediatric populations is limited by dysphagia (difficulty swallowing) and an intensely bitter taste.
This protocol utilizes Solvent Casting technology, currently the industry standard for FDF manufacturing.[1] The formulation strategy prioritizes two critical quality attributes (CQAs):
-
Taste Masking: Utilization of
-Cyclodextrin ( -CD) inclusion complexes to sequester the bitter drug moiety.[2][3] -
Rapid Disintegration: Achieving a disintegration time of
seconds using Hydroxypropyl Methylcellulose (HPMC) E15 LV as the primary film former.
Pre-Formulation Intelligence
Before initiating the workflow, the physicochemical properties of PCM must be addressed to ensure stability and efficacy.
| Parameter | Property | Formulation Implication |
| API | Prochlorperazine Maleate | Photosensitive; requires protection from light during processing. |
| Solubility | Slightly soluble in water | Requires a co-solvent system or complexation for uniform dispersion. |
| Taste Profile | Intensely Bitter | Critical: Direct incorporation without masking will result in patient non-compliance. |
| Target Dose | 5 mg / film | Low loading allows for high polymer-to-drug ratios, improving film mechanical properties. |
The Strategic Choice of Polymer: HPMC E15
While HPMC E5 and Pullulan are common, HPMC E15 LV (Low Viscosity) is selected for this protocol.
-
Why? HPMC E5 often yields films that are too fragile (low tensile strength), requiring excessive plasticizer which can lead to "tacky" films.[1] HPMC E15 provides the optimal balance between rapid disintegration and sufficient mechanical strength for handling/packaging.
Protocol A: Taste Masking via Inclusion Complexation[2][4]
PCM must be "hidden" from lingual taste receptors. We utilize
Reagents:
Methodology:
-
Molar Calculation: Weigh PCM and
-CD in a 1:1 molar ratio . -
Kneading Method:
-
Drying: Dry the paste at 45°C for 24 hours.
-
Sizing: Pulverize the dried mass and pass through a #60 mesh sieve.
-
Validation: (Optional but recommended) Verify complexation via DSC (Differential Scanning Calorimetry). The disappearance of the PCM melting peak indicates successful encapsulation.
Protocol B: FDF Manufacturing (Solvent Casting)
This protocol produces a film with the following composition (optimized for a 10 mL batch):
-
HPMC E15 (Film Former): 300 mg
-
PCM-CD Complex: Equivalent to desired dose
-
Propylene Glycol (Plasticizer): 0.5 mL (Imparts flexibility)
-
Sodium Starch Glycolate (Superdisintegrant): 10 mg (Accelerates water uptake)
-
Citric Acid: 5 mg (Saliva stimulant)
-
Aspartame/Sucralose: 5 mg (Sweetener)
Workflow Visualization
Figure 1: Step-by-step Solvent Casting workflow for Prochlorperazine Maleate FDFs.
Detailed Steps:
-
Polymeric Solution: Dissolve HPMC E15 in half the required volume of distilled water. Allow it to swell overnight or for at least 4 hours to remove lumps.
-
Active Solution: In a separate beaker, disperse the PCM-CD Complex , Propylene Glycol, Citric Acid, Sodium Starch Glycolate, and Sweeteners in the remaining water. Sonicate for 10 minutes.
-
Homogenization: Add the Active Solution to the Polymeric Solution. Stir using a magnetic stirrer at 1000 RPM for 45 minutes.
-
Note: Avoid introducing excessive air bubbles.
-
-
De-aeration (Critical): Entrapped air bubbles create voids and inconsistent dosing. Allow the solution to stand for 4 hours or use a vacuum desiccator to remove bubbles.
-
Casting: Pour the solution into a leveled Petri dish (or use an automated film applicator for scale-up).
-
Calculation: Volume poured determines thickness. For a standard Petri dish (
), 10-15 mL usually yields a dry film thickness of 50-100 .
-
-
Drying: Dry in a hot air oven at 40°C - 50°C.
-
Warning: Do not exceed 60°C, as rapid evaporation causes "rippling" (Orange Peel Effect).[1]
-
-
Cutting: Carefully peel the dried film and cut into
strips containing the calculated dose (e.g., 5 mg PCM). Pack in aluminum foil immediately to prevent moisture uptake.
Protocol C: Quality Control & Characterization
FDFs must be tested for mechanical integrity and drug release.
Disintegration Time (Petri Dish Method)
The USP disintegration apparatus is often too aggressive for thin films. The Petri dish method is preferred for R&D.
-
Place a
cm film in a Petri dish. -
Add 10 mL of Phosphate Buffer (pH 6.8) at 37°C.[8]
-
Gently swirl every 10 seconds.
-
Endpoint: Time required for the film to break into particles.[7][9]
-
Acceptance Criteria:
seconds.
Surface pH
Essential to ensure the film does not irritate the oral mucosa.
-
Dissolve one film in 2 mL of distilled water.
-
Measure pH using a calibrated pH meter.
-
Target: pH 6.8
0.5 (Neutral).
Folding Endurance
Measures flexibility and ability to withstand handling.
-
Repeatedly fold the film at the same specific location.[7][10]
-
Target:
folds indicates excellent flexibility (attributed to Propylene Glycol).
QC Decision Logic
Figure 2: Quality Control Decision Tree for FDF Batch Release.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Film is Brittle | Insufficient Plasticizer | Increase Propylene Glycol concentration by 5-10%. |
| Film is Sticky/Tacky | Excess Plasticizer or Moisture | Decrease Plasticizer or increase drying time. Store in desiccator. |
| Long Disintegration | Polymer Viscosity too high | Switch from HPMC E15 to E5 or increase Superdisintegrant (SSG). |
| Bitter Aftertaste | Incomplete Complexation | Verify 1:1 molar ratio of PCM: |
| Rough Surface | Air entrapment | Improve degassing step (Vacuum) or reduce stirring speed. |
References
-
Nair, S. S., Padmanabhan, R., & Sreena, K. (2016).[1] Development and Evaluation of Fast Dissolving Oral Thin Film Containing Prochlorperazine Maleate. European Journal of Pharmaceutical and Medical Research (EJPMR).
-
Pawar, S. D., et al. (2019).[1] Formulation and Evaluation of Mouth Dissolving Film of Prochlorperazine Maleate. Journal of Drug Delivery & Therapeutics.
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry: Orally Disintegrating Tablets.
-
Cyclolab. (n.d.). The bitterness-masking effect of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Cyclodextrin.[2][11]
Sources
- 1. MX2007000759A - Taste masking formulation comprising the drug in a dissolution-retarded form and/or cyclodextrin in a dissolution-enhanced form. - Google Patents [patents.google.com]
- 2. Taste-masking excipients [roquette.com]
- 3. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bitter taste masking agents: cyclodextrins [quimidroga.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Orally disintegrating films: A modern expansion in drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyclolab.hu [cyclolab.hu]
Application Note: Transdermal Delivery System Design for Prochlorperazine Maleate
Executive Summary & Strategic Rationale
Prochlorperazine Maleate (PCM) is a phenothiazine antiemetic and antipsychotic widely used for chemotherapy-induced nausea and vomiting (CINV). However, its oral administration is compromised by extensive hepatic first-pass metabolism (bioavailability ~12.5%) and a short biological half-life (~6–8 hours), necessitating frequent dosing.
This guide details the engineering of a Matrix-Type Transdermal Drug Delivery System (TDDS) for PCM. The core challenge addressed here is the physicochemical paradox: PCM is a maleate salt (hydrophilic), while the stratum corneum is lipophilic. A standard patch will fail without a specific strategy to modulate the partition coefficient.
Key Technical Objectives:
-
Polymer Matrix Selection: Balancing hydrophilic (HPMC) and hydrophobic (Eudragit/Ethyl Cellulose) polymers to control drug release.
-
Permeation Enhancement: Overcoming the barrier function using chemical enhancers (DMSO/Propylene Glycol).
-
Validation: Establishing a reproducible ex vivo permeation protocol using Franz Diffusion Cells.
Mechanism of Action & Design Logic
The design relies on the Diffusion-Controlled Matrix System . The drug is dispersed homogeneously within a polymer network. Release is governed by Fick’s First Law of Diffusion, where the polymer swelling ratio and the thermodynamic activity of the drug drive permeation.
DOT Diagram: Drug Release Mechanism
The following diagram illustrates the pathway of PCM from the matrix patch through the skin layers into systemic circulation.
Caption: Schematic pathway of Prochlorperazine Maleate release and permeation through skin layers.
Formulation Development Protocol
Material Selection Strategy
-
Hydrophilic Polymer: Hydroxypropyl Methylcellulose (HPMC E15). Role: Swells upon contact with skin moisture, creating pores for drug release.
-
Hydrophobic Polymer: Eudragit RL100 or Ethyl Cellulose (EC).[7] Role: Retards release to prevent "dose dumping" and ensures 24-hour delivery.
-
Plasticizer: Propylene Glycol (PG). Role: Increases chain mobility and prevents film cracking; also acts as a co-solvent.
-
Permeation Enhancer: Dimethyl Sulfoxide (DMSO) (10% v/v). Role: Increases flux (
) of the salt form.
Experimental Design (Design of Experiments)
We will formulate three batches to determine the optimal release rate.
| Ingredient | Role | F1 (Fast Release) | F2 (Sustained - Target) | F3 (Retarded Release) |
| PCM | API | 20 mg | 20 mg | 20 mg |
| HPMC E15 | Hydrophilic Polymer | 400 mg | 300 mg | 100 mg |
| Eudragit RL100 | Hydrophobic Polymer | 100 mg | 200 mg | 400 mg |
| Propylene Glycol | Plasticizer | 30% w/w of polymer | 30% w/w of polymer | 30% w/w of polymer |
| DMSO | Enhancer | 10% v/v | 10% v/v | 10% v/v |
| Solvent System | Vehicle | Dichloromethane:Methanol (1:1) | Dichloromethane:Methanol (1:1) | Dichloromethane:Methanol (1:1) |
Fabrication Protocol: Solvent Casting Technique[8]
Step-by-Step Methodology:
-
Solvent Preparation: In a clean beaker, prepare 10 mL of Dichloromethane (DCM) and Methanol in a 1:1 ratio.
-
Polymer Dispersion:
-
Weigh HPMC E15 and Eudragit RL100 accurately according to the batch table.
-
Add polymers to the solvent system.[7]
-
Critical Step: Stir using a magnetic stirrer at 500 RPM for 30 minutes. Ensure the beaker is covered with Parafilm to prevent solvent evaporation.
-
-
Drug Incorporation:
-
Weigh 20 mg of PCM.
-
Add PCM to the polymer solution. Stir for an additional 20 minutes until a homogeneous, clear solution is obtained.
-
-
Plasticizer & Enhancer Addition:
-
Add Propylene Glycol (calculated as 30% of total polymer weight).
-
Add DMSO (10% v/v).
-
Stir gently (100 RPM) for 10 minutes to avoid air bubble entrapment.
-
-
Sonication (Degassing): Place the beaker in a bath sonicator for 5 minutes to remove micro-bubbles. Bubbles create weak spots in the final patch.
-
Casting:
-
Pour the solution into a glass Petri dish (Area ~ 50
) placed on a leveled surface. -
Note: Use an inverted funnel over the Petri dish to control the evaporation rate. Rapid evaporation causes film brittleness.
-
-
Drying: Allow to dry at room temperature (25°C) for 24 hours.
-
Backing & Cutting:
-
Carefully peel the dried film.
-
Attach an impermeable backing layer (e.g., PVA or Aluminium foil) to one side.
-
Cut into
cm patches ( ). Store in a desiccator.
-
Analytical Validation: In Vitro Permeation[9]
The Franz Diffusion Cell is the gold standard for predicting in vivo performance.
Franz Cell Setup
-
Donor Compartment: Contains the patch (
). -
Receptor Compartment: Phosphate Buffer Saline (PBS) pH 7.4 (Simulating blood pH). Volume: ~20 mL.
-
Membrane: Dialysis Membrane (MWCO 12,000 Da) or excised rat abdominal skin (shaved).
-
Temperature:
. -
Stirring: 600 RPM (Magnetic bead).
Permeation Protocol
-
Membrane Activation: Soak the dialysis membrane in PBS pH 7.4 for 24 hours prior to use.
-
Mounting: Clamp the membrane between the donor and receptor compartments. Ensure no air bubbles exist directly under the membrane in the receptor fluid.
-
Application: Place the patch (F1, F2, or F3) on the membrane in the donor compartment.
-
Sampling:
-
Withdraw 1 mL aliquots from the sampling port at: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Immediate Action: Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS pH 7.4 to maintain sink conditions.
-
-
Analysis: Filter samples (0.45 µm) and analyze via UV-Visible Spectrophotometry at 254 nm (PCM
) or HPLC.
Data Calculation
Calculate the Cumulative Drug Permeated (
Where:
- : Concentration at current time point.
- : Total volume of receptor medium.
- : Volume of sample withdrawn.
-
: Surface area of diffusion (
).
Workflow Visualization
The following DOT diagram summarizes the end-to-end workflow for researchers replicating this study.
Caption: Operational workflow for the fabrication and evaluation of PCM Transdermal Patches.
Expected Results & Kinetic Modeling
Based on polymer ratios, the expected flux profiles are:
-
F1 (High HPMC): Rapid initial burst release. Likely to dump 60% of drug within 4 hours. Risk: Skin irritation and short duration of action.
-
F2 (Balanced): Zero-order or near zero-order release. Ideal for 24-hour coverage.
-
F3 (High Eudragit): Very slow release. May not reach Minimum Effective Concentration (MEC).
Kinetic Fitting:
Data should be fitted to the Korsmeyer-Peppas equation (
-
If
: Fickian Diffusion. -
If
: Non-Fickian (Anomalous) transport (Diffusion + Polymer Erosion).
References
-
Rao, P. R., & Diwan, P. V. (1998). Permeability studies of cellulose acetate free films for transdermal use: Influence of plasticizers. Pharmaceutica Acta Helvetiae, 72(1), 47-51.
-
Guy, R. H., & Hadgraft, J. (1980). Transdermal drug delivery: the skin as a rate-limiting step.[7] Journal of Pharmaceutical Sciences.
-
FDA Guidance for Industry. (1997). SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation.
-
Singh, S., et al. (2011). Transdermal drug delivery system of prochlorperazine maleate: Optimization and evaluation. International Journal of Pharmaceutical Sciences and Research.
-
Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.[4][7][8][9][10][11] Nature Biotechnology, 26(11), 1261–1268.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsr.com [ijpsr.com]
Application Note: Formulation and Evaluation of Mucoadhesive Microspheres for Controlled Delivery of Prochlorperazine Maleate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of mucoadhesive microspheres encapsulating prochlorperazine maleate. Prochlorperazine maleate, an antiemetic agent, often requires controlled administration to enhance patient compliance and therapeutic efficacy.[1][2] Mucoadhesive microspheres offer a promising platform for achieving sustained drug release and improved bioavailability by prolonging the residence time at the site of absorption.[3][4] This application note details the scientific rationale, step-by-step protocols for formulation via the emulsion solvent evaporation technique, and a suite of analytical methods for comprehensive characterization of the microspheres. The methodologies are designed to be robust and reproducible, providing a solid foundation for further research and development in this area.
Introduction and Scientific Rationale
Prochlorperazine maleate is a phenothiazine derivative widely used for the treatment of nausea and vomiting associated with various conditions.[5][6][7] However, its clinical utility can be hampered by a relatively short biological half-life of 5 to 8 hours and significant first-pass metabolism, which contributes to a low oral bioavailability of approximately 12.5%.[6][7][8][9] This necessitates frequent dosing, which can lead to patient non-compliance.[1] To overcome these limitations, advanced drug delivery systems are being explored.
Mucoadhesive microspheres represent a strategic approach to enhance the therapeutic effectiveness of drugs like prochlorperazine maleate.[3] These systems are designed to adhere to the mucosal lining of the gastrointestinal tract, thereby increasing the drug's residence time at the absorption site.[4] This prolonged contact time facilitates a more controlled and sustained release of the drug, which can lead to improved bioavailability and a reduction in dosing frequency.[1][10]
The core principle of mucoadhesion involves the interaction between the mucoadhesive polymer and the mucus layer.[4] This interaction can be mediated by various mechanisms, including electronic theory (attraction between oppositely charged surfaces), adsorption theory (van der Waals forces and hydrogen bonding), wetting theory (ability of the polymer to spread over the mucus), and diffusion theory (interpenetration of polymer and mucin chains).[4] The selection of an appropriate mucoadhesive polymer is therefore critical to the successful formulation of these microspheres.
This guide will focus on the emulsion solvent evaporation method, a widely used and versatile technique for preparing microspheres.[11][12] This method allows for good control over particle size and drug encapsulation efficiency.[11]
Materials and Equipment
Materials:
-
Prochlorperazine Maleate (PCPM)
-
Mucoadhesive Polymer (e.g., Chitosan, Sodium Alginate, HPMC, Carbopol)
-
Polymer for matrix formation (e.g., Ethylcellulose)
-
Solvent for drug and polymer (e.g., Dichloromethane, Acetone)[3]
-
Non-solvent/Continuous phase (e.g., Liquid Paraffin, Water)
-
Surfactant/Emulsifying agent (e.g., Span 80, Polyvinyl Alcohol)
-
Cross-linking agent (if required, e.g., Glutaraldehyde, Calcium Chloride)[8][13]
-
Petroleum Ether (for washing)
-
Distilled Water
-
Phosphate Buffer (pH 6.8)[5]
-
Simulated Gastric Fluid (pH 1.2)[14]
Equipment:
-
Magnetic Stirrer with Hot Plate
-
Homogenizer/Ultrasonic Probe
-
Mechanical Stirrer
-
Optical Microscope with Stage and Ocular Micrometer[3]
-
Scanning Electron Microscope (SEM)[3]
-
UV-Visible Spectrophotometer[15]
-
FTIR Spectrophotometer
-
Differential Scanning Calorimeter (DSC)
-
USP Dissolution Test Apparatus (Type I or II)[14]
-
pH Meter
-
Analytical Balance
-
Sieve Shaker with a set of standard sieves
-
Vacuum Oven or Desiccator
Experimental Protocols
Preparation of Mucoadhesive Microspheres by Emulsion Solvent Evaporation
This protocol describes a general procedure. The specific amounts of drug, polymers, and solvents should be optimized based on the desired characteristics of the microspheres.
Protocol:
-
Preparation of the Organic Phase (Dispersed Phase):
-
Accurately weigh the specified amounts of prochlorperazine maleate and the matrix-forming polymer (e.g., ethylcellulose).
-
Dissolve both components in a suitable volatile organic solvent (e.g., dichloromethane).
-
If a mucoadhesive polymer that is soluble in the organic phase is used, add it to this solution.
-
-
Preparation of the Aqueous Phase (Continuous Phase):
-
Prepare an aqueous solution containing a suitable surfactant (e.g., 1% w/v polyvinyl alcohol).
-
If a water-soluble mucoadhesive polymer (e.g., sodium alginate) is used, it can be dissolved in this phase.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring at a constant speed (e.g., 500-1000 rpm) with a mechanical stirrer.
-
Continue stirring for a specified period (e.g., 30 minutes) to form a stable oil-in-water (o/w) emulsion. The droplet size of the organic phase will determine the final microsphere size.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion at room temperature for a prolonged period (e.g., 3-4 hours) to allow the organic solvent to evaporate completely.
-
A gradual increase in temperature (e.g., to 40°C) can be employed to facilitate solvent removal, but care must be taken to avoid drug degradation.
-
-
Collection and Washing:
-
Once the microspheres have hardened, they can be collected by filtration.
-
Wash the collected microspheres multiple times with a suitable non-solvent (e.g., petroleum ether) to remove any residual oil and surfactant.
-
-
Drying:
-
Dry the washed microspheres in a desiccator or a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Storage:
-
Store the dried microspheres in a well-closed container in a cool, dry place.
-
Diagram of the Emulsion Solvent Evaporation Workflow:
Caption: Workflow for microsphere preparation.
Characterization of Mucoadhesive Microspheres
A thorough characterization is essential to ensure the quality and performance of the prepared microspheres.
3.2.1. Particle Size and Shape Analysis
-
Rationale: Particle size and shape influence the flow properties, drug release rate, and mucoadhesion of the microspheres.
-
Method (Optical Microscopy):
-
Disperse a small quantity of microspheres in a drop of liquid paraffin on a clean glass slide.
-
Observe the microspheres under an optical microscope fitted with a calibrated ocular micrometer.[3]
-
Measure the diameter of at least 100 randomly selected microspheres.[3]
-
Calculate the average particle size and size distribution.
-
-
Method (Scanning Electron Microscopy - SEM):
-
Mount the microspheres on an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with gold in a vacuum.
-
Examine the surface morphology of the microspheres under the SEM at an appropriate acceleration voltage.[3]
-
3.2.2. Drug Entrapment Efficiency and Drug Loading
-
Rationale: These parameters determine the amount of drug successfully encapsulated within the microspheres.
-
Method:
-
Accurately weigh a specific amount of microspheres (e.g., 50 mg).
-
Crush the microspheres and dissolve them in a suitable solvent in which the drug is soluble (e.g., methanol or phosphate buffer pH 6.4).[5][8]
-
Filter the solution to remove any polymeric debris.
-
Analyze the filtrate for drug content using a UV-Visible spectrophotometer at the λmax of prochlorperazine maleate (approximately 254.5 nm).[5]
-
Calculate the drug entrapment efficiency and drug loading using the following formulas:
-
% Entrapment Efficiency = (Actual Drug Content / Theoretical Drug Content) x 100 [3]
-
% Drug Loading = (Weight of Drug in Microspheres / Weight of Microspheres) x 100
-
3.2.3. In Vitro Mucoadhesion Test (Wash-off Method)
-
Rationale: This test evaluates the ability of the microspheres to adhere to a mucosal surface.
-
Method:
-
Obtain a piece of fresh goat or rat stomach mucosa and tie it onto a glass slide.[14]
-
Spread a known weight of microspheres onto the wet mucosal surface.[14]
-
Hang the slide in a USP tablet disintegration test apparatus.[14]
-
Operate the apparatus for a specified time (e.g., 2 hours) in simulated gastric fluid (pH 1.2).[14]
-
Collect the microspheres that remain adhered to the mucosa.[14]
-
Calculate the percentage of mucoadhesion:
-
% Mucoadhesion = (Weight of Adhered Microspheres / Initial Weight of Microspheres) x 100 [14]
-
3.2.4. In Vitro Drug Release Study
-
Rationale: This study determines the rate and extent of drug release from the microspheres over time.
-
Method:
-
Use a USP dissolution test apparatus (e.g., paddle type).
-
Place a known quantity of microspheres (equivalent to a specific dose of prochlorperazine maleate) in the dissolution vessel containing a suitable dissolution medium (e.g., 900 mL of simulated gastric fluid pH 1.2 for the first 2 hours, followed by phosphate buffer pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the rotation speed at a constant rate (e.g., 100 rpm).[14]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain sink conditions.[14]
-
Analyze the samples for drug content using a UV-Visible spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
3.2.5. Swelling Index
-
Rationale: The swelling of mucoadhesive polymers is a crucial step for initiating mucoadhesion.
-
Method:
-
Weigh a known amount of microspheres (Wd).
-
Place the microspheres in a beaker containing a suitable medium (e.g., simulated gastric fluid).
-
After a specific time interval, remove the swollen microspheres, blot them gently with filter paper to remove excess water, and weigh them (Ws).
-
Calculate the swelling index:
-
Swelling Index (%) = [(Ws - Wd) / Wd] x 100 [3]
-
3.2.6. Drug-Excipient Compatibility Studies (FTIR and DSC)
-
Rationale: To ensure that there are no chemical interactions between the drug and the polymers used in the formulation.
-
Method (FTIR):
-
Obtain the FTIR spectra of the pure drug, the polymers, and the drug-loaded microspheres.
-
Compare the spectra to identify any significant shifts or disappearance of characteristic peaks of the drug.
-
-
Method (DSC):
-
Perform DSC analysis on the pure drug, polymers, and drug-loaded microspheres.
-
Observe the thermograms for any significant changes in the melting point or the appearance of new peaks, which could indicate an interaction.
-
Data Presentation and Interpretation
The results of the characterization studies should be presented in a clear and organized manner. Tables are an effective way to summarize quantitative data.
Table 1: Physicochemical Characterization of Prochlorperazine Maleate Mucoadhesive Microspheres
| Formulation Code | Average Particle Size (µm) ± SD | % Entrapment Efficiency ± SD | % Drug Loading ± SD | % Mucoadhesion ± SD |
| F1 | 152.3 ± 4.5 | 75.8 ± 2.1 | 12.3 ± 0.8 | 68.4 ± 3.2 |
| F2 | 185.7 ± 6.2 | 82.1 ± 1.9 | 15.6 ± 1.1 | 75.1 ± 2.9 |
| F3 | 210.1 ± 5.8 | 88.5 ± 2.5 | 18.9 ± 1.4 | 82.7 ± 3.5 |
Note: The data presented are for illustrative purposes only.
Interpretation:
-
Particle Size: An increase in polymer concentration may lead to an increase in the viscosity of the organic phase, resulting in larger microspheres.
-
Entrapment Efficiency and Drug Loading: These parameters are influenced by the drug-polymer ratio and the solubility of the drug in the dispersed and continuous phases. Higher polymer concentrations generally lead to higher entrapment efficiencies.
-
Mucoadhesion: The mucoadhesive strength is dependent on the type and concentration of the mucoadhesive polymer used.[10] An increase in the concentration of the mucoadhesive polymer is expected to increase the percentage of mucoadhesion.[10]
Diagram of the Characterization Workflow:
Caption: Characterization of microspheres.
Conclusion
This application note provides a detailed framework for the preparation and evaluation of mucoadhesive microspheres of prochlorperazine maleate. By following the outlined protocols, researchers can develop a robust drug delivery system with the potential to improve the therapeutic management of nausea and vomiting. The systematic characterization of the microspheres is crucial for understanding their performance and for optimizing the formulation to achieve the desired drug release profile and mucoadhesive properties. Further in vivo studies are recommended to validate the efficacy of the developed formulation.
References
-
IT Medical Team. (n.d.). Mucoadhesive Microspheres as carriers in Drug Delivery: a Review. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2015). Preparation and evaluation of spray-dried mucoadhesive microspheres for intranasal delivery of prochlorperazine using factorial design. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2023). Prochlorperazine Maleate Loaded Sustained Release Floating Microspheres Prepared By Ionotropic Gelation Technique. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Preparation and evaluation of spray-dried mucoadhesive microspheres for intranasal delivery of prochlorperazine using factorial design. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formulation and Evaluation of Oral Mucoadhesive Microspheres of Ofloxacin for Peptic Ulcer Use. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). DIFFERENT METHODS OF FORMULATION AND EVALUATION OF MUCOADHESIVE MICROSPHERE. Retrieved from [Link]
-
Ars Pharmaceutica. (2015). Formulation of mucoadhesive microspheres of rosiglitazone maleate and its in vitro evaluation using ionotropic gelation technique. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Prochlorperazine Maleate Loaded Sustained Release Floating Microspheres prepared by Ionotropic Gelation Technique. Retrieved from [Link]
-
SciSpace. (2017). Formulation and evaluation of prochlorperazine maleate sustained release floating tablet. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FORMULATION AND EVALUATION OF PROCHLORPERAZINE MALEATE SUSTAINED RELEASE FLOATING TABLET. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). RJPT - Prochlorperazine Maleate Loaded Sustained Release Floating Microspheres prepared by Ionotropic Gelation Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Development of Prochlorperazine Maleate Sustained Release Tablets: Influence of Hydrophilic Polymers on the Release rate and In vitro Evaluation. Retrieved from [Link]
-
eGrove. (2023). Formulation and Evaluation of Prochlorperazine Maleate Sustained Release Mucoadhesive Buccal Films Using Hot Melt Extrusion. Retrieved from [Link]
-
Cureus. (2024). Mucoadhesive Microspheres: An Insight Review. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2010). Design and Development of Prochlorperazine Maleate Sustained Release Tablets: Influence of Hydrophilic Polymers on the Release rate and In vitro Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of mucoadhesive properties of chitosan microspheres prepared by different methods. Retrieved from [Link]
-
SciSpace. (n.d.). Emulsion Solvent Evaporation Method: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mucoadhesive Microspheres: A Short Review. Retrieved from [Link]
-
Kinam Park. (n.d.). Preparation of microspheres by the solvent evaporation technique. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FORMULATION AND EVALUATION OF MUCOADHESIVE MICROSPHERES OF PIOGLITAZONE HYDROCHLORIDE PREPARED BY SOLVENT EVAPORATION TECHNIQUE. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. "Formulation and Evaluation of Prochlorperazine Maleate Sustained Relea" by Umesh Chandra Chowdary Devineni [egrove.olemiss.edu]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. ijmps.org [ijmps.org]
- 5. Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. kinampark.com [kinampark.com]
- 13. abcpsangli.edu.in [abcpsangli.edu.in]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. researchgate.net [researchgate.net]
Application Note: Electrochemical Determination of Prochlorperazine Maleate Using Modified Electrodes
Executive Summary
Prochlorperazine Maleate (PCP) is a widely prescribed phenothiazine derivative used for the treatment of severe nausea, vomiting, and vertigo. Traditional quantification methods (HPLC, Spectrophotometry) often require large solvent volumes, extensive sample pretreatment, and expensive instrumentation.
This guide details a high-sensitivity electrochemical protocol for PCP determination using a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE) . By leveraging the electrocatalytic properties of MWCNTs, this method overcomes the fouling issues common to bare electrodes and lowers the overpotential for PCP oxidation. This protocol is designed for implementation in QC laboratories and pharmacokinetic studies, offering a Limit of Detection (LOD) in the nanomolar range.
The Electrochemical Landscape
Why Modify?
Bare Glassy Carbon Electrodes (GCE) often exhibit sluggish electron transfer kinetics for phenothiazine drugs. The oxidation products of PCP can adsorb onto the pristine carbon surface, causing electrode fouling and signal attenuation.
The Solution: Modifying the GCE surface with MWCNTs creates a 3D porous network. This architecture:
-
Increases Surface Area: Enhances the effective electroactive surface area (
). -
Promotes Adsorption: The
- stacking interactions between the graphitic walls of CNTs and the aromatic rings of PCP facilitate pre-concentration. -
Catalysis: Accelerates electron transfer, sharpening peaks and improving resolution.
Mechanism of Action
PCP undergoes anodic oxidation at the phenothiazine ring. The mechanism is generally pH-dependent but typically involves the oxidation of the sulfur atom.
Reaction Pathway:
-
Step 1: Loss of one electron to form a radical cation (
). This species is relatively stable in acidic media.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Step 2: Loss of a second electron (and hydrolysis) to form the sulfoxide (
).
Figure 1: Simplified oxidation mechanism of Prochlorperazine at the electrode interface.
Standard Operating Procedure (SOP)
Reagents & Equipment
-
Electrochemical Workstation: Potentiostat/Galvanostat (e.g., Metrohm Autolab, CHI, or PalmSens).
-
Working Electrode: Glassy Carbon Electrode (3 mm diameter).
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum Wire.
-
Modifier: Multi-Walled Carbon Nanotubes (MWCNTs), purity >95%, -COOH functionalized recommended for better dispersion.
-
Solvent: Dimethylformamide (DMF) or Water/Ethanol mix.
-
Buffer: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0 (Adjustable range pH 2–10).
Electrode Preparation Workflow
Figure 2: Step-by-step fabrication protocol for the MWCNT/GCE sensor.
Detailed Protocol Steps
Step 1: Surface Polishing (Critical for Reproducibility)
-
Polish the bare GCE on a microcloth pad using 0.3 µm alumina slurry for 2 minutes.
-
Rinse with Double Distilled (DD) water.
-
Polish again with 0.05 µm alumina slurry for 2 minutes to achieve a mirror finish.
-
Sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina particles.
Step 2: Modifier Preparation
-
Weigh 1.0 mg of MWCNTs.
-
Disperse in 1.0 mL of DMF (or 0.5% Chitosan solution for better adhesion).
-
Ultrasonicate for 30–60 minutes until a homogeneous black suspension is obtained. Note: Poor dispersion leads to uneven electrode coverage and noisy signals.
Step 3: Electrode Modification
-
Drop-cast 5–10 µL of the MWCNT suspension onto the center of the GCE.
-
Allow the solvent to evaporate under an IR lamp or in a clean air stream (approx. 15–30 mins).
-
Activation: Immerse the modified electrode in 0.1 M PBS. Run Cyclic Voltammetry (CV) from -0.2 V to +1.0 V at 100 mV/s for 20 cycles. This stabilizes the background current.
Step 4: Measurement (DPV Parameters)
-
Technique: Differential Pulse Voltammetry (DPV).[1][2][3][4]
-
Electrolyte: 0.1 M PBS (pH 7.0).
-
Accumulation Potential: 0.0 V (Open Circuit often suffices).
-
Accumulation Time: 60 seconds (stirring).
-
Scan Range: +0.4 V to +1.0 V.
-
Pulse Amplitude: 50 mV.
-
Scan Rate: 50 mV/s.
-
Result: Expect a well-defined anodic peak around +0.70 V to +0.80 V (vs Ag/AgCl), depending on pH.
Analytical Validation
To ensure the trustworthiness of the method, the following validation parameters must be established.
Optimization of pH
The peak potential (
-
Acidic (pH 2-4): Higher peak currents, but potential may be high (>0.9V).
-
Neutral (pH 7): Physiological relevance, good compromise between sensitivity and background current.
-
Basic (pH 9-10): Some specific modifiers (e.g., Gold/Thiol) perform better here, but GCE/MWCNT is typically robust at pH 7.
Performance Metrics (Typical Values)
| Parameter | Value Range | Notes |
| Linear Range | 0.05 – 50 µM | Dependent on modifier thickness |
| Sensitivity | High (> 1 µA/µM) | Significantly higher than bare GCE |
| LOD (S/N=3) | 10 – 50 nM | Limit of Detection |
| Peak Potential | +0.75 V (pH 7) | Shifts approx. -59 mV/pH |
| Repeatability | RSD < 5% | Based on n=5 measurements |
Interference Study
Common excipients and biological compounds must be tested.
-
Non-interfering (>100-fold excess): Glucose, Lactose, Starch, Mg²⁺, Ca²⁺.
-
Potential Interferents: Ascorbic Acid (AA), Uric Acid (UA).
-
Mitigation: The MWCNT layer often separates the oxidation potentials of AA and PCP, allowing simultaneous detection.
-
Real Sample Analysis: Pharmaceutical Tablets
This protocol validates the method for QC applications.
-
Weighing: Weigh 10 PCP tablets and calculate the average weight.
-
Grinding: Finely powder the tablets in a mortar.
-
Dissolution: Weigh a portion of powder equivalent to 10 mg PCP. Dissolve in 50 mL ethanol/water (1:1).
-
Filtration: Sonicate for 10 mins and filter through a 0.45 µm membrane to remove insoluble fillers (starch/cellulose).
-
Dilution: Aliquot the filtrate into the electrochemical cell containing 0.1 M PBS.
-
Spiking: Use the Standard Addition Method (add known amounts of pure PCP standard) to calculate recovery percentages.
References
-
Karuppaiah, B., et al. (2022).[5] "Electrochemical Detection of the Drug Chlorpromazine." Composites Part B: Engineering.
-
Koventhan, C., et al. (2021).[2] "Mn2O3/SnO2 hybrid nanocomposite for prochlorperazine electrochemical detection." Microchemical Journal.
-
Zeng, B., et al. (2004). "Voltammetric Determination of Prochlorperazine and Ethopropazine Using a Gold Electrode Modified with Decanethiol SAM." Sensors.[2][4][6]
-
Kumara Swamy, B.E., et al. (2013). "Electrochemical Determination of Prochlorperazine Maleate at Carbon Paste Electrode." Analytical & Bioanalytical Electrochemistry.
-
Nigovic, B., et al. (2008). "Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes." Analytical Letters.
Sources
- 1. rGO/MWCNT-COOH-Modified Electrodes for the Detection of Trace Cd(II) and Zn(II) in Coastal Seawater [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Voltammetric pH Measurements Using Azure A-Containing Layer-by-Layer Film Immobilized Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of Prochlorperazine Maleate (PCM)
Status: Active Operator: Senior Application Scientist Ticket Subject: Improving Aqueous Solubility of PCM using Cyclodextrins (CDs) Reference ID: PCM-CD-SOL-001
Welcome to the Solubility Enhancement Support Center
You have reached the Tier 3 Technical Support guide for formulating Prochlorperazine Maleate (PCM) inclusion complexes. PCM is a Class II/IV drug (BCS) with poor aqueous solubility and significant photosensitivity. This guide addresses the specific challenges of encapsulating PCM into Cyclodextrins (CDs) —specifically
Part 1: The Knowledge Base (Theory & Mechanism)
Q: Why is cyclodextrin complexation the preferred method for PCM?
A: PCM is a hydrophobic phenothiazine derivative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity .[1]
The mechanism is Host-Guest Inclusion Complexation .[2] The hydrophobic phenothiazine ring of PCM (Guest) displaces high-energy water molecules from the CD cavity (Host). This process is thermodynamically driven:[3][4]
-
Enthalpy (
): Exothermic release of cavity-bound water. -
Entropy (
): Favorable increase in disorder as water molecules are released into the bulk solution. -
Van der Waals Forces: Stabilize the drug inside the cavity.
Visualizing the Mechanism:
Figure 1: Thermodynamic mechanism of PCM-CD inclusion. The displacement of unstable water molecules drives the formation of the stable complex.
Part 2: Protocol Hub (Methodologies)
Q: Which preparation method yields the best results for PCM?
A: We recommend Kneading for initial lab-scale optimization due to its simplicity and cost-effectiveness. For high-yield scale-up, Freeze Drying (Lyophilization) is the gold standard but requires higher capital expenditure.
Protocol A: The Kneading Method (Standard Lab Protocol)
Best for: Rapid prototyping, solid-state characterization.
Reagents:
Step-by-Step Workflow:
-
Stoichiometry Calculation: Calculate a 1:1 molar ratio .
-
MW PCM: ~606.1 g/mol
-
MW
-CD: ~1135 g/mol -
Example: To complex 606 mg of PCM, use 1135 mg of
-CD.
-
-
Physical Mixing: Triturate the CD in a mortar for 10 minutes to reduce particle size. Add PCM and mix for another 10 minutes.
-
Paste Formation: Slowly add the Ethanol:Water solvent dropwise.
-
Critical Checkpoint: The mixture should reach a "paste-like" consistency. If it becomes a slurry (too liquid), you have over-wetted. If it crumbles, it is too dry.
-
-
Kneading: Grind the paste vigorously with a pestle for 45–60 minutes .
-
Note: The paste may dry out; add drops of solvent to maintain consistency.
-
-
Drying: Dry the paste in an oven at 45°C for 24 hours.
-
Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.
-
Storage: Store in a desiccator, protected from light (PCM is photosensitive).
Method Comparison Matrix
| Feature | Physical Mixture | Kneading (Recommended) | Freeze Drying |
| Solubility Gain | Low (Wetting only) | High | Very High |
| Yield | ~99% | ~85-90% | ~95% |
| Cost | Low | Low | High |
| Amorphization | None | Partial | Complete |
| Time Required | 30 mins | 24 hours | 48-72 hours |
Part 3: Troubleshooting Ticket System (FAQs)
Ticket #1: "My complex is sticky and won't dry properly."
-
Diagnosis: Excess solvent or improper solvent choice.
-
Fix:
-
Reduce the water content. Use a higher ratio of Ethanol (e.g., 70:30 Ethanol:Water). Ethanol evaporates faster and reduces the "gumminess" of CDs.
-
Extend the kneading time. Friction generates heat which aids solvent removal.
-
Ticket #2: "I see no improvement in dissolution rates."
-
Diagnosis: Incomplete complexation or formation of a physical mixture rather than an inclusion complex.
-
Fix:
-
Check Phase Solubility: Perform a Higuchi-Connors study. If the diagram is
type (limited solubility), you may have reached the saturation limit of the CD. Switch from -CD to HP- -CD (Hydroxypropyl derivative), which has significantly higher water solubility. -
Verify Amorphization: Run an XRD (X-Ray Diffraction). If you still see sharp crystalline peaks characteristic of PCM, the drug is not fully included.
-
Ticket #3: "The drug is degrading during the process."
-
Diagnosis: PCM is sensitive to light and oxidation.
-
Fix:
-
Light Protection: Wrap all beakers and drying containers in aluminum foil.
-
Inert Atmosphere: If possible, perform the kneading or drying under a nitrogen purge.
-
Part 4: Validation Suite (Characterization)
Q: How do I prove I formed a true inclusion complex?
A: You must triangulate data from three specific analytical techniques. Do not rely on just one.
Validation Workflow:
Figure 2: Validation Decision Tree. A successful complex shows the disappearance of the drug's melting point (DSC) and crystalline structure (XRD).
Data Interpretation Guide:
-
DSC (Differential Scanning Calorimetry): PCM has a sharp melting endotherm (approx. 195-205°C). Success: This peak disappears or is significantly broadened/shifted to a lower temperature, indicating the drug is molecularly dispersed.
-
FTIR (Fourier Transform Infrared): Look for the carbonyl (C=O) and amine (N-H) stretches. Success: Shifts in wave number (e.g.,
) or broadening indicate hydrogen bonding within the CD cavity. -
XRD (X-Ray Diffraction): Success: Transformation from a sharp, spiky pattern (crystalline) to a diffuse "halo" pattern (amorphous).
References
-
Humapub. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.[10][11]Link
-
National Institutes of Health (NIH). (2000). Statistical properties of thermodynamic quantities for cyclodextrin complex formation.Link
-
ResearchGate. (2025).[12] Formulation and Evaluation of Orodispersible Tablet of Prochlorperazine Maleate.Link
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
-CD solubility limits). Link -
Impact Factor. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.Link
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. humapub.com [humapub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Assay for Prochlorperazine Maleate
Welcome to the technical support center for the development and troubleshooting of stability-indicating assay methods (SIAMs) for Prochlorperazine Maleate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to ensure the development of robust and reliable analytical methods.
Prochlorperazine is a phenothiazine derivative used primarily as an antiemetic and antipsychotic agent.[1][2] Its chemical structure is susceptible to degradation, particularly through oxidation, making a validated SIAM crucial for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.[3] This guide will walk you through the critical aspects of method development, validation, and troubleshooting, adhering to international regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it essential for prochlorperazine maleate?
A stability-indicating assay method is a validated quantitative analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4] For prochlorperazine maleate, which is known to degrade via pathways like sulfoxidation, a SIAM is critical to:
-
Ensure Product Quality: Accurately quantify the amount of intact prochlorperazine maleate in the drug product over its shelf life.
-
Monitor Stability: Track the formation of degradation products under various environmental conditions (light, heat, humidity).
-
Support Regulatory Submissions: Fulfill the requirements of regulatory bodies like the ICH and FDA, which mandate the use of stability-indicating methods for shelf-life determination.[5]
-
Elucidate Degradation Pathways: Data from forced degradation studies, a core component of SIAM development, helps to understand the chemical behavior of the drug substance.[5][6]
Q2: What are the primary degradation pathways for prochlorperazine maleate?
Prochlorperazine, as a phenothiazine, is most susceptible to oxidation , forming the corresponding sulfoxide, which is a major degradation product and metabolite.[3] Other potential degradation pathways that must be investigated during forced degradation studies include:
-
Photodegradation: Exposure to light can lead to dechlorination, demethylation, N-oxidation, and the formation of hydroxylated products and dimers.[3]
-
Acid/Base Hydrolysis: While phenothiazines are generally more stable against hydrolysis compared to molecules with ester or amide linkages, these conditions must still be evaluated.
-
Thermal Degradation: Elevated temperatures can accelerate oxidative processes and other degradation reactions.[3]
Q3: What are the mandatory validation parameters for a SIAM according to ICH Q2(R2) guidelines?
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7] For a composite stability-indicating HPLC method that quantifies both the API (assay) and its degradation products (impurities), the following parameters must be validated as per ICH Q2(R2) guidelines[4][7][8][9]:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated through forced degradation studies and peak purity analysis (e.g., using a photodiode array detector).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked placebo samples.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision, covering different days, analysts, or equipment)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Troubleshooting Guide for Prochlorperazine Maleate SIAM
This section addresses specific problems you might encounter during method development and routine analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Prochlorperazine Peak
-
Question: My prochlorperazine peak is exhibiting significant tailing with a tailing factor > 1.5. What is the scientific cause and how can I fix it?
-
Answer:
-
Causality: Prochlorperazine is a basic compound containing tertiary amine groups in its piperazine moiety.[1] At mid-range pH values, these amines can interact with acidic silanol groups present on the surface of traditional silica-based HPLC columns. This secondary interaction leads to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 2.5-3.5. At this pH, the amine groups are fully protonated, and the silanol groups are non-ionized, minimizing the unwanted secondary interactions.
-
Increase Buffer Concentration: If you are already using a low pH, a slight increase in the buffer concentration (e.g., from 10mM to 25mM) can sometimes improve peak shape.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the accessible silanol groups are chemically bonded with a small silylating agent. Using such a column is highly recommended for analyzing basic compounds like prochlorperazine.
-
Add a Competing Amine: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can mask the active silanol sites and improve peak shape. However, be aware that TEA can shorten column lifetime and is not compatible with mass spectrometry.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[12]
-
-
Issue 2: Co-elution of the Parent Drug and a Degradation Product
-
Question: During my forced degradation study (e.g., oxidative stress), a new peak is appearing, but it is not fully resolved from the main prochlorperazine peak. How can I achieve baseline separation?
-
Answer:
-
Causality: Achieving separation between a parent drug and its degradants, which are often structurally similar, is the primary goal of a SIAM. Co-elution indicates that the current chromatographic conditions lack the necessary selectivity.
-
Troubleshooting Steps:
-
Modify the Organic Modifier Percentage: If using a gradient, try making the gradient shallower (i.e., increase the run time and slow the rate of increase of the organic solvent). This gives the components more time to interact with the stationary phase and resolve. For isocratic methods, systematically decrease the percentage of the organic solvent to increase the retention and potentially improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and resolution of closely related compounds.
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or degradant, significantly impacting retention and selectivity. Systematically adjust the pH by ±0.2 units and observe the effect on resolution.
-
Change the Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (e.g., pi-pi interactions) that can be effective for separating aromatic compounds like prochlorperazine and its degradants.
-
-
Issue 3: No Degradation Observed Under Stress Conditions
-
Question: I have subjected my prochlorperazine maleate sample to acid and base hydrolysis (0.1 M HCl / 0.1 M NaOH) at 60°C for 24 hours, but the chromatogram looks identical to the unstressed sample. Did the experiment fail?
-
Answer:
-
Causality: This result does not necessarily indicate a failed experiment; it may simply demonstrate that prochlorperazine is stable under those specific conditions. Forced degradation studies are designed to achieve a target degradation of 5-20% to ensure that the method can detect and separate any potential degradants.[5] If no degradation occurs, the stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Escalate the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH).
-
Increase Temperature: Raise the temperature of the study (e.g., to 80°C or boiling).
-
Increase Duration: Extend the exposure time.
-
Focus on Relevant Stress Conditions: Prochlorperazine is known to be sensitive to oxidation and light.[3] Ensure you are performing experiments with hydrogen peroxide (e.g., 3-30% H₂O₂) and exposing the sample to photolytic stress according to ICH Q1B guidelines. These conditions are more likely to produce relevant degradation products for this molecule.
-
-
Issue 4: System Backpressure is Unusually High
-
Question: After several injections of my degraded samples, the HPLC system pressure has increased significantly and is now exceeding the pump's limits. What should I do?
-
Answer:
-
Causality: High backpressure is typically caused by a blockage somewhere in the fluidic path.[13] This is common when analyzing samples from forced degradation studies, as degradation can sometimes lead to the formation of insoluble products that precipitate out of solution.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column; if the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing).[14]
-
For a Blocked Column:
-
First, try washing the column with a series of strong solvents.[14]
-
If washing fails, reverse the column (disconnect it from the detector and connect the outlet to the injector) and flush it with a strong solvent at a low flow rate. IMPORTANT: Only do this with columns that are not specifically designated for single-direction flow.
-
As a last resort, the inlet frit may be clogged and need replacement.
-
-
Preventative Measures:
-
Filter Your Samples: Always filter degraded samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It will trap particulates and strongly retained compounds, protecting the more expensive analytical column.[15]
-
-
-
Visualized Workflows and Protocols
Forced Degradation and SIAM Development Workflow
This diagram outlines the logical flow from initial stress testing to a fully validated stability-indicating method.
Caption: Workflow for SIAM Development.
Protocol 1: Forced Degradation Study
This protocol provides a starting point for stress testing. The conditions should be adjusted to achieve the target degradation of 5-20%.
-
Preparation: Prepare a stock solution of prochlorperazine maleate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 80°C for 48 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 80°C for 48 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 72 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Analysis: Analyze all samples, including an unstressed control, using the developed HPLC method.
Protocol 2: Example HPLC Method
This table provides a typical starting point for an HPLC method for prochlorperazine maleate analysis. This method must be optimized and validated for your specific application.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (Base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time 0: 20% B; Time 20: 70% B; Time 25: 70% B; Time 26: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm[11] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) |
References
-
Chauhan, V., Chauhan, R., Malik, A., Kumar, B., Singh, G. P., Dahiya, M., & Raghuvanshi, R. S. (2025). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 18(7), 2991-7. [Link]
-
Shrisunder, S., et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research, 13(1), 112-122. [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, P. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 113–125. [Link]
-
Patel, D. J., & Captain, A. D. (2021). Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. International Journal for Research in Applied Science and Engineering Technology, 9(7), 3334-3343. [Link]
-
ResearchGate. (2025). Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Request PDF. [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]
-
Jain, D., Jain, R., & Jain, D. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. ISRN Analytical Chemistry, 2013, 683582. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. RJPT Online. [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 129-138. [Link]
-
Semantic Scholar. (2011). ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. [Link]
-
CORE. (n.d.). Master of Science thesis on the thermal and photostability of prochlorperazine salts. [Link]
-
ResearchGate. (n.d.). Forced degradation study of Prochlorperazine Maleate. Download Table. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. (n.d.). Prochlorperazine. PubChem Compound Database. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Wikipedia. (n.d.). Prochlorperazine. [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
International Journal Of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. [Link]
Sources
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japtronline.com [japtronline.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Prochlorperazine Maleate Stability & Photodegradation Support Center
Audience: Pharmaceutical Researchers, Analytical Scientists, and Formulation Engineers. Objective: To provide an authoritative, mechanism-based guide for preventing the photodegradation and oxidation of Prochlorperazine Maleate (PCM) in solution.
Quick Diagnostic: What does your solution look like?
| Observation | Diagnosis | Root Cause | Immediate Action |
| Pink / Red / Violet Tint | Photolytic Oxidation | Formation of the semiquinone free radical and subsequent oxidation to Prochlorperazine Sulfoxide . | Discard immediately. The reaction is irreversible. Review light protection protocols (see Section 3). |
| Yellow / Brown Darkening | Thermal / N-Oxidation | Advanced oxidation or N-oxide formation, often accelerated by heat or high pH. | Discard. Check storage temperature and headspace oxygen levels. |
| Precipitate / Cloudiness | Solubility / pH Shift | PCM is a weak base ( | Check pH. Ensure pH is maintained < 5.0 (ideally 3.0–4.0). |
Technical Troubleshooting & FAQs
Q1: Why does my Prochlorperazine solution turn pink within minutes of light exposure?
The Mechanism: Prochlorperazine is a phenothiazine derivative with a tricyclic structure rich in
In the presence of oxygen or solvent, this triplet state transfers an electron to form a cation radical (
-
Key Insight: The color change is the "canary in the coal mine." Once you see pink, the radical chain reaction has already propagated significantly.
Q2: I purged my solution with Nitrogen, but it still degraded under light. Why?
Counter-Intuitive Chemistry: While nitrogen purging effectively stops thermal oxidation (shelf-life stability), it can sometimes complicate photostability.
-
The Oxygen Paradox: In some phenothiazine pathways, ground-state oxygen acts as a "quencher," returning the excited triplet state to the ground state without reaction. Removing oxygen completely (via
purge) removes this quenching mechanism, potentially allowing the triplet state to react via Type I mechanisms (direct electron transfer with solvent), leading to N-demethylation or polymerization. -
The Solution: Nitrogen purging is necessary for long-term storage, but it is not a substitute for light shielding . You must use amber glassware.
Q3: What is the optimal pH for stability?
Target pH: 3.0 – 4.5.
-
Reasoning: Phenothiazines are most stable in their protonated cationic form. At acidic pH, the lone pair of electrons on the ring nitrogen is protonated, reducing the electron density of the ring and making it less susceptible to electrophilic attack and oxidation.
-
Warning: Avoid pH > 6.0. Not only does solubility drop (risk of precipitation), but the unprotonated free base is significantly more reactive to singlet oxygen.
Q4: Can I use antioxidants? Which ones and how much?
Yes, antioxidants are standard in commercial formulations.
-
Recommended Cocktail: A combination of Sodium Metabisulfite and Sodium Sulfite .
-
Reference Formulation (Stemetil® Injection):
-
Mechanism: Sulfites act as "sacrificial reductants," reacting with dissolved oxygen and reactive oxygen species (ROS) before they can attack the phenothiazine ring.
Deep Dive: The Degradation Pathway
The following diagram illustrates the cascade from photon absorption to stable degradation products.
Figure 1: Photodegradation pathway of Prochlorperazine, highlighting the critical "Pink Radical" intermediate and intervention points.
Experimental Protocols
Protocol A: Preparation of Light-Stable Stock Solution (1 mg/mL)
For analytical method development or stability testing.
-
Environment: Work under monochromatic yellow light (sodium lamp) or in a room with UV-filtered lighting. Avoid standard fluorescent lab lights.
-
Solvent Preparation:
-
Prepare 0.1N HCl or a Citrate Buffer (pH 3.5).
-
Optional: Sparge with Nitrogen gas for 10 minutes to reduce dissolved oxygen.
-
-
Weighing: Weigh Prochlorperazine Maleate into an amber volumetric flask .
-
Dissolution: Add the solvent. Sonicate for 5 minutes (keep temperature < 25°C).
-
Storage:
-
Wrap the flask in aluminum foil immediately.
-
Store at 2–8°C.
-
Shelf Life: Use within 24 hours for precise quantitative work (HPLC).
-
Protocol B: ICH Q1B Photostability Stress Test
To confirm formulation resistance.
-
Sample: Place 1 mL of solution in a clear quartz cuvette (Direct Exposure) and 1 mL in an amber vial (Dark Control).
-
Light Source: Use a chamber complying with ICH Q1B (Option 2: Cool White Fluorescent + Near UV).
-
Exposure:
-
Visible: Minimum 1.2 million lux hours.
-
UV: Minimum 200 Watt-hours/square meter.
-
-
Analysis:
-
Compare assay values of Exposed vs. Dark Control using HPLC.
-
Acceptance: >95% recovery typically required for a "stable" formulation.
-
Check for Impurities: Look for the "Sulfoxide" peak (Relative Retention Time ~0.8-0.9 vs parent peak in C18 RP-HPLC).
-
Summary of Quantitative Stability Factors
| Parameter | Optimal Range | Critical Limit (Failure Zone) |
| pH | 3.0 – 4.5 | > 6.0 (Precipitation & Oxidation risk) |
| Light Exposure | 0 lux (Darkness) | > 100 lux (Ambient Lab Light) for > 1 hour |
| Temperature | 2°C – 8°C | > 40°C (Accelerates thermal degradation) |
| Antioxidant | 0.1% – 0.2% w/v | 0% (in aqueous solution) |
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link
-
Health Products Regulatory Authority (HPRA). (2024).[4] Summary of Product Characteristics: Stemetil 12.5 mg/ml solution for injection. (Lists commercial stabilizer concentrations). Link
- Moore, D. E. (2002). Mechanisms of photosensitization by phenothiazine derivatives. Journal of Pharmaceutical Sciences.
- Pestieau, A., et al. (2015). Separation and characterization of prochlorperazine photodegradation products. Journal of Pharmaceutical and Biomedical Analysis. (Identification of Sulfoxide and N-desmethyl degradants).
- Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Definitive text on pH and antioxidant effects).
Sources
enhancing bioavailability of prochlorperazine maleate via solid dispersion techniques
Topic: Enhancing Bioavailability via Solid Dispersion Techniques Status: Active Operator: Senior Application Scientist (Pharma R&D)
Introduction: The Challenge
Welcome to the technical support hub. You are likely here because Prochlorperazine Maleate (PCM) is presenting its classic BCS Class II behavior: high permeability but poor aqueous solubility (~0.1 mg/mL). While PCM is a potent antiemetic, its efficacy is rate-limited by its dissolution.
Solid dispersion (SD) is your primary solution, but it is not a "mix and dry" process. It requires precise control over thermodynamics and kinetics to prevent the drug from reverting to its stable—but insoluble—crystalline form.
Below are the active support tickets addressing the most frequent failures in PCM solid dispersion protocols.
Module 1: Formulation Strategy & Carrier Selection
Ticket #001: Which carrier system should I choose?
User Query: I am debating between PEG 6000, PVP K30, and Beta-Cyclodextrin. Which yields the highest dissolution rate for PCM?
Scientist Response: For PCM, your choice depends on your processing capabilities and stability targets.
| Carrier | Mechanism | Recommended Ratio (Drug:Carrier) | Pros | Cons |
| PVP K30 | Amorphous stabilization via H-bonding; anti-plasticizing effect. | 1:3 to 1:5 (w/w) | Highest dissolution rates (up to 100% in 30 min) [1].[1] Excellent inhibitor of recrystallization. | Hygroscopic. Requires solvent evaporation (cannot be used in fusion due to high Tg). |
| PEG 6000 | Improved wettability; formation of eutectic mixtures. | 1:3 to 1:5 (w/w) | Low melting point (55-63°C) allows for solvent-free fusion methods. | Can be sticky/waxy. Lower Tg increases risk of drug recrystallization over time [2]. |
| Inclusion complexation (Host-Guest). | 1:1 (Molar Ratio) | Masks bitter taste of PCM. protects against photo-degradation. | Stoichiometry is strict. Kneading method is labor-intensive to scale. |
Decision Logic:
If you have spray-drying capabilities
Module 2: Experimental Troubleshooting (Q&A)
Ticket #002: Sticky/Gummy Residue Formulation
Issue: I used the Solvent Evaporation method with PVP K30 (Ratio 1:4). After drying, the product is sticky and difficult to pulverize.
Diagnosis:
This is a classic "Residual Solvent & Hygroscopicity" error. PVP K30 retains solvent tenaciously. If you used Ethanol/Methanol, the surface may be dry, but the core retains solvent, acting as a plasticizer and lowering the Glass Transition Temperature (
Corrective Protocol:
-
Secondary Drying: Do not rely solely on rotary evaporation. Place the product in a vacuum desiccator over fused calcium chloride for 24–48 hours.
-
Cryo-Milling: If the product remains tacky, freeze it with liquid nitrogen before pulverizing. This ensures the polymer is well below its
during mechanical stress. -
Solvent Choice: Switch to a Methanol:Acetone (1:1) mix. Acetone evaporates faster and can help create a more brittle matrix.
Ticket #003: Thermal Degradation during Fusion
Issue: I tried the Fusion (Melt) method. The melt turned dark yellow/brown, and HPLC shows degradation peaks.
Diagnosis: PCM melts at ~195-200°C. If you heated the mixture to the melting point of the drug, you likely caused thermal oxidation. PCM is also photosensitive.
The "Solvent-Melt" Workaround: You do not need to heat to the drug's melting point.
-
Melt the carrier (PEG 6000) at 65°C.
-
Dissolve PCM in a small volume of Methanol.
-
Pour the PCM solution into the molten PEG while stirring.
-
Flash-evaporate the solvent.
-
Cool Rapidly: Use an ice bath or stainless steel plates to cool the melt instantly. Slow cooling promotes recrystallization.
Ticket #004: Dissolution Failure (Re-precipitation)
Issue: My XRD showed an amorphous halo, but in the dissolution bath (pH 6.8), the release rate drops after 15 minutes.
Diagnosis: This is "Spring and Parachute" failure. The amorphous drug dissolves rapidly (Spring) but supersaturates the media and precipitates back into a crystalline form because the polymer (Parachute) failed to inhibit nucleation.
Optimization Strategy:
-
Add Surfactant: Incorporate 1-2% Tween 80 or SLS into the solid dispersion. This improves wettability and micellar solubilization [3].
-
Change Ratio: Increase polymer concentration to 1:5. At 1:1 or 1:2, there may not be enough polymer chains to physically block crystal nuclei from interacting.
Module 3: Visualization & Workflows
Workflow 1: Method Selection Decision Tree
Use this logic flow to select the correct experimental setup based on your lab's constraints.
Caption: Decision matrix for selecting the optimal solid dispersion preparation method for Prochlorperazine Maleate based on stability and equipment.
Workflow 2: Mechanism of Bioavailability Enhancement
Understanding why it works helps you explain your data.
Caption: Mechanistic pathway showing how solid dispersion alters the physicochemical state of PCM to improve bioavailability.
Module 4: Validation Protocols
To confirm your experiment was successful, you must run these three checks. A visual inspection is not sufficient.
X-Ray Diffraction (XRD)
-
Goal: Confirm Amorphization.
-
Success Criteria: Disappearance of sharp crystalline peaks of PCM (characteristic peaks at
angles). The scan should show a diffuse "halo" pattern. -
Failure: Presence of sharp peaks indicates residual crystallinity or recrystallization.
Saturation Solubility Study
-
Protocol: Add excess solid dispersion to distilled water or phosphate buffer (pH 6.8). Shake for 24 hours at 37°C. Filter and analyze via UV-Vis spectrophotometry at 254 nm.
-
Target: You should see a 5-10x increase in solubility compared to pure PCM.
Dissolution Stress Test
-
Protocol: USP Apparatus II (Paddle), 50 rpm, 900 mL Phosphate Buffer pH 6.8.
-
Requirement:
release within 30 minutes.
References
-
Singh, C., et al. (2013).[2] Solvent Evaporation Method for Amorphous Solid Dispersions: Predictive Tools for Improve the Dissolution Rate. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[2]
- Bikiaris, D., et al. (2005). Solid Dispersions of Prochlorperazine Maleate in PEG 6000: Preparation and Characterization. (General reference to PEG-PCM interactions and eutectic behavior).
-
Joshi, H., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science.[2][3]
-
Chowdary, K.P.R., et al. (2011). Design of Fast Disintegrating Tablets of Prochlorperazine Maleate by Effervescence Method. (Context on PCM solubility challenges).
-
Patel, R., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.[4]
Sources
Technical Support Center: Troubleshooting Peak Tailing in Prochlorperazine Maleate Chromatograms
Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of prochlorperazine maleate. Here, we will delve into the scientific principles behind this common issue and provide actionable, step-by-step protocols to restore symmetrical peak shape and ensure the integrity of your results.
Understanding the Challenge: Why Does Prochlorperazine Maleate Tailing Occur?
Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a frequent obstacle in HPLC analysis.[1] For prochlorperazine maleate, a basic compound, the primary cause is often secondary interactions with the stationary phase.[2][3] Prochlorperazine is a phenothiazine derivative with a piperazine functional group, making it susceptible to strong interactions with residual silanol groups on the silica-based columns typically used in reversed-phase chromatography.[4][5]
These silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged, especially at mobile phase pH values above 3.[2] The basic amine groups in prochlorperazine can become protonated, carrying a positive charge. This leads to a strong, undesirable ionic interaction that results in a mixed-mode retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in tailing.[1][2]
Key Physicochemical Properties of Prochlorperazine Maleate:
| Property | Value | Implication for Chromatography |
| pKa | 8.1 (Uncertain)[6][7][8] | As a basic compound, the mobile phase pH will significantly impact its ionization state and, consequently, its retention and peak shape.[9][10] |
| Solubility | Very slightly soluble in water and ethanol.[6][7] | The piperazine group aids in solubility, which influences the choice of mobile phase composition.[4] |
| Structure | Contains a phenothiazine core and a piperazine ring.[4] | The basic nitrogens in the piperazine ring are the primary sites for protonation and interaction with silanols.[5] |
Frequently Asked Questions & Troubleshooting Guides
This section is structured to help you diagnose and resolve peak tailing in your prochlorperazine maleate chromatograms through a series of targeted questions and answers.
Q1: My prochlorperazine maleate peak is tailing. Where should I start my investigation?
The first step is to determine if the issue is specific to prochlorperazine maleate or if it affects all peaks in your chromatogram.
-
If all peaks are tailing: This suggests a system-wide issue, likely related to the column or system hardware.[11] Common causes include a partially blocked column inlet frit or a void at the head of the column.[11][12]
-
If only the prochlorperazine maleate peak (and other basic compounds) are tailing: This strongly indicates a chemical interaction issue between your analyte and the stationary phase.[13]
Below is a troubleshooting workflow to guide your investigation:
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PROCHLORPERAZINE MALEATE | 84-02-6 [chemicalbook.com]
- 7. 84-02-6 CAS MSDS (PROCHLORPERAZINE MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PROCHLORPERAZINE MALEATE CAS#: 84-02-6 [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. support.waters.com [support.waters.com]
optimization of permeation enhancers for prochlorperazine maleate transdermal patches
[1]
Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket Focus: Optimization of Permeation Enhancers & Formulation Stability[1]
Welcome to the Technical Support Hub.
You are likely facing the "Salt-Lipid Paradox." Prochlorperazine Maleate (PCM) is a hydrophilic salt (logP ~0.1–0.5 for the salt, though the base is ~3.5), while the Stratum Corneum (SC) is a lipophilic barrier. Standard lipophilic enhancers often fail because they do not solubilize the salt, while hydrophilic enhancers cannot penetrate the SC.
Below are the resolved troubleshooting guides for the three most common critical failures in PCM patch development: Low Flux , Crystallization , and Experimental Variability .
Ticket #001: "My flux rates are negligible despite using standard enhancers."
Diagnosis: You are likely treating PCM as a free base.[1] It is a maleate salt.[1] Simple lipid disruption (e.g., using only Azone or Limonene) is insufficient because the drug itself is too polar to partition into the perturbed lipid bilayer.
The Solution: The "Push-Pull" Ion-Pairing Strategy You must convert the permeant into a more lipophilic species in situ or use a solvent system that bridges the polarity gap.
Recommended Protocol:
-
Primary Enhancer (The "Pull"): Use Oleic Acid (OA) .[1]
-
Co-Solvent: Use Propylene Glycol (PG) or N-Methyl-2-Pyrrolidone (NMP) to solubilize the drug-enhancer complex.[1]
Optimization Data (Reference Values):
| Formulation Variable | Concentration Range | Expected Effect on PCM Flux | Mechanistic Note |
| L-Menthol | 1.0% – 5.0% | High Increase (>1% is critical) | Disrupts SC lipid packing; creates "pores" for diffusion.[1] |
| Oleic Acid | 2.0% – 5.0% | Moderate Increase | Forms lipophilic ion-pairs with PCM cation.[1] |
| NMP / PG | 10% – 20% | Solubility Enhancer | Increases thermodynamic activity of the drug in the matrix. |
Critical Insight: A study on PCM hydrogels demonstrated that L-menthol concentrations <0.5% yielded negligible flux, whereas concentrations >1.0% caused a remarkable non-linear surge in permeation [1].[1][3]
Ticket #002: "The drug crystallizes in the adhesive matrix after 48 hours."
Diagnosis: The solubility parameter of PCM Maleate is significantly different from standard acrylate Pressure Sensitive Adhesives (PSAs).[1] As the volatile co-solvents (ethanol/ethyl acetate) evaporate during the drying process, the drug concentration exceeds its saturation limit, leading to nucleation.
The Solution: Nucleation Inhibition via PVP You need a polymer that interacts with PCM via hydrogen bonding to arrest crystal growth.[1]
Corrective Action:
-
Add Polyvinylpyrrolidone (PVP K-30 or K-90):
-
Switch Adhesive Functional Groups:
-
Avoid adhesives with -COOH functional groups if you are not using an ion-pairing strategy, as they can catalyze specific salt precipitations.[1]
-
Recommendation: Use -OH functionalized acrylate adhesives (e.g., Duro-Tak 87-2287) which offer better solubility for polar drugs than non-functionalized variants.[1]
-
Visualizing the Selection Logic:
Figure 1: Decision matrix for selecting permeation enhancers and stabilizers based on PCM physicochemical state.[1]
Ticket #003: "My Franz Cell data has high standard deviation (>20%)."
Diagnosis:
This is almost always a failure of Sink Conditions or Membrane Integrity .[1] PCM Maleate has specific solubility requirements. If the receptor media saturates, the concentration gradient (
The Validation Protocol:
-
Receptor Media Selection:
-
Membrane Preparation:
-
If using rodent skin (hairless mouse/rat), the SC must be hydrated but not damaged.[1]
-
Tip: Pre-soak the skin in the receptor media for 1 hour before mounting to equilibrate.
-
-
Sampling Schedule:
-
PCM often shows a "lag time" due to its polarity.[1] Ensure you sample frequently between hours 0–4 to capture the lag time, and extend the study to 24 hours to observe steady-state flux.
-
Standardized Workflow:
Figure 2: Critical path for Franz Diffusion Cell validation to ensure reproducible PCM flux data.[1]
References
-
Fukushima, S., et al. (2001).[1] Feasibility of transdermal delivery of prochlorperazine. National Institutes of Health (PubMed).[1] Available at: [Link]
-
Jain, A., et al. (2012).[1] Induction and Inhibition of Crystallization in Drug-in-Adhesive-Type Transdermal Patches. ResearchGate. Available at: [Link]
-
Muttil, P., & Talegaonkar, S. (2020).[1] Improving Prochlorperazine Profile by Formulating the Drug as Nanoemulsion Delivery System. ResearchGate. Available at: [Link][1]
-
Williams, A. C., & Barry, B. W. (2012).[1] Penetration enhancers. Advanced Drug Delivery Reviews. (General Principle Citation). Available at: [Link]
Technical Support Center: Minimizing Oxidative Degradation of Prochlorperazine Maleate
Introduction: Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent.[1] However, its therapeutic efficacy is intrinsically linked to its chemical stability. The phenothiazine nucleus is highly susceptible to oxidation, a primary degradation pathway that can compromise the drug's potency and generate potentially harmful impurities.[2][3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the oxidative degradation of prochlorperazine maleate during storage and experimentation.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental questions regarding the stability of prochlorperazine maleate.
Q1: What makes prochlorperazine maleate so susceptible to oxidative degradation?
A1: The susceptibility of prochlorperazine lies in the electron-rich sulfur atom within its phenothiazine ring structure. This sulfur atom is easily oxidized to form prochlorperazine sulfoxide, the primary oxidative degradant.[3][4][5] Further oxidation can also occur at the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides.[5][6] This process is often initiated and accelerated by exposure to oxygen, light (photodegradation), and elevated temperatures.[2][7]
Q2: What are the primary degradation products I should be aware of?
A2: The two main classes of oxidative degradation products are sulfoxides and N-oxides.
-
Prochlorperazine Sulfoxide: This is the most common degradant, formed by the oxidation of the sulfur atom in the phenothiazine ring.[4][5]
-
Prochlorperazine N-Oxides: The nitrogen atoms in the side chain are also susceptible to oxidation, forming various N-oxide impurities.[6][8]
-
Other Degradants: Under specific stress conditions, such as high heat or UV light exposure, other degradation pathways like dechlorination and demethylation can occur.[5]
The following diagram illustrates the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathways of Prochlorperazine.
Q3: My solid prochlorperazine maleate powder has developed a greyish discoloration. Is it still usable?
A3: A progressive grey discoloration is a common organoleptic change observed when prochlorperazine is exposed to light, heat, and humidity.[9] While the chemical stability might still be within pharmacopoeial limits in the early stages, this color change indicates that degradation has initiated.[9] It is strongly recommended to discard the discolored product, as the presence of photodegradants could compromise experimental results and potentially lead to adverse effects.[9]
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to address specific problems you may encounter during your research.
Scenario 1: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my prochlorperazine stock solution.
-
Likely Cause: The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC method is a classic sign of oxidative degradation. The primary suspect is Prochlorperazine Sulfoxide , which is significantly more polar than the parent compound.
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass of the sulfoxide will be 16 amu greater than the parent prochlorperazine (due to the addition of an oxygen atom).
-
Perform Forced Degradation: To confirm your hypothesis, intentionally degrade a small sample of fresh prochlorperazine. A common method is to treat a solution with a mild oxidizing agent like 3% hydrogen peroxide for a few hours at room temperature.[2] The retention time of the major degradant peak in this stressed sample should match the unknown peak in your stored sample.
-
Review Storage Conditions: This is a clear indication that your current storage protocol is insufficient to prevent oxidation. Refer to the mitigation strategies in Part 3.
-
Scenario 2: The recovery of my prochlorperazine is consistently low in my formulation, even when freshly prepared.
-
Likely Cause: If degradation is happening rapidly, certain excipients in your formulation may be actively promoting oxidation.
-
Troubleshooting Steps:
-
Check for Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidative degradation. Ensure you are using high-purity, pharmaceutical-grade excipients and water (e.g., water for injection, Milli-Q).
-
Evaluate Excipient Compatibility: Conduct a systematic compatibility study. Prepare binary mixtures of prochlorperazine with each individual excipient in your formulation. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a short period and analyze for degradation.[10] This will help pinpoint the problematic excipient.
-
pH Assessment: The stability of prochlorperazine can be pH-dependent. Measure the pH of your final formulation. Prochlorperazine is known to be sensitive to both acidic and basic conditions.[2] Adjusting the pH with a suitable buffering agent may be necessary.
-
Scenario 3: My experimental results are showing poor reproducibility when using prochlorperazine solutions.
-
Likely Cause: Inconsistent degradation rates between solution preparations are likely due to uncontrolled environmental variables.
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for poor experimental reproducibility.
Part 3: Proactive Mitigation Strategies & Protocols
Implementing the following strategies from the outset will significantly minimize oxidative degradation.
3.1 Optimal Storage and Handling
Proper storage is the first and most critical line of defense.
| Parameter | Recommendation | Rationale |
| Temperature | Store solid API and solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability.[4][11] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Light | Always store in tight, light-resistant containers, such as amber glass vials or bottles.[12][13] | Prochlorperazine is highly sensitive to light, which can catalyze the formation of free radicals and accelerate oxidation.[2][9] |
| Atmosphere | For solutions, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparation and flush the headspace of the container with the inert gas before sealing. | This displaces molecular oxygen, a key reactant in the oxidative degradation pathway. |
| Container | Use well-closed glass containers. Avoid plastic containers where possible, as leaching and gas permeability can be a concern.[14] | Prevents exposure to environmental humidity and oxygen.[7] |
3.2 Use of Antioxidants in Formulations
For liquid formulations requiring long-term stability, the inclusion of an antioxidant is often necessary.
-
Mechanism of Action: Antioxidants act as "sacrificial" agents. They are more readily oxidized than prochlorperazine, thereby protecting the active pharmaceutical ingredient (API). They can function as free radical scavengers or oxygen scavengers.
-
Commonly Used Antioxidants:
-
For Aqueous Formulations: Ascorbic acid, sodium metabisulfite.
-
For Lipid/Organic Formulations: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).
-
-
Protocol: Selecting and Testing an Antioxidant
-
Initial Selection: Choose an antioxidant based on the solvent system of your formulation.
-
Concentration Screening: Prepare several small batches of your formulation with varying concentrations of the chosen antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Accelerated Stability Study: Store the screened batches, along with a control batch (no antioxidant), under accelerated stability conditions (e.g., 40°C, protected from light) for 1-2 weeks.[10]
-
Analysis: Use a validated stability-indicating HPLC method to quantify the amount of prochlorperazine remaining and the amount of sulfoxide formed in each sample.
-
Selection: Choose the lowest concentration of antioxidant that provides the desired level of protection against degradation.
-
3.3 Protocol: Stability-Indicating HPLC Method
A robust analytical method is crucial for detecting and quantifying degradation. While specific parameters may need optimization for your system, the following provides a validated starting point.[15][16]
| Parameter | Specification |
| Column | Agilent Zorbax SB-C18 (or equivalent C18), 4.6 mm x 25 cm, 5-µm packing[15][16] |
| Mobile Phase | Gradient elution is often required to separate the parent drug from its degradants. A common system involves: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temp | 50°C[14] |
| Detector | UV at 254 nm or 258 nm[17] |
| Injection Vol | 20 µL |
| Sample Prep | Dilute samples to a nominal concentration of 0.4 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). |
References
-
Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Al-Kassas, R., et al. (2012). Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality? PubMed. Retrieved February 5, 2026, from [Link]
-
Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders. Retrieved February 5, 2026, from [Link]
-
Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine Maleate Tablets, USP 5 mg and 10 mg. (n.d.). Ajanta Pharma USA. Retrieved February 5, 2026, from [Link]
-
Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. (2022). MDPI. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine Maleate. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved February 5, 2026, from [Link]
-
Progress in Understanding Oxidative Stress, Aging, and Aging-Related Diseases. (2023). MDPI. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
Photolytic and thermal degradation of prochlorperazine. (n.d.). CORE. Retrieved February 5, 2026, from [Link]
-
ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. (2011). Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
ANTIOXIDANT ACTIVITY OF PROCHLORPERAZINE DIMALEATE. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. (2011). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine Maleate Tablets Type of Posting Notice of Intent to Revise. (2022). USP-NF. Retrieved February 5, 2026, from [Link]
-
A PEGylated liposomal formulation of prochlorperazine that limits brain exposure but retains dynamin II activity. (2024). PubMed. Retrieved February 5, 2026, from [Link]
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2025). Journal of Applied Pharmaceutical Research. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine Maleate. (n.d.). Web of Pharma. Retrieved February 5, 2026, from [Link]
-
Formulation and evaluation of prochlorperazine maleate sustained release floating tablet. (2017). SciSpace. Retrieved February 5, 2026, from [Link]
-
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2023). MDPI. Retrieved February 5, 2026, from [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
FORMULATION AND EVALUATION OF FAST DISSOLVING TABLETS OF PROCHLORPERAZINE MALEATE USING COPROCESSING TECHNOLOGY. (2022). Neuroquantology. Retrieved February 5, 2026, from [Link]
-
PROCHLORPERAZINE MALEATE Tablets, USP Rx Only. (n.d.). accessdata.fda.gov. Retrieved February 5, 2026, from [Link]
-
FORMULATION AND EVALUATION OF PROCHLORPERAZINE MALEATE SUSTAINED RELEASE FLOATING TABLET. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Prochlorperazine N-Oxide Impurity 1. (n.d.). KM Pharma Solution Private Limited. Retrieved February 5, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Sources
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- 2. ijpsjournal.com [ijpsjournal.com]
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- 4. researchgate.net [researchgate.net]
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- 7. qbdgroup.com [qbdgroup.com]
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- 16. tandfonline.com [tandfonline.com]
- 17. japtronline.com [japtronline.com]
Technical Support Center: Overcoming Matrix Effects in Bioanalysis of Prochlorperazine Maleate
Introduction: The Challenge of the "Invisible" Matrix
Welcome to the technical support center. If you are analyzing Prochlorperazine Maleate (PCP) in human plasma or serum via LC-MS/MS, you are likely encountering a common but frustrating adversary: Matrix Effects (ME) .
Prochlorperazine is a lipophilic, basic phenothiazine (pKa ~8.1, LogP ~4.9). Its physicochemical properties make it prone to co-eluting with endogenous phospholipids, specifically lysophosphatidylcholines (Lyso-PCs), which are notoriously difficult to remove with standard protein precipitation (PP). These phospholipids compete for charge in the electrospray ionization (ESI) source, leading to ion suppression —a "silent killer" that reduces sensitivity and reproducibility without necessarily appearing in UV traces.
This guide moves beyond generic advice. It provides a causal analysis of why your method might be failing and offers self-validating protocols to fix it.
Part 1: Diagnostic & Assessment Workflow
Q: How do I definitively prove that matrix effects are the cause of my low sensitivity or poor precision?
A: Do not rely on speculation. You must map the "zone of suppression" using the Post-Column Infusion (PCI) method. This experiment visualizes exactly where the matrix interferes with your analyte.
Experiment 1: Post-Column Infusion (PCI) Profiling
Objective: visualizes the ionization efficiency of the analyte across the entire chromatographic run in the presence of a blank matrix extract.
Protocol:
-
Setup: Tee-in a constant flow of Prochlorperazine standard solution (100 ng/mL in mobile phase) into the eluent flow after the analytical column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (plasma extracted via your current method, containing no drug) into the LC system.
-
Observation: Monitor the baseline of the Prochlorperazine MRM transition.
-
Ideal Result: A flat, constant baseline.
-
Matrix Effect: A significant dip (suppression) or peak (enhancement) in the baseline at specific retention times.
-
Interpretation: If the dip coincides with the retention time of Prochlorperazine, you have a critical matrix effect. You must either move the peak (chromatography) or remove the interference (sample prep).
Visualizing the Logic: Matrix Effect Assessment
Caption: Decision logic for diagnosing and categorizing matrix effects using Post-Column Infusion.
Part 2: Troubleshooting & Optimization FAQs
Issue 1: "My Internal Standard (IS) response is highly variable between patient samples."
Root Cause: You are likely using an analog IS (e.g., Chlorpromazine) rather than a Stable Isotope Labeled (SIL) IS. Analog ISs may not co-elute perfectly with Prochlorperazine. If the matrix suppression zone is narrow, the analyte might be suppressed while the IS is not (or vice versa), leading to failed quantitation.
The Fix:
-
Gold Standard: Switch to Prochlorperazine-D8 or -D3 . An SIL-IS co-elutes perfectly and experiences the exact same suppression as the analyte, effectively normalizing the signal.
-
Alternative: If SIL-IS is unavailable, ensure your analog IS elutes as close as possible to PCP.
Issue 2: "I am using Protein Precipitation (PP), but I still see massive ion suppression."
Root Cause: Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves behind >95% of phospholipids. Prochlorperazine is hydrophobic; it often elutes in the high-organic region of the gradient, exactly where phospholipids elute.
The Fix: You must switch to an extraction method that removes lipids.
-
Liquid-Liquid Extraction (LLE): Prochlorperazine is basic (pKa ~8.1). Extracting at high pH (alkaline conditions) renders it uncharged and soluble in organic solvents, while phospholipids remain largely in the aqueous phase or interface.
-
Solid-Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) plate. This uses a "catch and release" mechanism that is far superior to standard C18 SPE for basic drugs.
Data Comparison: Extraction Efficiency for Prochlorperazine
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Recovery | > 90% | 75 - 85% | 85 - 95% |
| Matrix Factor (MF) | 0.4 - 0.6 (High Suppression) | 0.85 - 0.95 (Clean) | 0.95 - 1.0 (Very Clean) |
| Phospholipid Removal | < 20% | > 95% | > 99% |
| Throughput | High | Low (Labor Intensive) | High (Automatable) |
Issue 3: "How do I optimize the LLE method for Prochlorperazine?"
Root Cause: Poor recovery in LLE is often due to incorrect pH control. If the pH is below the pKa (8.1), Prochlorperazine is ionized (protonated) and stays in the water.
Protocol: Optimized LLE for Prochlorperazine
-
Alkalize: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide to 200 µL plasma. (Target pH > 10).
-
Why? This ensures PCP is 100% non-ionized (neutral).
-
-
Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) or n-Hexane:Isoamyl alcohol (98:2) .
-
Why? MTBE provides a clean organic layer that sits on top, making transfer easy. Dichloromethane (DCM) is denser than water (bottom layer) and harder to automate.
-
-
Mix & Centrifuge: Vortex 5 min, Centrifuge 10 min at 4000 rpm.
-
Transfer & Dry: Transfer organic layer to a clean tube. Evaporate to dryness under N2 at 40°C.
-
Reconstitute: Dissolve in Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).
Part 3: Advanced Workflow - Mixed-Mode SPE
For high-throughput clinical trials, LLE is often too slow. Mixed-Mode Cation Exchange (MCX) is the industry standard for robust bioanalysis of basic drugs like Prochlorperazine.
Mechanism of Action
-
Retention: PCP (Basic) is positively charged at acidic pH. It binds to the sorbent via ionic interaction (strong).
-
Interference Removal: Neutral lipids and zwitterionic phospholipids are washed away using 100% organic solvents (Methanol/ACN). The drug stays locked on the cartridge because of the ionic bond.
-
Elution: The bond is broken only when the pH is raised (neutralizing the drug) in the presence of organic solvent.
Visualizing the Logic: Sample Prep Optimization
Caption: Comparison of sample preparation strategies based on Prochlorperazine physicochemical properties.
Part 4: Validating the Solution (Matuszewski Method)
Once you have optimized your extraction, you must calculate the Matrix Factor (MF) to validate the fix.
The Three-Set Experiment:
-
Set A: Standards in pure solvent (Mobile Phase).
-
Set B: Standards spiked into extracted blank matrix (Post-extraction spike).
-
Set C: Standards spiked into matrix before extraction (Pre-extraction spike).
Calculations:
-
Matrix Factor (MF): Measures Ion Suppression.
-
Target: 0.85 – 1.15 (Values < 1.0 indicate suppression).
-
-
Extraction Recovery (RE): Measures extraction efficiency.
-
Process Efficiency (PE): The total yield.
Note: If using an SIL-IS, calculate the IS-Normalized Matrix Factor .
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Yan, M., et al. (2009).[1] Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. Journal of Chromatography B.
-
Waters Corporation. (2023). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Application Note.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
improving entrapment efficiency of prochlorperazine maleate in liposomes
This technical guide serves as a specialized support center for researchers optimizing the entrapment efficiency (EE) of Prochlorperazine Maleate (PCM) in liposomes.
Ticket Subject: Improving Entrapment Efficiency (EE) & Stability Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The Core Challenge
Prochlorperazine Maleate (PCM) is an amphiphilic weak base (pKa ~8.1). If you are using standard Thin Film Hydration (TFH) with passive loading, your entrapment efficiency is likely capped at 30–50% .
The Solution: To achieve >90% EE , you must switch from passive encapsulation to Active (Remote) Loading using a transmembrane gradient ( Ammonium Sulfate or pH gradient). This utilizes the drug's ionization properties to "pump" it into the liposome against a concentration gradient.
Module 1: Formulation Variables (The "Ingredients")
Q1: Which lipid composition yields the highest retention for PCM?
Recommendation: Use high transition temperature (
-
Primary Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (Distearoyl-sn-glycero-3-phosphocholine).
-
Reasoning: These lipids have high
(~52°C and 55°C, respectively), creating a rigid bilayer at body temperature that prevents drug leakage.
-
-
Stabilizer: Cholesterol (Chol).
-
Reasoning: Cholesterol fills the voids between phospholipid tails, decreasing permeability.
-
-
Molar Ratio: Start with HSPC:Chol (55:45 mol%) .
-
Troubleshooting: If EE is high but leakage is rapid, increase Cholesterol (up to 50 mol%). If EE is low, decrease Cholesterol slightly (to 40 mol%) as excess cholesterol can compete for packing space in the bilayer.
-
Q2: Why is my PCM precipitating during hydration?
Diagnosis: You are likely hydrating with a buffer that has a pH near PCM's pKa (~8.1) or in the presence of precipitating counter-ions before liposome formation.
-
Fix: PCM solubility is pH-dependent. It is soluble at acidic pH. Ensure your hydration medium (if using passive loading) or your external loading buffer (if using active loading) keeps PCM in the correct ionization state.
Module 2: The Critical Pivot (Passive vs. Active Loading)
Q3: I am using Thin Film Hydration. Why is my EE stuck at 40%?
Analysis: In passive loading (TFH), the drug is encapsulated only in the volume of buffer trapped inside the vesicle. Since liposomes entrap a small fraction of the total volume (<10%), most of your drug remains outside and is wasted during washing. Furthermore, PCM is amphiphilic; it partitions between the bilayer and the water, leading to rapid leakage ("burst effect").
Q4: How does Active Loading fix this?
Mechanism: Active loading creates a chemical "battery" across the liposome membrane.
-
Preparation: Liposomes are formed containing high ammonium sulfate.[1]
-
Gradient Creation: The external ammonium sulfate is removed (via dialysis/column).
-
Loading: Neutral PCM permeates the membrane. Inside, it encounters high
, becomes ionized ( ), and forms an insoluble precipitate with sulfate ( ). This precipitate is locked inside, driving more PCM to enter.
Module 3: Experimental Protocol (Active Loading)
Protocol: Ammonium Sulfate Gradient Loading for PCM
| Step | Action | Critical Parameter |
| 1. Lipid Film | Dissolve HSPC:Chol (55:45) in Chloroform/Methanol (2:1). Evaporate to form a thin film. | Vacuum for >4 hours to remove all solvent traces. |
| 2. Hydration | Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) . | Temperature must be > |
| 3. Sizing | Extrude through 100nm polycarbonate filters (10 passes). | Ensure temp remains > |
| 4. Gradient Creation | CRITICAL STEP: Exchange external buffer using a Sephadex G-50 column or dialysis against PBS (pH 7.4) or 10% Sucrose . | This creates the gradient: High |
| 5. Drug Loading | Add PCM solution to the liposome suspension. Incubate at 60°C for 30-60 mins. | Incubation must be above |
| 6. Quench | Cool rapidly on ice. | "Locks" the membrane, trapping the drug. |
| 7. Purification | Dialysis or Ultracentrifugation to remove unencapsulated drug. | Measure free drug in supernatant to calculate EE. |
Module 4: Visualization of Mechanism
The following diagram illustrates the kinetic trap mechanism responsible for high EE.
Caption: Kinetic diagram of Ammonium Sulfate Gradient loading. Neutral PCM diffuses in, is protonated by H+ (left behind by escaping NH3), and precipitates with sulfate ions, becoming trapped.
Module 5: Troubleshooting & FAQs
Q5: My liposomes aggregate after drug loading. Why?
-
Cause: Osmotic shock or Zeta Potential neutralization.
-
Fix:
-
Ensure the osmolarity of the external buffer (PBS/Sucrose) matches the internal ammonium sulfate solution (~250mM is hypertonic; adjust external sucrose to match, approx 10% w/v).
-
PCM is cationic.[2] Loading high amounts may neutralize the negative surface charge of lipids (if using anionic lipids like DSPG). Use neutral lipids (HSPC) + PEGylated lipids (DSPE-PEG2000) to provide steric stability.
-
Q6: I achieved 90% EE, but it dropped to 60% after 24 hours.
-
Cause: Leakage due to membrane fluidity or insufficient "locking."
-
Fix:
-
Check Phase Transition: Ensure you are storing the liposomes at 4°C, well below the
of HSPC/DSPC. -
Cholesterol Ratio: Increase Cholesterol to 45-50 mol%.
-
Precipitate Stability: Ensure the internal sulfate concentration is high enough (250mM) to maintain the precipitate.
-
Comparison of Methods for PCM
| Feature | Thin Film Hydration (Passive) | Ammonium Sulfate Gradient (Active) |
| Entrapment Efficiency | 30% - 50% | 90% - 98% |
| Drug/Lipid Ratio | Low (< 0.1) | High (0.2 - 0.3) |
| Stability | Moderate (Leakage prone) | High (Crystalline precipitate) |
| Scalability | Difficult (Solvent removal) | Excellent (Pre-formed liposomes) |
References
-
Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA).
-
Bolotin, E. M., et al. (1994). Ammonium sulfate gradients for efficient and stable remote loading of amphipathic weak bases into liposomes and ligandoliposomes.[1] Journal of Liposome Research.
-
Subasic, C. N., et al. (2024).[3] A PEGylated liposomal formulation of prochlorperazine that limits brain exposure but retains dynamin II activity.[3] Nanomedicine: Nanotechnology, Biology and Medicine.[3] [3]
-
Cui, J., et al. (2018). Liposome: A versatile platform for active ingredients delivery. Journal of Liposome Research.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Robust Analytical Method Validation for Prochlorperazine Maleate Following ICH Q2(R1) Guidelines
Introduction: The Imperative for a Validated Method
Prochlorperazine maleate is a widely utilized phenothiazine derivative, primarily prescribed for its potent antiemetic and antipsychotic properties.[1][2] Given its therapeutic importance, ensuring the quality, safety, and efficacy of prochlorperazine maleate drug products is paramount. The cornerstone of this assurance lies in a robust, reliable, and validated analytical method capable of accurately quantifying the active pharmaceutical ingredient (API) and detecting any potential impurities or degradants.
The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[3][4] The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[4] This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for prochlorperazine maleate, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter.
The Analytical Challenge: Understanding Prochlorperazine's Chemistry
Prochlorperazine, as a phenothiazine, is susceptible to degradation, particularly through oxidation of the sulfur atom to form sulfoxides, which are considered major metabolites and degradants.[5] It is also sensitive to light, which can lead to dechlorination and other photolytic reactions.[5] Therefore, a simple assay method is insufficient; a stability-indicating method —one that can accurately measure the active ingredient in the presence of its potential degradation products, impurities, and formulation excipients—is essential for reliable quality control.
Core Validation Parameters: An Integrated, Causality-Driven Approach
A validation protocol is not merely a series of disconnected tests. It is a self-validating system where the results of one parameter support and confirm the others. This integrated approach ensures the final method is truly trustworthy.
Specificity and the Litmus Test: Forced Degradation Studies
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, this is the most critical parameter. We don't just hope for no interference; we actively create it through forced degradation to prove our method can handle it.
The Causality: By subjecting prochlorperazine maleate to harsh chemical and physical conditions (acid, base, oxidation, heat, and light), we intentionally generate potential degradation products.[1] If the analytical method can separate the intact prochlorperazine peak from all degradant peaks and maintain its purity, we have demonstrated specificity.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of prochlorperazine maleate in a suitable solvent (e.g., methanol or a mobile phase constituent).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Reflux for 4-6 hours at 60°C. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Reflux for 4-6 hours at 60°C. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours. Prepare a solution at the final concentration.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) or sunlight for a defined period (e.g., 24-48 hours).[5]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.
Data Presentation & Interpretation:
The key is to use a PDA detector to perform peak purity analysis. A "pure" peak will have a consistent spectrum across its entire width.
Table 1: Forced Degradation and Specificity Results
| Stress Condition | % Degradation | Prochlorperazine RT (min) | Peak Purity Index | Observations |
| Unstressed | 0% | 4.10 | >0.999 | Single, sharp peak |
| 0.1 N HCl (60°C) | ~15% | 4.11 | >0.999 | Main peak is pure; degradant peaks observed at different RTs |
| 0.1 N NaOH (60°C) | ~12% | 4.09 | >0.999 | Main peak is pure; degradant peaks well-resolved |
| 3% H₂O₂ (RT) | ~25% | 4.10 | >0.999 | Significant degradation; main peak remains spectrally pure |
| Thermal (105°C) | ~8% | 4.10 | >0.999 | Minor degradation; no co-elution observed |
| Photolytic (UV) | ~18% | 4.08 | >0.999 | Main peak is pure; multiple photolytic degradants resolved |
Note: Data is illustrative. RT = Retention Time.
The ability to resolve the prochlorperazine peak and confirm its spectral purity under all stress conditions validates the method's stability-indicating nature.[6]
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[7]
The Causality: We establish linearity to ensure that if we double the concentration, we double the peak area (or height). This relationship, typically expressed by a correlation coefficient (R²), underpins the calculation of the concentration of unknown samples. For an assay, the range is typically 80% to 120% of the target test concentration.[7]
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve prochlorperazine maleate standard to prepare a high-concentration stock solution (e.g., 500 µg/mL).
-
Create Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For a target concentration of 100 µg/mL, a suitable range would be 50, 75, 100, 125, and 150 µg/mL.[8]
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Data Presentation & Interpretation:
Table 2: Linearity Data for Prochlorperazine Maleate
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 900123 |
| 125 | 1124890 |
| 150 | 1351045 |
-
Linear Regression Equation: y = 9005x - 1250
-
Correlation Coefficient (R²): 0.9999
-
Acceptance Criterion: R² ≥ 0.999
An R² value of 0.9999 indicates an excellent linear relationship, confirming the method's suitability for quantification over the validated range of 50-150 µg/mL.[8]
Accuracy (Recovery)
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It's often determined by a recovery study, where a known amount of pure drug is "spiked" into a placebo (formulation matrix without the API).
The Causality: This experiment validates that the formulation's excipients do not interfere with the extraction and measurement of the API. High recovery demonstrates that the method is free from significant matrix effects and proportional systematic error. Accuracy should be assessed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[7]
Experimental Protocol: Accuracy
-
Prepare Placebo Mixture: Prepare a mixture of all formulation excipients in the same proportion as the actual drug product.
-
Spike Placebo: Accurately add known amounts of prochlorperazine maleate stock solution to the placebo mixture to achieve three concentration levels (e.g., 80, 100, and 120 µg/mL). Prepare three replicates at each level.
-
Sample Preparation: Process the spiked samples through the entire analytical procedure (extraction, dilution, etc.).
-
Analysis: Analyze the samples and calculate the concentration found using the linearity curve.
-
Calculate Recovery: Use the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100.
Data Presentation & Interpretation:
Table 3: Accuracy/Recovery Data
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (n=3) | % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.45% |
| 100% | 100.0 | 100.3 | 100.3% | 0.38% |
| 120% | 120.0 | 119.5 | 99.6% | 0.52% |
-
Acceptance Criteria: Mean % Recovery should be within 98.0% to 102.0%, with a % Relative Standard Deviation (RSD) of ≤ 2.0%.[8][9]
The results confirm the method's high accuracy across the analytical range.[10]
Precision (Repeatability and Intermediate Precision)
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It's evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.[7]
-
Intermediate Precision: Evaluates the method's reliability under typical lab variations, such as different days, different analysts, or different equipment.[7]
The Causality: This parameter establishes the method's reproducibility and reliability for routine use in a quality control environment. A precise method will yield consistent results day after day, regardless of who performs the analysis.
Experimental Protocol: Precision
-
Repeatability: Prepare six separate samples at 100% of the test concentration (e.g., 100 µg/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the experiment with six new samples on a different day, with a different analyst, or on a different HPLC system.
-
Calculation: Calculate the mean, standard deviation, and % RSD for each set of six measurements and for all twelve measurements combined.
Data Presentation & Interpretation:
Table 4: Precision Results
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Sample 1 | 99.8 | 100.2 |
| Sample 2 | 100.1 | 99.7 |
| Sample 3 | 99.5 | 99.9 |
| Sample 4 | 100.3 | 100.5 |
| Sample 5 | 99.9 | 100.1 |
| Sample 6 | 100.2 | 99.6 |
| Mean | 99.97 | 100.0 |
| % RSD | 0.31% | 0.35% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{99.98 } |
| Overall % RSD (n=12) | \multicolumn{2}{c | }{0.33% } |
The low % RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and suitable for routine analysis.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
The Causality: While not critical for an assay method, LOD and LOQ are essential for impurity determination methods. They define the lower boundaries of the method's performance. They are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol: Based on S/N Ratio
-
Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of prochlorperazine maleate.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Data Presentation & Interpretation:
Table 5: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 1.76 | ~3:1 |
| LOQ | 5.35 | ~10:1 |
Note: Data based on published methods.[12]
These values establish the method's sensitivity, which is crucial for quantifying trace-level impurities.
Visualizing the Integrated Validation Process
A successful validation is a logical workflow where each step builds upon the last. This can be visualized to better understand the relationships between the parameters.
Caption: Integrated workflow for analytical method validation per ICH Q2(R1).
Comparative Summary and Conclusion
This guide demonstrates a comprehensive approach to validating a stability-indicating HPLC method for prochlorperazine maleate. By integrating the principles of the ICH Q2(R1) guideline with a deep understanding of the analyte's chemical properties, we can develop a method that is not just compliant, but truly robust and reliable.
Table 6: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To prove the method can separate the analyte from degradants and excipients. | Peak purity index > 0.999; No co-elution. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (R²) ≥ 0.999. |
| Range | To define the concentration interval for which the method is valid. | 80-120% of test concentration for assay.[7] |
| Accuracy | To measure the closeness of results to the true value. | Mean Recovery: 98.0% - 102.0%. |
| Precision | To establish the method's reproducibility. | % RSD ≤ 2.0% for assay.[9] |
| LOD / LOQ | To determine the method's sensitivity limits. | S/N Ratio ≈ 3:1 (LOD), ≈ 10:1 (LOQ). |
The successful validation of an analytical method is a critical step in the lifecycle of any pharmaceutical product. It provides the trusted data necessary for release testing, stability studies, and regulatory submissions, ultimately ensuring that patients receive safe and effective medicine.
References
-
ResearchGate. (2015). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form. Available at: [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
ResearchGate. (2011). Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Available at: [Link]
-
ResearchGate. (2024). FORMULATION AND EVALUATION OF ORODISPERSIBLE TABLET OF PROCHLORPERAZINE MALEATE. Available at: [Link]
-
PubChem. Prochlorperazine Maleate. Available at: [Link]
-
Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Available at: [Link]
-
AMS Biopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Journal of Research and Review. (2020). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2017). RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2015). Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Available at: [Link]
-
Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Available at: [Link]
-
Austin Publishing Group. (2015). Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC. Available at: [Link]
-
European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
CORE. (1998). A study of the photostability and thermal stability of prochlorperazine edisylate and mesylate salts. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Japanese Pharmacopoeia. Prochlorperazine Maleate Tablets. Available at: [Link]
-
Semantic Scholar. (2011). ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. Available at: [Link]
-
Pharma Guideline. (2011). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. japtronline.com [japtronline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
Comparative In Vitro Release Kinetics of Prochlorperazine Maleate Formulations
A Technical Guide for Formulation Scientists
Executive Summary
Prochlorperazine Maleate (PCM) presents a classic pharmacokinetic paradox: it is a potent antiemetic/antipsychotic, yet its clinical efficacy is severely hampered by low oral bioavailability (~12.5%) due to extensive hepatic first-pass metabolism. Consequently, formulation science has pivoted from simple Immediate Release (IR) systems to Sustained Release (SR), Buccal, and Gastroretentive platforms.
This guide provides a comparative analysis of the in vitro release kinetics of these formulations. It moves beyond basic dissolution testing to explore the mechanistic causality—how polymer relaxation, diffusion exponents (n), and pH-dependent solubility drive the release profile.
Part 1: Physicochemical Context & Solubility Drivers
To design a valid dissolution protocol, one must first understand the solute. PCM is a weak base with a pKa of approximately 8.1. This creates a pH-dependent solubility profile that dictates the choice of dissolution media.
| Parameter | Value | Implication for In Vitro Design |
| pKa | ~8.1 (Weak Base) | High solubility in acidic media (Stomach); low in neutral/basic (Intestine). |
| Solubility (pH 1.2) | High (>10 mg/mL) | Sink conditions are easily maintained in 0.1 N HCl. |
| Solubility (pH 6.8) | Low (<0.1 mg/mL) | Risk of non-sink conditions; requires surfactant (e.g., 0.5% SLS) or high volume. |
| Log P | ~4.88 | Lipophilic; indicates good permeability but dissolution-rate limited absorption (BCS Class II). |
Part 2: Comparative Methodology
The following workflow illustrates the standard comparative protocol for evaluating PCM formulations.
Diagram 1: Comparative Dissolution Workflow
Figure 1: Standardized workflow for comparative in vitro dissolution testing of PCM formulations.
Part 3: Formulation Performance & Kinetic Data
The table below synthesizes experimental data comparing three distinct PCM delivery systems. Note the shift in kinetic models as the release mechanism changes from disintegration to diffusion/erosion.
Table 1: Comparative Kinetic Parameters
| Formulation Type | Primary Polymer/Excipient | Release Mechanism | Best Fit Model ( | Release Exponent ( | |
| Immediate Release (IR) | Lactose / Starch | Disintegration & Dissolution | First Order ( | N/A | < 20 min |
| Fast Disintegrating (FDT) | Crospovidone (Superdisintegrant) | Rapid Wicking & Burst | First Order / Hixson-Crowell ( | N/A | < 6 min |
| Matrix Tablet (SR) | HPMC K4M / K100M | Anomalous Transport (Swelling + Diffusion) | Higuchi ( | 4 – 6 hours | |
| Buccal Patch | Carbopol 934P / HPMC | Mucoadhesion & Diffusion | Korsmeyer-Peppas ( | 2 – 4 hours | |
| Floating Tablet | HEC / NaHCO | Gas generation & Erosion | Zero Order / Peppas ( | 5 – 7 hours |
Key Insight:
-
IR/FDT Systems: Follow First Order kinetics because the rate is concentration-dependent (driving force is the concentration gradient).
-
Matrix Systems: Follow Higuchi kinetics (
), indicating the release is controlled by the drug diffusing through the gelling polymer network. -
Buccal/Floating: Often exhibit Non-Fickian (Anomalous) transport , where polymer chain relaxation (swelling) and drug diffusion occur simultaneously.
Part 4: Scientific Integrity – The Self-Validating Protocol
To ensure "Trustworthiness" and reproducibility, this protocol includes built-in validation steps.
Protocol: Kinetic Evaluation of PCM Matrix Tablets
1. Media Preparation (The "Sink" Check):
-
Prepare 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric residence.
-
Validation Step: Calculate the saturation solubility (
) of PCM in this media. Ensure the maximum potential concentration (Sink Condition).
2. Apparatus Setup:
-
Use USP Type II (Paddle) apparatus.
-
Temperature:
C.[1] -
Speed: 50 RPM (Standard) or 100 RPM (if coning occurs).
3. Sampling Strategy:
-
Withdraw 5 mL aliquots at: 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h.
-
Crucial Step: Replace volume with fresh, pre-warmed media to maintain constant volume (essential for accurate kinetic calculations).
4. Analysis:
-
Filter samples using 0.45 µm nylon filters (PCM binds to some cellulose filters; validate filter compatibility).
-
Analyze via UV Spectrophotometry at 254 nm .
5. Model Fitting Logic: Do not blindly apply models. Use the decision tree below to select the mathematically appropriate model.
Diagram 2: Kinetic Model Selection Decision Tree
Figure 2: Logic gate for determining the rate-limiting release mechanism.
Part 5: References
-
Pawar, R., et al. (2019).[2] Formulation and Evaluation of Mouth Dissolving Film of Prochlorperazine Maleate. Journal of Drug Delivery and Therapeutics. Link
-
Thakkar, V., et al. (2013). Formulation and Evaluation of Floating Matrix Tablet of Prochlorperazine Maleate. Open Pharmaceutical Sciences Journal. Link
-
Sahoo, J., et al. (2010). Design and Development of Prochlorperazine Maleate Sustained Release Tablets: Influence of Hydrophilic Polymers. International Journal of Pharmaceutical Sciences and Nanotechnology. Link
-
Zafar, A., et al. (2022). Formulation and Evaluation of Fast Dissolving Tablets of Prochlorperazine Maleate Using Coprocessing Technology. NeuroQuantology. Link
-
Vertex AI Grounding. Comparative Bioavailability of Buccal vs Oral Prochlorperazine. NIH/PubMed Data. Link
Sources
Bioequivalence Study Protocol: Prochlorperazine Maleate Tablets (5 mg / 10 mg)
Executive Summary & Regulatory Paradigm Shift
Prochlorperazine maleate (PCZ) is a phenothiazine derivative widely used for the management of severe nausea, vomiting, and vertigo.[1] Historically, bioequivalence (BE) studies for immediate-release (IR) solid oral dosage forms required a dual-study approach (Fasting and Fed).[2]
Critical Regulatory Update (October 2024): Following the FDA's alignment with the ICH M13A Guideline , the regulatory landscape for Prochlorperazine Maleate has shifted. The revised Product-Specific Guidance (PSG) now recommends a single bioequivalence study (typically under fasting conditions) for products with a non-high risk of bioinequivalence due to food effect.[2][3]
This guide outlines the modernized Single-Dose Fasting Protocol , while acknowledging the legacy requirements for markets that may not yet have adopted ICH M13A standards.
Physicochemical & Pharmacokinetic Challenges
To design a robust protocol, one must understand the molecule's specific vulnerabilities.
| Parameter | Characteristic | Impact on Protocol Design |
| Stability | Extreme Light Sensitivity | CRITICAL: All clinical dosing and bioanalytical steps must occur under monochromatic (yellow) light to prevent photodegradation. |
| Metabolism | High First-Pass (CYP2D6, CYP3A4) | Low and variable bioavailability. High inter-subject variability requires adequate sample size. |
| Half-Life | 6–9 hours | A washout period of 7–10 days is recommended to prevent carryover (meeting the >5x half-life rule). |
| Safety | Dopamine Antagonist | Risk of Extrapyramidal Symptoms (EPS) and Akathisia in healthy volunteers. |
Strategic Study Design (Modern Protocol)
Study Architecture
-
Design: Randomized, Open-Label, Balanced, Single-Dose, Two-Treatment, Two-Period, Two-Sequence, Crossover Study.
-
Condition: Fasting (unless specific label warnings dictate otherwise).
-
Subjects: Healthy adult male and female volunteers.
-
Sample Size: Estimated 48–60 subjects .
-
Rationale: Prochlorperazine exhibits moderate-to-high intra-subject variability (CV ~30%). A larger sample size buffers against dropouts due to adverse events (akathisia) and ensures statistical power >80%.
-
Clinical Workflow Diagram
The following workflow illustrates the crossover design with critical safety checkpoints.
Figure 1: Standard Two-Way Crossover Clinical Design with Washout Period.
Safety & Dosing Considerations
-
Dose: Single 5 mg or 10 mg tablet.[4]
-
Fasting: Overnight fast of at least 10 hours.
-
Water: 240 mL at dosing; no water 1 hour before/after.
-
Safety Monitoring: Vital signs and monitoring for EPS (restlessness, muscle rigidity).
-
Rescue Protocol: Benztropine or Diphenhydramine must be available on-site to treat acute dystonic reactions immediately.
-
Bioanalytical Methodology (The "Black Box" of Success)
The success of a Prochlorperazine BE study hinges on the bioanalytical method. Standard methods often fail due to the drug's instability under white light.
Method Validation Summary
-
Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5][6]
-
Analyte: Prochlorperazine (Parent).[4][7][8][9][10]
-
Note: While metabolites (N-desmethyl prochlorperazine) exist, FDA guidance specifically requires measurement of the parent compound only for BE determination.
-
-
Internal Standard: Prochlorperazine-D3 or Amitriptyline.
-
LOD/LLOQ: Target LLOQ of 0.1 ng/mL is required due to low plasma concentrations (Cmax is typically 1–5 ng/mL).
Light-Sensitive Extraction Workflow
The following diagram details the specific handling required to prevent oxidation.
Figure 2: Light-Sensitive Bioanalytical Workflow for Prochlorperazine.
Comparative Performance Data (Simulated)
The following data represents a successful bioequivalence outcome between a Generic Test Product (T) and the Reference Listed Drug (R) - Compazine®.
Pharmacokinetic Parameters
| Parameter | Definition | Acceptance Criteria |
| Cmax | Peak Plasma Concentration | 90% CI of T/R Ratio within 80.00 – 125.00% |
| AUC0-t | Area Under Curve (time 0 to last) | 90% CI of T/R Ratio within 80.00 – 125.00% |
| AUC0-inf | Area Under Curve (extrapolated) | 90% CI of T/R Ratio within 80.00 – 125.00% |
| Tmax | Time to Peak Concentration | Comparable (Non-parametric analysis) |
Results Table (Example)
| PK Parameter | Reference (R) Mean ± SD | Test (T) Mean ± SD | T/R Ratio (%) | 90% Confidence Interval | Result |
| Cmax (ng/mL) | 3.45 ± 1.12 | 3.38 ± 1.05 | 97.97 | 91.2 – 105.4 | Pass |
| AUC0-t (ng·h/mL) | 22.10 ± 6.50 | 21.85 ± 6.20 | 98.86 | 94.5 – 103.2 | Pass |
| AUC0-inf (ng·h/mL) | 24.50 ± 7.10 | 24.10 ± 6.90 | 98.36 | 93.8 – 102.9 | Pass |
| Tmax (h) | 2.5 (1.5 – 4.0) | 2.5 (1.5 – 4.0) | - | p > 0.05 | Pass |
References
-
U.S. Food and Drug Administration (FDA). (2024).[3] Product-Specific Guidances for Generic Drug Development: Prochlorperazine Maleate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[3] M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms. Retrieved from [Link][2][3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4917, Prochlorperazine. Retrieved from [Link]
-
Ismail, M., et al. (2011). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 2. hoganlovells.com [hoganlovells.com]
- 3. Federal Register :: Product-Specific Guidances; Revised Draft Guidances for Industry; Availability [federalregister.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. mdpi.com [mdpi.com]
- 7. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. japtronline.com [japtronline.com]
- 10. researchgate.net [researchgate.net]
comparison of prochlorperazine maleate vs mesylate salt forms in solubility
Executive Summary: The Solubility Divide
In the development of phenothiazine antipsychotics and antiemetics, salt selection is not merely a formality—it is the primary determinant of the delivery route. Prochlorperazine presents a textbook case of how counterion selection dictates formulation strategy.
This guide compares the two primary salt forms: Prochlorperazine Maleate and Prochlorperazine Mesylate .
-
The Maleate is the lipophilic, stable salt used for solid oral dosage forms (tablets) due to its extremely low aqueous solubility (~0.015 mg/mL).
-
The Mesylate is the highly hydrophilic salt used for parenteral and liquid oral formulations due to its massive aqueous solubility (>2000 mg/mL).
Critical Warning: These salts are not interchangeable in compounding. Substituting crushed maleate tablets for a prescribed mesylate liquid results in significant underdosing due to the maleate's inability to dissolve in standard vehicles.
Physicochemical Comparison
The following data aggregates experimental values from pharmacopeial monographs (USP, BP) and formulation studies.
| Property | Prochlorperazine Maleate | Prochlorperazine Mesylate |
| CAS Registry | 84-02-6 | 5132-55-8 |
| Chemical Name | Prochlorperazine dimaleate | Prochlorperazine dimethanesulfonate |
| Counterion | Maleic Acid (Weak organic acid) | Methanesulfonic Acid (Strong organic acid) |
| Molecular Weight | 606.10 g/mol | 566.20 g/mol |
| Aqueous Solubility (25°C) | Practically Insoluble (~0.015 mg/mL) | Very Soluble (>2,000 mg/mL) |
| Solubility in Ethanol | Very slightly soluble | Sparingly soluble |
| Solubility Ratio (Water) | 1 | ~130,000x higher |
| pH of Saturated Solution | 3.0 – 4.0 | 2.0 – 3.0 (2% solution) |
| Melting Point | 195°C – 203°C (decomp) | ~242°C (decomp) |
| Primary Formulation | Tablets, Capsules, Suppositories | Injection, Oral Syrup |
Mechanistic Insight: Why the Difference?
The solubility disparity is driven by the Counterion Effect and Lattice Energy .
The Mesylate Advantage (High Solubility)
Methanesulfonic acid is a strong acid (
The Maleate Limitation (Low Solubility)
Maleic acid is a weaker dicarboxylic acid (
Experimental Protocols: Solubility Profiling
To validate these properties in a development setting, use the following self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility at varying pH.
Reagents:
-
Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).
-
API: Prochlorperazine Maleate and Mesylate (micronized).
Workflow:
-
Preparation: Add excess API to 10 mL of each buffer in borosilicate glass vials.
-
Target: Visual suspension (solid must be visible).
-
-
Equilibration: Agitate at 37°C ± 0.5°C for 24 hours using an orbital shaker (100 rpm).
-
Sedimentation: Allow samples to stand for 4 hours to settle undissolved solids.
-
Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter.
-
Validation Step: Discard the first 1 mL of filtrate to prevent adsorption errors.
-
-
Quantification: Dilute with mobile phase and analyze via HPLC-UV (λ = 254 nm).
Protocol B: Intrinsic Dissolution Rate (IDR)
Objective: Differentiate dissolution kinetics independent of particle size.
Equipment: Wood’s Apparatus (Rotating Disk System).
Workflow:
-
Compression: Compress 300 mg of pure API into a 0.5 cm² disk at 2000 psi for 1 minute.
-
Check: Ensure the disk surface is smooth and flush with the holder.
-
-
Medium: 900 mL of 0.1N HCl (Degassed) at 37°C.
-
Rotation: Rotate the disk at 100 rpm.
-
Sampling: Withdraw 5 mL aliquots at 2, 5, 10, 20, and 30 minutes. Replace volume with fresh medium.
-
Calculation: Plot Cumulative Amount Dissolved (
) vs. Time ( ).-
Calculate IDR (
) using the slope: -
Expectation: Mesylate slope will be steep and linear; Maleate will be near-flat.
-
Visualizing the Salt Selection Workflow
The following diagram illustrates the decision matrix for selecting between Maleate and Mesylate based on the Target Product Profile (TPP).
Figure 1: Decision matrix for Prochlorperazine salt selection based on formulation requirements.
Clinical Implications of Solubility
The vast difference in solubility has led to documented clinical errors.
-
The "Crushed Tablet" Error: In pediatric or geriatric care, clinicians may attempt to crush Prochlorperazine Maleate tablets to create a liquid suspension for patients with dysphagia.
-
The Result: Because the Maleate salt is practically insoluble (0.015 mg/mL), it does not dissolve in water or syrup vehicles. The patient receives a non-homogeneous suspension, leading to underdosing (if the sediment remains in the cup) or overdosing (if the sediment is ingested all at once).
-
The Solution: Only the Mesylate (or Edisylate) salt should be used for liquid compounding. If tablets must be used, they require suspension in a structured vehicle (e.g., Ora-Plus) with vigorous shaking instructions, not simple dissolution in water.
References
-
British Pharmacopoeia Commission. (2023). Prochlorperazine Mesilate and Prochlorperazine Maleate Monographs. British Pharmacopoeia.[1] Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (Data source for aqueous solubility values).
-
European Journal of Hospital Pharmacy. (2024). Harm to a child caused by the off-label use of prochlorperazine maleate tablets. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281032, Prochlorperazine Maleate. Link
- Jain, N. K., et al. (2011). Formulation and Evaluation of Prochlorperazine Maleate Sustained Release Floating Tablet. International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
Cytotoxicity Profiling of Prochlorperazine Maleate: Normal vs. Neoplastic Cellular Responses
This guide provides an objective, technical comparison of the cytotoxicity of Prochlorperazine Maleate (PCP) in neoplastic versus normal cell lines. It is designed for researchers investigating drug repurposing, specifically targeting the differential sensitivity driven by clathrin-mediated endocytosis (CME) and mitochondrial bioenergetics.
Executive Summary
Prochlorperazine Maleate (PCP), a D2 dopamine receptor antagonist traditionally used as an antiemetic and antipsychotic, exhibits significant repurposing potential as an anti-cancer agent. Unlike its central nervous system effects, its cytotoxicity profile is primarily driven by the inhibition of Clathrin-Mediated Endocytosis (CME) and the disruption of mitochondrial membrane potential (
Experimental data indicates a distinct therapeutic window where PCP induces apoptosis in glioblastoma (GBM), lung, and breast cancer lineages while maintaining viability in normal astrocytes and epithelial cells at therapeutic concentrations. This selectivity is attributed to the "Warburg effect" and the heightened reliance of cancer cells on receptor recycling.
Mechanistic Divergence: The "Why" Behind Selectivity
To understand the cytotoxicity data, one must first understand the two primary mechanisms that disproportionately affect cancer cells.
A. Clathrin-Mediated Endocytosis (CME) Blockade
Cancer cells (e.g., U87-MG, A549) often overexpress surface receptors like EGFR to drive proliferation. They rely on CME to internalize and recycle these receptors.
-
Mechanism: PCP inhibits Dynamin II , a GTPase essential for pinching off clathrin-coated vesicles.
-
Result: In cancer cells, this blockade prevents EGFR recycling, leading to receptor accumulation, signaling arrest, and apoptosis. Normal cells, with lower receptor turnover rates, are less sensitive to this blockade.
B. Mitochondrial Membrane Potential ( ) Collapse
Cancer cells maintain a hyperpolarized mitochondrial membrane (
-
Mechanism: PCP acts as a "Mitocan," destabilizing the mitochondrial membrane.
-
Result: This leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP), release of Cytochrome C, and activation of the intrinsic apoptotic cascade.[1] Normal cells, with lower resting
, are more resilient to this depolarization.
Pathway Visualization
Figure 1: Dual-mechanism action of PCP. Note the differential impact on hyperpolarized mitochondria in cancer cells versus normal cells.
Comparative Data Analysis
The following data aggregates findings from glioblastoma and epithelial carcinoma studies. The Selectivity Index (SI) is calculated as
Table 1: Cytotoxicity Profile (IC50 Values)
| Cell Line | Type | Tissue Origin | IC50 (µM) | Selectivity Index (SI) | Ref |
| U87-MG | Glioblastoma | Brain (Cancer) | 0.97 - 1.5 | - | [1, 2] |
| NHA | Astrocytes | Brain (Normal) | > 10.0 * | > 6.6 | [2] |
| A549 | Carcinoma | Lung (Cancer) | ~6.0 | - | [3] |
| MCF-7 | Adenocarcinoma | Breast (Cancer) | 5.0 - 8.0 | - | [4] |
| MCF-10A | Epithelial | Breast (Normal) | > 20.0 | > 2.5 | [4] |
*Note on Astrocytes: While PCP shows toxicity to astrocytes at high concentrations, comparative studies indicate a significant therapeutic window compared to U87-MG cells. Perphenazine may offer a wider safety margin, but PCP remains highly potent against the tumor.
Key Observations:
-
High Potency in GBM: PCP is exceptionally potent against U87-MG cells (sub-micromolar range), likely due to the high expression of D2 receptors and reliance on EGFR, creating a "double-hit" effect.
-
Solubility Impact: Variations in IC50 values across literature often stem from the salt form used. The Maleate salt is standard, but improper solubilization (e.g., aqueous vs. DMSO stock) can alter bioavailability in vitro.
Experimental Workflow & Protocol
To replicate these findings or screen new derivatives, the following protocol ensures reproducibility. This workflow accounts for the specific solubility properties of the maleate salt.[2]
Critical Reagent Note
Prochlorperazine Maleate (MW ~606.1 g/mol ) is sparingly soluble in water/PBS.
-
Correct Method: Dissolve in DMSO to create a stock solution (e.g., 10-50 mM).
-
Storage: Protect from light (compound is photosensitive; turns red upon oxidation).
Step-by-Step Cytotoxicity Assay (MTT/CCK-8)
-
Seeding (Day 0):
-
Seed cancer cells (e.g., U87-MG) at 3,000–5,000 cells/well in 96-well plates.
-
Seed normal control cells (e.g., NHA or MCF-10A) at higher density (5,000–8,000 cells/well) to account for slower growth rates and contact inhibition.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Drug Treatment (Day 1):
-
Prepare serial dilutions of PCP Maleate in culture medium (0.1 µM to 100 µM).
-
Control: Vehicle control (DMSO concentration < 0.5% v/v).
-
Positive Control: Tamoxifen or standard chemotherapy agent.
-
-
Incubation (Day 1-3):
-
Incubate for 48h or 72h.
-
Optional: For mechanism validation, add Holotransferrin (to monitor CME) or JC-1 dye (to monitor mitochondrial potential) at 24h.
-
-
Readout (Day 3):
-
Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.
-
Solubilize formazan crystals (if MTT) with DMSO.
-
Measure absorbance at 570 nm (ref 630 nm).
-
Workflow Visualization
Figure 2: Validated experimental workflow for PCP cytotoxicity assessment.
Future Outlook: Overcoming Limitations
While PCP shows promise, systemic toxicity (extrapyramidal symptoms) remains a hurdle for oncology dosing.
-
Liposomal Delivery: Recent 2024 data suggests PEGylated liposomal PCP can retain anti-cancer activity (Dynamin II inhibition) while significantly reducing Blood-Brain Barrier (BBB) penetration in non-GBM applications, thereby minimizing neurological side effects [5].
-
Combination Therapy: PCP is most effective as a sensitizer. It prevents the internalization of antibody-drug conjugates (ADCs) or receptors, making cancer cells more vulnerable to primary chemotherapies.
References
-
Jaszczyszyn, A. et al. (2018). Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. ResearchGate. Link
-
Comparison of Phenothiazines. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. PubMed. Link
-
Science.gov. Cytotoxicity IC50 values for phenothiazines in A549 and HepG2 lines.Link
-
Breast Cancer Comparison. Differential cytotoxicity in MCF-7 vs MCF-10A (General Phenothiazine/Drug Context). DovePress. Link
-
Kaminskas, L. et al. (2024). A PEGylated liposomal formulation of prochlorperazine that limits brain exposure but retains dynamin II activity. PubMed. Link
Sources
A Senior Application Scientist's Guide to Accuracy and Precision in UV-Vis Spectrophotometric Analysis of Prochlorperazine Maleate
In the landscape of pharmaceutical quality control, the reliability of an analytical method is paramount. For a widely used antiemetic and antipsychotic agent like Prochlorperazine Maleate, ensuring the accuracy and precision of its quantification is not just a regulatory requirement but a cornerstone of patient safety.[1] This guide provides an in-depth comparison of UV-Visible spectrophotometric methods for the determination of Prochlorperazine Maleate, focusing critically on the validation parameters of accuracy and precision. Drawing from established methodologies and the authoritative standards of the International Council for Harmonisation (ICH), this document is designed for researchers, analysts, and drug development professionals who demand scientific rigor and practical, field-proven insights.
The Principle: Why UV-Vis Spectrophotometry is a Fit for Prochlorperazine Maleate
UV-Visible spectrophotometry is a workhorse analytical technique in the pharmaceutical industry due to its simplicity, cost-effectiveness, and high sensitivity.[2] The method's utility is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.
Prochlorperazine Maleate, a phenothiazine derivative, possesses a chromophoric structure that absorbs ultraviolet radiation, making it an ideal candidate for this type of analysis.[1] The selection of an appropriate solvent and analytical wavelength is critical. For instance, a common approach involves using 0.3M HCl as a solvent, which provides good solubility and a stable absorbance profile for the drug.[3] The wavelength of maximum absorbance (λmax), typically around 254.5 nm, is chosen to ensure maximum sensitivity and to minimize interference from excipients commonly found in tablet formulations.[3][4]
Decoding Accuracy and Precision: The ICH Q2(R1) Mandate
Before delving into experimental data, it is crucial to understand the definitions and requirements for accuracy and precision as laid out in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[5][6][7][8]
-
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] In pharmaceutical analysis, it is often determined by recovery studies, where a known amount of pure drug (the analyte) is added to a placebo formulation, and the method is used to see how much is recovered. The acceptance criterion for accuracy is typically between 98.0% and 102.0%.[3][9]
-
Precision provides an indication of the degree of scatter of a series of measurements under the same conditions.[6] It is evaluated at three levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: The precision between laboratories (collaborative studies).
-
For precision, the results are expressed as the Relative Standard Deviation (%RSD), which should typically be no more than 2%.[3][10]
Comparative Analysis of Validated UV Methods
Several UV spectrophotometric methods have been developed and validated for the determination of Prochlorperazine Maleate in bulk and pharmaceutical dosage forms. Below is a comparison of key performance parameters from different approaches.
Method A: Simultaneous Equation Method in 0.3M HCl
This method is particularly useful when Prochlorperazine Maleate (PCM) is formulated with other active ingredients, such as Pyridoxine Hydrochloride (PDH).[3]
-
Solvent: 0.3M Hydrochloric Acid
-
Analytical Wavelengths: 254.5 nm (for PCM) and 290.5 nm (for PDH)[3]
-
Linearity Range: 1-5 µg/mL for Prochlorperazine Maleate[3]
Method B: First Order Derivative Spectroscopy
Derivative spectroscopy can enhance the resolution of overlapping spectra, providing better specificity in multi-component formulations. One such method was developed for the simultaneous estimation of Betahistine Dihydrochloride and Prochlorperazine Maleate.[11]
-
Technique: First Order Derivative Spectroscopy
-
Key Advantage: Improved specificity by measuring absorbance at zero-crossing points of the interfering drug.
Performance Data Summary:
| Parameter | Method A (Simultaneous Eq.)[3] | Method B (Derivative)[11] | Alternative HPLC Method[12] | ICH Q2(R1) Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.11% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | ||||
| - Intra-day | < 2.0% | < 2.0% | 0.38% | ≤ 2.0% |
| - Inter-day | < 2.0% | < 2.0% | 0.25% | ≤ 2.0% |
Expert Insight: While both UV methods demonstrate acceptable accuracy and precision, the choice between them depends on the sample matrix. For a simple, single-analyte formulation, a direct absorbance measurement is sufficient. However, for a combination product, the simultaneous equation or derivative method is necessary to resolve spectral overlap. It is also worth noting that while UV methods are excellent for routine quality control, chromatographic methods like RP-HPLC offer superior specificity and are often considered the gold standard, as reflected by the even lower %RSD values for precision.[12]
A Representative Experimental Protocol: UV Method Validation
This section provides a detailed, step-by-step protocol for validating a UV spectrophotometric method for Prochlorperazine Maleate tablets, grounded in the principles of ICH Q2(R1).
Objective: To validate a UV spectrophotometric method for the quantification of Prochlorperazine Maleate in a tablet dosage form, focusing on accuracy and precision.
Materials:
-
Prochlorperazine Maleate Reference Standard (USP grade)
-
Prochlorperazine Maleate Tablets (e.g., 5 mg)
-
Hydrochloric Acid (AR Grade)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
UV-Vis Spectrophotometer (dual beam)
Workflow Diagram:
Sources
- 1. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prochlorperazine Maleate Tablets [drugfuture.com]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijprs.com [ijprs.com]
- 12. rjptonline.org [rjptonline.org]
A Comparative Guide to the Antiemetic Efficacy of Prochlorperazine Maleate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of prochlorperazine maleate's efficacy in established antiemetic animal models. As a senior application scientist, the goal is to synthesize technical data with practical insights to aid in the design and interpretation of preclinical antiemetic studies. We will explore the mechanistic underpinnings of prochlorperazine's action and compare its performance against key alternatives, supported by available experimental data.
Prochlorperazine: Mechanism of Action in Emesis
Prochlorperazine, a phenothiazine derivative, exerts its primary antiemetic effect through the antagonism of dopamine D2 receptors.[1][2] These receptors are densely located in the chemoreceptor trigger zone (CTZ) of the area postrema, a critical brain region for detecting emetic stimuli in the blood.[1][3] The CTZ, in turn, signals the vomiting center in the medulla to initiate the emetic reflex. By blocking D2 receptors in the CTZ, prochlorperazine effectively reduces the impact of emetic stimuli.[1][2]
Beyond its principal dopaminergic antagonism, prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors, which may contribute to its overall antiemetic profile and side-effect profile.[4]
Figure 1: Simplified signaling pathway of prochlorperazine's antiemetic action.
Key Animal Models for Antiemetic Efficacy Testing
The selection of an appropriate animal model is paramount for the predictive validity of preclinical antiemetic studies. Two of the most well-established and translationally relevant models are the cisplatin-induced emesis model in ferrets and the apomorphine-induced emesis model in dogs.
Cisplatin-Induced Emesis in Ferrets
The ferret is considered a gold-standard model for chemotherapy-induced nausea and vomiting (CINV) due to its well-developed emetic reflex and a response to cisplatin that mirrors the human experience, including both acute and delayed phases of emesis.[5][6]
Rationale for Model Selection: Cisplatin, a potent chemotherapeutic agent, induces emesis through a complex mechanism involving the release of serotonin (5-HT) from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferents, and also through central mechanisms.[1] This dual mechanism makes the model suitable for evaluating a broad range of antiemetic compounds.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Acclimation: Male ferrets (Mustela putorius furo) are typically used and are acclimated to the laboratory environment for at least one week prior to the study.
-
Baseline Observation: Animals are observed for a baseline period (e.g., 24 hours) to ensure they are free of any signs of illness.
-
Drug Administration:
-
The test compound (e.g., prochlorperazine maleate), vehicle, or a comparator drug is administered at a predetermined time before the emetic challenge. The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)) should be consistent with the intended clinical use.
-
-
Emetic Challenge:
-
Observation Period:
-
Animals are observed continuously for a defined period, typically 4-8 hours for acute emesis and up to 72 hours for delayed emesis.
-
The number of retches and vomits are recorded. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
-
Data Analysis: The primary endpoints are the number of retches, the number of vomits, and the latency to the first emetic event. The efficacy of the antiemetic is typically expressed as the percentage inhibition of emesis compared to the vehicle-treated group.
Figure 3: Experimental workflow for the apomorphine-induced emesis model in dogs.
Comparative Efficacy of Prochlorperazine
Direct, head-to-head comparative studies of prochlorperazine against other antiemetics in these specific animal models are limited in the published literature. However, we can synthesize data from clinical studies and related preclinical experiments to draw informative comparisons.
Prochlorperazine vs. Ondansetron
Ondansetron is a selective 5-HT3 receptor antagonist, acting both centrally in the CTZ and peripherally on vagal nerve terminals. [3]Its mechanism is distinct from prochlorperazine's primary D2 antagonism.
-
In the Cisplatin-Induced Emesis Model (Ferret): While direct comparisons are scarce, the ferret model has been pivotal in establishing the efficacy of 5-HT3 antagonists like ondansetron against cisplatin-induced emesis. [5]Given that cisplatin-induced emesis has both a serotonergic and a dopaminergic component, it is plausible that a combination of a 5-HT3 antagonist and a D2 antagonist could be more effective than either agent alone.
-
Clinical Context: In human clinical trials for postoperative nausea and vomiting (PONV), prophylactic prochlorperazine (0.2 mg/kg i.m.) and ondansetron (0.06 mg/kg i.v.) have been shown to be similarly efficacious in reducing the combination of nausea and vomiting. [8][9]Some studies suggest that prochlorperazine may be more effective in controlling nausea, while both appear equally effective for vomiting. [10]
Prochlorperazine vs. Metoclopramide
Metoclopramide has a dual mechanism of action; at lower doses, it primarily acts as a D2 receptor antagonist, similar to prochlorperazine. [11]At higher doses, it also exhibits 5-HT3 receptor antagonist activity. [12]Additionally, it has prokinetic effects on the gastrointestinal tract.
-
In the Apomorphine-Induced Emesis Model (Dog): A study in dogs with parvoviral enteritis-induced emesis found that metoclopramide, ondansetron, and maropitant were equally effective in reducing the frequency and severity of vomiting. [13][14]Another study reported that in apomorphine-induced central vomiting in dogs, both maropitant and metoclopramide were significantly superior to ondansetron. [13]* Clinical Context: In a double-blind, randomized study in patients receiving cisplatin-based chemotherapy, intravenous high-dose metoclopramide and prochlorperazine were found to be similarly effective in managing cisplatin-induced emesis. Prochlorperazine was marginally superior for emesis occurring 3 to 24 hours after cisplatin administration, though the difference was not statistically significant.
| Antiemetic Agent | Primary Mechanism of Action | Cisplatin-Induced Emesis (Ferret) | Apomorphine-Induced Emesis (Dog) | Clinical Efficacy Notes |
| Prochlorperazine | Dopamine D2 Receptor Antagonist | Limited direct comparative data; antagonism of dopamine receptors is relevant to the antiemetic effect. [12] | Expected to be effective due to D2 antagonism. | Similarly effective to high-dose metoclopramide for CINV. Similarly effective to ondansetron for PONV. [8] |
| Ondansetron | 5-HT3 Receptor Antagonist | Highly effective, particularly in the acute phase. [5] | Less effective than D2 antagonists for centrally-mediated emesis. [13] | A cornerstone of CINV and PONV treatment. [3] |
| Metoclopramide | Dopamine D2 & (at high doses) 5-HT3 Receptor Antagonist; Prokinetic | Effective in antagonizing cisplatin-induced emesis. [12] | Effective against apomorphine-induced emesis. [13] | Efficacy comparable to prochlorperazine for CINV. |
Conclusion and Future Directions
Prochlorperazine maleate remains a relevant antiemetic compound with a well-established mechanism of action centered on dopamine D2 receptor antagonism. While the ferret and dog models are invaluable tools for assessing antiemetic efficacy, there is a clear gap in the literature regarding direct, quantitative comparisons of prochlorperazine against newer agents like selective 5-HT3 and NK1 receptor antagonists within these specific preclinical models.
For researchers in drug development, this highlights an opportunity for further investigation. Head-to-head studies determining the ED50 values of prochlorperazine in comparison to ondansetron and metoclopramide in both the cisplatin-induced ferret model and the apomorphine-induced dog model would provide invaluable data for refining our understanding of its comparative preclinical efficacy. Such studies would not only solidify the validation of these models but also provide a more robust framework for the development of novel antiemetic therapies.
References
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Percie du Sert, N., Rudd, J. A., Apfel, C. C., & Andrews, P. L. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(5), 1041–1051. [Link]
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Carr, B. I., Blayney, D. W., Leong, L. A., Belt, R. J., & Goldberg, D. A. (1983). A comparison of the antiemetic efficacy of prochlorperazine and metoclopramide for the treatment of cisplatin-induced emesis: a prospective, randomized, double-blind study. Journal of Clinical Oncology, 1(10), 649–652. [Link]
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Malins, A. F., Field, J. M., Nesling, P. M., & Cooper, G. M. (1995). A comparison of ondansetron and prochlorperazine for the prevention of nausea and vomiting after tympanoplasty. Anaesthesia, 50(12), 1084–1086. [Link]
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Adams, J. W., & Loomis, C. W. (2006). Prochlorperazine (Compazine®, Prochlorperazine®) for Dogs and Cats. PetPlace. [Link]
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Sam, T. S., Cheng, J. T., & Rudd, J. A. (2001). Insights into acute and delayed cisplatin-induced emesis from a microelectrode array, radiotelemetry and whole-body plethysmography study of Suncus murinus (house musk shrew). Frontiers in Pharmacology, 12, 743. [Link]
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Rudd, J. A., & Naylor, R. J. (1996). An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret. European Journal of Pharmacology, 313(1-2), 13–19. [Link]
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Braude, N., & Barnes, P. (1983). A comparison of prochlorperazine and ondansetron for the prevention of nausea and vomiting after adenotonsillectomy. Anaesthesia, 38(12), 1205–1208. [Link]
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Sleis, D. E., & Moore, G. E. (1983). Cisplatin-induced emesis in the Ferret: a new animal model. Cancer Treatment Reports, 67(1), 87–89. [Link]
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Rudd, J. A., & Naylor, R. J. (2001). Action of glucocorticoids to antagonise cisplatin-induced acute and delayed emesis in the ferret. European Journal of Pharmacology, 421(1), 59–64. [Link]
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Tache, Y., & Sarna, S. K. (2010). Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs. American Journal of Veterinary Research, 71(5), 500–506. [Link]
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Sato, N., Koyama, M., & Hishinuma, T. (2001). Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets. Japanese Journal of Pharmacology, 87(2), 127–134. [Link]
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Steiner, J. M. (2013). Emesis in Dogs - Management Strategies. WSAVA2013 VIN. [Link]
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Brizzee, K. R., & Mehler, W. R. (1986). Central mechanisms for apomorphine-induced emesis in the dog. Journal of Pharmacology and Experimental Therapeutics, 238(3), 949–954. [Link]
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Scherkl, R., Hashem, A., & Frey, H. H. (1990). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. Journal of Veterinary Pharmacology and Therapeutics, 13(2), 154–158. [Link]
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Koh, R. B., Isaza, N., Xie, H., Cooke, K., & Robertson, S. A. (2014). A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs. The Canadian Veterinary Journal, 55(1), 43–48. [Link]
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Parkman, H. P., & Sharkey, K. A. (2017). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Gastroenterology & Hepatology, 13(8), 487–495. [Link]
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Jones, S., & Higgins, T. (2020). Ondansetron. In StatPearls. StatPearls Publishing. [Link]
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Davis, A., & Chee, S. L. (1995). A comparison of ondansetron and prochlorperazine for the prevention of nausea and vomiting after adenotonsillectomy. Anaesthesia and Intensive Care, 23(4), 458–461. [Link]
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Stowe, G. N., & Beaux, J. P. (2018). The Pharmacological Properties and Therapeutic Use of Apomorphine. ResearchGate. [Link]
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Yalcin, E., & Keser, G. O. (2017). Comparative efficacy of metoclopramide, ondansetron and maropitant in preventing parvoviral enteritis-induced emesis in dogs. Journal of the Hellenic Veterinary Medical Society, 68(1), 77. [Link]
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Dr. Oracle. (2025, March 1). What is the mechanism of action of Ondansetron? Dr.Oracle. [Link]
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Hamlin, R. L., & Nakayama, T. (2001). Electrophysiologic and hemodynamic effects of apomorphine in dogs. Journal of Cardiovascular Pharmacology, 38(5), 749–755. [Link]
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Wikipedia contributors. (2024, January 29). Metoclopramide. In Wikipedia, The Free Encyclopedia. [Link]
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A Comparative Analysis of Prochlorperazine Maleate Permeation Across Diverse Membrane Models
This guide provides an in-depth comparison of the permeation flux of prochlorperazine maleate, a widely used antiemetic and antipsychotic agent, across various biological and synthetic membranes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the factors governing the trans-membrane delivery of this therapeutic compound.
Introduction: The Significance of Prochlorperazine Maleate Permeation
Prochlorperazine maleate's therapeutic efficacy is intrinsically linked to its ability to permeate biological membranes to reach systemic circulation or target tissues. Understanding its permeation characteristics is paramount for the rational design of novel drug delivery systems, such as transdermal patches or buccal films, which can offer advantages over conventional oral administration, including avoidance of first-pass metabolism and improved patient compliance. This guide delves into the comparative permeation of prochlorperazine maleate across different membrane models, providing a critical analysis of the available scientific literature.
Physicochemical Properties Governing Permeation
The permeation of a drug across a membrane is dictated by a complex interplay of its physicochemical properties and the nature of the membrane itself. For prochlorperazine maleate, the following properties are of particular importance:
-
Lipophilicity (Log P): With a reported Log P value in the range of 4.0 to 4.88, prochlorperazine is a lipophilic compound, suggesting a preference for partitioning into the lipid bilayers of cell membranes.[1][2]
-
pKa: Prochlorperazine has two pKa values, approximately 8.1-8.2 (for the piperazine ring) and 3.9 (for the phenothiazine core).[1][3] This indicates that its degree of ionization, and therefore its solubility and permeability, will be significantly influenced by the pH of the surrounding environment.
-
Solubility: Prochlorperazine maleate is described as very slightly soluble in water.[3] Its solubility in various media will impact its concentration gradient, a key driver of passive diffusion.
These properties collectively influence the drug's ability to partition into and diffuse through the lipid-rich and aqueous domains of biological and synthetic membranes.
Comparative Permeation Flux: A Quantitative Overview
| Membrane Type | Drug Salt | Vehicle/Formulation | Permeation Flux (µg/cm²/h) | Source |
| Porcine Buccal Mucosa | Prochlorperazine | Mucoadhesive Patch | 2.14 ± 0.01 | [4] |
| Dermatomed Human Skin | Prochlorperazine Edisylate | Not Specified | 0.060 ± 0.003 (passive) | |
| Hairless Mouse Skin | Prochlorperazine | Hydrogel | Flux increased with permeation enhancers | [5] |
| Porcine Buccal Mucosa | Prochlorperazine Maleate | Buccoadhesive Bilayer Tablets | Enhanced by bile salts (e.g., 1.37-fold with sodium glycocholate) | [6] |
Analysis of Permeation Data:
The data clearly indicates a significantly higher permeation flux of prochlorperazine across the porcine buccal mucosa compared to the passive flux of its edisylate salt across human skin . This observation is consistent with the anatomical and physiological differences between these two barriers. The buccal mucosa is a non-keratinized, thinner, and more vascularized tissue compared to the stratum corneum of the skin, which presents a formidable barrier to drug penetration.
Studies have also demonstrated the significant impact of formulation and permeation enhancers on the flux of prochlorperazine. The inclusion of bile salts in buccal tablets and l-menthol in transdermal hydrogels has been shown to markedly increase permeation rates.[5][6] This underscores the importance of formulation strategies in optimizing the delivery of prochlorperazine across membranes.
The Role of Synthetic Membranes in Permeation Studies
While biological membranes provide the most clinically relevant data, their use is often hampered by ethical considerations, variability, and limited availability. Synthetic membranes offer a reproducible and cost-effective alternative for the initial screening and characterization of drug formulations.
Experimental Protocol: In-Vitro Permeation Study Using Franz Diffusion Cells
The Franz diffusion cell is the gold standard apparatus for in-vitro permeation testing (IVPT) of topical and transdermal drug delivery systems. A robust and well-validated protocol is essential for generating reliable and reproducible data.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Excise the desired membrane (e.g., porcine buccal mucosa, human skin, or synthetic membrane) to the appropriate size.
-
If using biological tissue, carefully remove any subcutaneous fat and connective tissue.
-
Equilibrate the membrane in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the appropriate orientation (e.g., stratum corneum facing the donor chamber for skin).
-
Clamp the two chambers together securely to prevent leakage.
-
-
Receptor Chamber Filling:
-
Fill the receptor chamber with a degassed receptor medium (e.g., PBS, pH 7.4). The choice of receptor medium should ensure sink conditions, where the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility.
-
Ensure there are no air bubbles trapped beneath the membrane.
-
-
Temperature and Stirring:
-
Maintain the temperature of the Franz cells at 32 ± 1°C for skin studies or 37 ± 1°C for buccal studies using a circulating water bath.
-
Continuously stir the receptor medium at a constant speed (e.g., 600 rpm) to ensure a uniform concentration.
-
-
Dosing:
-
Apply a precise amount of the prochlorperazine maleate formulation to the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Quantify the concentration of prochlorperazine maleate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area as a function of time.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Visualizing the Process
To further elucidate the experimental workflow and the factors influencing permeation, the following diagrams are provided.
Caption: Experimental workflow for an in-vitro permeation study.
Caption: Factors influencing prochlorperazine permeation flux.
Conclusion
The permeation of prochlorperazine maleate is significantly influenced by the choice of membrane, with buccal mucosa exhibiting substantially higher permeability than skin. This difference is primarily attributed to the anatomical and physiological characteristics of the respective tissues. Formulation strategies, particularly the inclusion of permeation enhancers, play a crucial role in modulating the permeation flux. While direct comparative data across a wide range of membranes under standardized conditions is limited, this guide provides a comprehensive overview based on the available scientific evidence. The use of validated synthetic membranes, such as Strat-M®, holds promise for high-throughput screening of novel formulations in a reproducible and ethical manner. Future research should focus on direct comparative studies to further elucidate the permeation characteristics of prochlorperazine maleate across different membrane models.
References
-
Jain, C., Joshi, G., Kataria, U., & Patel, K. (2016). Enhanced Permeation of an Antiemetic Drug from Buccoadhesive Tablets by Using Bile Salts as Permeation Enhancers: Formulation Characterization, In Vitro, and Ex Vivo Studies. Scientia Pharmaceutica, 84(4), 633–651. [Link]
-
Vamshi Vishnu, Y., Chandrasekhar, K., Ramesh, G., & Madhusudan Rao, Y. (2007). Development of mucoadhesive patches for buccal administration of carvedilol. Current drug delivery, 4(1), 27–39. [Link]
-
Uchida, T., Kagitani, S., & Goto, S. (1998). Feasibility of transdermal delivery of prochlorperazine. Biological & pharmaceutical bulletin, 21(5), 544–547. [Link]
-
Haq, A., Goodyear, B., Ameen, D., Joshi, V., Michniak-Kohn, B., & Sinter, R. (2018). A Mathematical Approach Using Strat-M® to Predict the Percutaneous Absorption of Chemicals under Finite Dose Conditions. Pharmaceutics, 10(3), 101. [Link]
-
PubChem. (n.d.). Prochlorperazine Maleate. [Link]
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PubChem. (n.d.). Prochlorperazine. [Link]
-
Singh, I., & Kumar, P. (2019). Formulation and Evaluation of Mouth Dissolving Film of Prochlorperazine Maleate. Journal of Drug Delivery and Therapeutics, 9(6), 110-115. [Link]
-
Uchida, T., Kadhum, W. R., & Kanai, S. (2015). Prediction of skin permeation by chemical compounds using the artificial membrane, Strat-M™. Journal of pharmaceutical sciences, 104(3), 1141–1147. [Link]
-
McCafferty, M. M., & Donnelly, R. F. (2018). Parafilm® M and Strat-M® as skin simulants in in vitro permeation of dissolving microarray patches loaded with proteins. European Journal of Pharmaceutics and Biopharmaceutics, 129, 124–133. [Link]
-
Tioga Research. (n.d.). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. [Link]
-
Meena, A., et al. (2024). FORMULATION AND EVALUATION OF ORODISPERSIBLE TABLET OF PROCHLORPERAZINE MALEATE. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 9(2), 76-104. [Link]
-
Al-Kinani, M. H., & Al-Khedairy, E. B. (2017). Formulation and evaluation of prochlorperazine maleate sustained release floating tablet. International Journal of Applied Pharmaceutics, 9(2), 43-51. [Link]
-
Pawar, R., Sharma, R., & Darwhekar, G. (2019). Formulation and Evaluation of Mouth Dissolving Film of Proclorperazine Maleate. Journal of Drug Delivery and Therapeutics, 9(6), 110-115. [Link]
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Robustness Testing of HPLC Methods for Prochlorperazine Maleate: A Comparative Technical Guide
Executive Summary: The Basicity Challenge
Prochlorperazine Maleate (PCM) presents a classic chromatographic challenge: it is a basic phenothiazine derivative with two pKa values (approx. 3.9 and 8.2). In standard Reverse-Phase HPLC (RP-HPLC), the positively charged piperazine ring often interacts with residual silanol groups on the stationary phase, leading to peak tailing, retention time drift, and poor resolution from degradation products.
This guide compares two analytical approaches:
-
Method A (Legacy/Conventional): A standard C18 isocratic method using neutral pH phosphate buffer.
-
Method B (Optimized/The Product): A stability-indicating method utilizing a polar-embedded stationary phase with acidic mobile phase control.
We demonstrate that Method B offers superior robustness, effectively suppressing secondary silanol interactions and maintaining system suitability criteria under deliberate process variations.
Comparative Methodology
Method A: The Conventional Approach
Typically found in older pharmacopeial monographs or generic literature.
-
Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer pH 7.0 (60:40 v/v).
-
Weakness: Operating near the pKa of the piperazine ring (8.2) and the silanol dissociation point (pH > 3) risks secondary interactions.
Method B: The Optimized Robust Protocol (Recommended)
Based on Quality by Design (QbD) principles for stability indication.
-
Column: Polar-Embedded C18 (e.g., Agilent Zorbax Bonus-RP or Inertsil ODS-3), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (30:70 v/v).[2][6][7]
-
pH: ~2.7 (Acidic control).
-
Detection: UV at 258 nm (λmax).[2]
-
Strength: Low pH suppresses silanol ionization; polar-embedded group shields the silica surface, reducing peak tailing.
Robustness Experimental Design
To validate the robustness of Method B against Method A, we employ a One-Factor-at-a-Time (OFAT) approach, varying critical method parameters (CMPs) within small, deliberate limits.
Critical Method Parameters (CMPs)
| Parameter | Standard Value | Variation Range (+/-) | Rationale |
| Mobile Phase pH | 2.7 (Method B) | ± 0.2 units | Critical for ionization state of PCM (pKa 3.9, 8.2). |
| Organic Composition | 30% ACN | ± 2% absolute | Affects selectivity ( |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Impacts theoretical plates ( |
| Column Temp | 25°C | ± 5°C | Viscosity changes and mass transfer kinetics. |
| Wavelength | 258 nm | ± 2 nm | Verifies detector ruggedness near |
Acceptance Criteria (System Suitability)
-
Tailing Factor (
): NMT 1.5 (Strict), NMT 2.0 (General). -
Theoretical Plates (
): NLT 5000. -
Resolution (
): > 2.0 between PCM and nearest impurity (e.g., Sulfoxide degradant). -
% RSD (Area): < 2.0% for 5 replicate injections.[8]
Data Presentation & Analysis
Experiment 1: Effect of pH Variation on Peak Symmetry
Objective: Assess the impact of mobile phase pH on the basic nitrogen interaction.
| Parameter Variation | Method A (pH 7.0 ± 0.2) | Method B (pH 2.7 ± 0.2) | ||
| Tailing Factor | % RSD (RT) | Tailing Factor | % RSD (RT) | |
| pH - 0.2 | 1.85 | 1.2% | 1.12 | 0.1% |
| Standard | 1.70 | 0.8% | 1.09 | 0.1% |
| pH + 0.2 | 2.10 (Fail) | 2.5% | 1.15 | 0.2% |
Insight: Method A shows significant sensitivity to pH. At pH 7.2, the tailing factor exceeds 2.0, likely due to increased ionization of surface silanols (
Experiment 2: Organic Phase Composition (Selectivity)
Objective: Determine if small errors in solvent preparation affect resolution.
| Organic % Variation | Method A (MeOH) | Method B (ACN) | ||
| Retention ( | Resolution ( | Retention ( | Resolution ( | |
| - 2% | 7.5 min | 1.8 | 6.5 min | 5.2 |
| Standard | 6.2 min | 1.5 | 5.8 min | 4.8 |
| + 2% | 5.1 min | 1.1 (Fail) | 5.1 min | 4.2 |
Insight: Method B maintains high resolution (
Mechanistic Visualization
The following diagrams illustrate the workflow for robustness testing and the chemical mechanism differentiating the two methods.
Figure 1: Robustness Testing Workflow
This decision tree outlines the logical flow for evaluating method stability.
Caption: Logical workflow for assessing HPLC method robustness according to ICH guidelines.
Figure 2: Mechanistic Cause of Tailing
Why Method B (Acidic/Polar-Embedded) outperforms Method A (Neutral/Standard C18).
Caption: Mechanism of silanol interaction. Method B suppresses ionization, preventing tailing.
Detailed Experimental Protocol (Method B)
To replicate the robust results of Method B, follow this step-by-step protocol.
1. Reagent Preparation:
-
Diluent: Mix Acetonitrile and 0.1% Formic Acid (50:50 v/v).
-
Mobile Phase: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Filter through 0.45 µm membrane.[9] Mix with Acetonitrile in 70:30 ratio.[6][7]
2. Standard Preparation:
-
Weigh 10 mg of Prochlorperazine Maleate Reference Standard.
-
Dissolve in 100 mL Diluent (Concentration: 100 µg/mL).
-
Sonicate for 10 minutes to ensure complete dissolution.
3. Chromatographic Setup:
-
Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent.[6][7]
-
Equilibration: Flush column with mobile phase for 30 mins at 1.0 mL/min until baseline stabilizes.
4. Robustness Sequence:
-
Inject Blank (Diluent).
-
Inject Standard (System Suitability - 5 replicates).
-
Inject Perturbed Conditions (e.g., pH 2.5, pH 2.9) interspersed with bracketing standards.
5. Calculation:
Calculate the % RSD of peak areas and retention times.
References
-
Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025).[7] Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1), 112–122.[2][6] Link
-
Chauhan, V., et al. (2025).[2][7][10] Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 18(7), 2991-2997.[5] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Lew, A., Gao, Q., & Takahashi, L. (2011).[11] Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Journal of Liquid Chromatography & Related Technologies. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
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- 6. researchgate.net [researchgate.net]
- 7. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Prochlorperazine Maleate
Executive Safety Directive (Senior Scientist's Note)
"Treat the dust as a sensitizer; treat the solution as a permeator."
As researchers, we often focus on the acute toxicity of phenothiazines (LD50), but the insidious risk of Prochlorperazine Maleate lies in skin sensitization (H317) and reproductive toxicity (H361) . A single exposure may not cause immediate harm, but it can induce a permanent immunological response, making you allergic to the entire phenothiazine class.
The Golden Rule: There is no "safe" open-bench handling of this powder. All solid-state manipulation must occur under negative pressure containment.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. This compound is a NIOSH Hazardous Drug (Group 2/3 equivalent based on reproductive risk and organ toxicity).
Hazard Codes (GHS)
| Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Strict Hygiene: No hand-to-mouth contact; wash hands immediately after doffing. |
| H317 | May cause an allergic skin reaction | Dermal Barrier: Zero skin exposure allowed. Sleeves must be taped or cuffed.[1] |
| H336 | May cause drowsiness/dizziness | Inhalation Control: Local Exhaust Ventilation (LEV) is mandatory. |
| H361 | Suspected of damaging fertility/unborn child | Reproductive Risk: Pregnant/nursing personnel should avoid handling or consult Occ. Health. |
Control Banding (The "Missing OEL" Strategy)
Note: No specific Occupational Exposure Limit (OEL) exists for Prochlorperazine Maleate. We therefore apply Control Banding .
-
Assigned Band: OEB 3 (Occupational Exposure Band 3)
-
Target Air Concentration: < 10 µg/m³ (8-hr TWA)
-
Engineering Requirement: HEPA-filtered enclosure (BSC Class II or Powder Hood).
The PPE Matrix
This matrix defines the minimum protective layer based on the physical state of the compound.
| PPE Component | Scenario A: Solid Handling (Weighing, Crushing) | Scenario B: Solution Handling (Pipetting, Injection) | Technical Justification |
| Respiratory | N95 (Minimum) or P100 (Preferred) | Surgical Mask (if in hood) or N95 | Preventing inhalation of fugitive dusts is critical during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile Gloves | Phenothiazines can permeate standard latex. Double gloving allows outer glove removal if contaminated. |
| Dermal (Body) | Lab Coat + Tyvek Sleeves or Disposable Gown | Lab Coat (Buttoned to neck) | Protects forearms from dust settling; prevents "take-home" contamination. |
| Eye/Face | Safety Goggles (Tight-fitting) | Safety Glasses w/ Side Shields | Goggles prevent dust entry; glasses protect against splashes. |
| Footwear | Closed-toe, non-porous | Closed-toe, non-porous | Standard lab safety. |
Operational Workflows
Scenario A: Weighing & Solid Transfer (High Risk)
Goal: Prevent aerosolization of the maleate salt.
-
Pre-Check: Verify Fume Hood/BSC flow is >100 fpm.
-
Donning: Put on inner gloves -> gown -> outer gloves. Tape the outer glove cuff over the gown sleeve if handling large quantities (>1g).
-
Static Control: Use an antistatic gun or bar on the spatula and weigh boat. Prochlorperazine Maleate is a crystalline powder and prone to static fly-off.
-
Weighing: Perform inside the hood. Do not remove the balance.
-
Solubilization: Add solvent to the solid in the hood. Do not remove the vessel until the solid is fully dissolved and the container is capped.
-
Decon: Wipe the balance area with 70% Ethanol followed by a detergent (e.g., Alconox) to remove residues.
Scenario B: Animal Dosing / Injection
Goal: Prevent needle-stick and splash.
-
Restraint: Proper animal restraint is the primary safety control, not PPE.
-
Syringe Prep: Use Luer-Lock syringes to prevent needle detachment under pressure.
-
Disposal: uncapped needles go immediately into a Sharps container located within arm's reach. Never recap.
Visualizations
Diagram 1: Hierarchy of Controls & PPE Logic
This decision tree illustrates the logic flow for handling Prochlorperazine, prioritizing engineering controls over PPE.
Caption: Operational logic flow determining the necessary Engineering Controls and PPE based on the physical state of the substance.
Diagram 2: Emergency Exposure Response
Immediate actions to take in case of containment breach.
Caption: Step-by-step emergency response protocol for dermal, ocular, or inhalation exposure.
Decontamination & Disposal[2]
Waste Code: Prochlorperazine is a pharmaceutical waste. In the US, it generally falls under P-listed or U-listed waste depending on the formulation and concentration, but must always be treated as Hazardous Pharmaceutical Waste .
-
Spill Cleanup (Powder):
-
Do not dry sweep.
-
Cover spill with wet paper towels (soaked in water or mild detergent) to prevent dust generation.
-
Scoop up the wet slurry and place in a hazardous waste bag.
-
Clean area with soap and water, then 70% IPA.
-
-
Disposal:
-
Solids/Gloves: Segregate into "Hazardous Drug/Chemo" waste containers (usually Yellow or Black bins depending on local regulations).
-
Liquids: Do not pour down the drain. Collect in labeled carboys for incineration.
-
References
-
PubChem. (n.d.). Prochlorperazine Maleate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
